molecular formula C6H14N2 B1336794 (2S,6S)-2,6-dimethylpiperazine CAS No. 402832-69-3

(2S,6S)-2,6-dimethylpiperazine

Cat. No.: B1336794
CAS No.: 402832-69-3
M. Wt: 114.19 g/mol
InChI Key: IFNWESYYDINUHV-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6S)-2,6-Dimethylpiperazine is a chiral piperazine derivative of high value in medicinal chemistry and pharmaceutical research. It is widely recognized as a key building block and intermediate in the synthesis of complex molecules . This compound is part of a class of molecules that have been investigated as potent and selective allosteric inhibitors of Carbamoyl phosphate synthetase 1 (CPS1), a potential synthetic lethal target in certain cancers . The stereochemistry of the piperazine core is critical for its function, as the (2S,6S) configuration allows the molecule to adopt a specific conformation that enables optimal interactions within biological binding pockets . The compound is supplied with a high purity level of 98%+ . (2S,6S)-2,6-Dimethylpiperazine is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWESYYDINUHV-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428479
Record name (2S,6S)-2,6-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402832-69-3
Record name (2S,6S)-2,6-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2S,6S)-2,6-Dimethylpiperazine, a chiral C2-symmetric diamine, represents a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid, diequatorial methyl-substituted piperazine ring offers a well-defined three-dimensional scaffold, making it an invaluable building block for creating structurally precise and pharmacologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this crucial chiral intermediate, offering insights for researchers and professionals engaged in drug discovery and development.

The Strategic Importance of (2S,6S)-2,6-Dimethylpiperazine in Drug Design

The piperazine nucleus is a prevalent feature in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties, including good water solubility and the ability to exist in a protonated state at physiological pH, which can enhance interactions with biological targets. The introduction of chirality at the 2 and 6 positions, specifically in the (2S,6S) configuration, imparts a unique set of attributes:

  • Stereochemical Control: The fixed trans-diaxial orientation of the lone pairs on the nitrogen atoms and the equatorial positioning of the methyl groups provide a rigid and predictable conformational framework. This rigidity is paramount in designing ligands with high affinity and selectivity for specific biological targets.

  • Scaffold for Diversity: The two secondary amine functionalities serve as versatile handles for the introduction of a wide range of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.

  • Improved Pharmacological Profiles: The incorporation of the (2S,6S)-2,6-dimethylpiperazine moiety has been shown to enhance the potency, selectivity, and metabolic stability of drug candidates across various therapeutic areas.

Asymmetric Synthesis of (2S,6S)-2,6-Dimethylpiperazine: A Tale of Two Strategies

The enantiomerically pure synthesis of (2S,6S)-2,6-dimethylpiperazine is a critical undertaking for its application in pharmaceuticals. Two principal and effective strategies have emerged, both starting from the readily available chiral pool material, (S)-alanine.

Strategy 1: Diastereoselective Triflate Alkylation

This approach hinges on the construction of a key intermediate, a bis-sulfonamide, followed by a diastereoselective cyclization. The chirality of the starting (S)-alanine directs the stereochemical outcome of the final piperazine ring.

Diagram of Diastereoselective Triflate Alkylation Pathway

G cluster_0 Step 1: Reductive Amination & Protection cluster_1 Step 2: Second Alanine Coupling cluster_2 Step 3: Reduction & Activation cluster_3 Step 4: Cyclization & Deprotection S_Alanine (S)-Alanine Amino_Alcohol (S)-2-(p-Tolylsulfonamido)propan-1-ol S_Alanine->Amino_Alcohol 1. TsCl, NaOH 2. BH3-THF Dipeptide_analog N-Tosyl Dipeptide Analog Amino_Alcohol->Dipeptide_analog 1. SOCl2 2. (S)-Alanine methyl ester 3. TsCl, Pyridine Diol Bis-sulfonamide Diol Dipeptide_analog->Diol LiAlH4 Triflate Bis-sulfonamide Ditriflate Diol->Triflate Tf2O, Pyridine Protected_Piperazine N,N'-Ditosyl-(2S,6S)-2,6-dimethylpiperazine Triflate->Protected_Piperazine NaH, DMF Final_Product (2S,6S)-2,6-Dimethylpiperazine Protected_Piperazine->Final_Product HBr, Phenol

Caption: Diastereoselective synthesis of (2S,6S)-2,6-dimethylpiperazine via triflate alkylation.

Experimental Protocol: Diastereoselective Triflate Alkylation

  • Preparation of (S)-2-(p-Tolylsulfonamido)propan-1-ol:

    • To a solution of (S)-alanine in aqueous NaOH, add p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C. Stir until the reaction is complete.

    • Acidify the mixture and extract the N-tosyl-(S)-alanine.

    • Reduce the carboxylic acid using borane-tetrahydrofuran complex (BH3-THF) to yield the corresponding amino alcohol.

  • Synthesis of the N-Tosyl Dipeptide Analog:

    • Convert the alcohol to a chloride using thionyl chloride.

    • Couple the resulting chloride with (S)-alanine methyl ester.

    • Protect the newly introduced secondary amine with TsCl in the presence of pyridine.

  • Formation of the Bis-sulfonamide Ditriflate:

    • Reduce the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

    • Convert the diol to the corresponding ditriflate by reacting with triflic anhydride (Tf2O) in the presence of pyridine at low temperature.

  • Cyclization and Deprotection:

    • Treat the ditriflate with a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to induce intramolecular cyclization.

    • Remove the tosyl protecting groups using a strong acid, typically hydrobromic acid in the presence of phenol, to afford the final product, (2S,6S)-2,6-dimethylpiperazine.

Strategy 2: Intramolecular Mitsunobu Reaction

An alternative and often more convergent approach involves an intramolecular Mitsunobu reaction. This powerful reaction allows for the formation of the second C-N bond of the piperazine ring with inversion of stereochemistry, a key feature that is elegantly exploited in this synthesis.

Diagram of Intramolecular Mitsunobu Reaction Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Protection cluster_2 Step 3: Reduction & Cyclization cluster_3 Step 4: Deprotection S_Alaninol (S)-Alaninol Intermediate_A N-((S)-1-hydroxypropan-2-yl)-(S)-alanine ethyl ester S_Alaninol->Intermediate_A 1. Ethyl pyruvate, NaBH3CN 2. H2, Pd/C Intermediate_B N-((S)-1-hydroxypropan-2-yl)-N-(p-nitrobenzenesulfonyl)-(S)-alanine ethyl ester Intermediate_A->Intermediate_B NsCl, Et3N Diol_Intermediate N-(2-hydroxypropyl)-N-(p-nitrobenzenesulfonyl)-alaninol Intermediate_B->Diol_Intermediate LiBH4 Protected_Piperazine N-(p-nitrobenzenesulfonyl)-(2S,6S)-2,6-dimethylpiperazine Diol_Intermediate->Protected_Piperazine PPh3, DIAD (Mitsunobu Reaction) Final_Product (2S,6S)-2,6-Dimethylpiperazine Protected_Piperazine->Final_Product Thiophenol, K2CO3

Caption: Asymmetric synthesis of (2S,6S)-2,6-dimethylpiperazine via an intramolecular Mitsunobu reaction.

Experimental Protocol: Intramolecular Mitsunobu Reaction

  • Reductive Amination:

    • React (S)-alaninol with ethyl pyruvate under reductive amination conditions (e.g., using sodium cyanoborohydride) to form the N-substituted alanine ester. The resulting diastereomers are then typically separated.

  • Sulfonamide Formation:

    • Protect the secondary amine of the desired diastereomer with a suitable sulfonating agent, such as p-nitrobenzenesulfonyl chloride (NsCl), in the presence of a base like triethylamine.

  • Reduction to the Diol:

    • Reduce the ethyl ester to the corresponding primary alcohol using a reducing agent such as lithium borohydride (LiBH4) to yield the diol precursor.

  • Intramolecular Mitsunobu Cyclization and Deprotection:

    • Subject the diol to Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate - DIAD) to effect an intramolecular cyclization, forming the nosyl-protected piperazine.

    • Remove the nosyl group using a nucleophile like thiophenol in the presence of a base (e.g., potassium carbonate) to furnish (2S,6S)-2,6-dimethylpiperazine.

Physicochemical and Spectroscopic Properties

While data for the generic 2,6-dimethylpiperazine (a mixture of cis and trans isomers) is readily available, specific properties for the enantiomerically pure (2S,6S) isomer are crucial for its characterization and use.

PropertyValueSource
Molecular Formula C₆H₁₄N₂-
Molecular Weight 114.19 g/mol [1]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point 115-118 °C (for the trans racemate)[2]
Boiling Point 162-165 °C (for the trans racemate)[2]
Specific Rotation ([α]D) Data not readily available in public sources. This is a critical parameter to be determined experimentally for enantiopurity assessment.-

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.9-3.1 (m, 2H, piperazine CH), ~2.6-2.8 (m, 2H, piperazine CH₂), ~2.2-2.4 (m, 2H, piperazine CH₂), ~1.6 (br s, 2H, NH), ~1.1 (d, J = 6.4 Hz, 6H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~52.0 (piperazine CH), ~48.0 (piperazine CH₂), ~18.0 (CH₃).

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions. The provided data is an estimation based on related structures.

Applications in Drug Development: A Scaffold for Innovation

The rigid and stereochemically defined nature of (2S,6S)-2,6-dimethylpiperazine has made it a sought-after building block in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).

Antipsychotic and CNS-Active Agents

The piperazine moiety is a well-established pharmacophore in many antipsychotic and CNS-active drugs. The introduction of the (2S,6S)-dimethyl substitution pattern can lead to enhanced selectivity for specific dopamine and serotonin receptor subtypes, potentially reducing off-target effects and improving the therapeutic index. Derivatives of chiral 2,6-dimethylpiperazine have been investigated as potential treatments for schizophrenia and other neurological disorders.

A Key Component in Novel Therapeutics

While specific examples of marketed drugs containing the (2S,6S)-2,6-dimethylpiperazine core are not extensively documented in readily available public literature, its presence in numerous patents and preclinical studies highlights its importance in ongoing drug discovery efforts. Its use as a chiral building block allows for the creation of new chemical entities with unique three-dimensional structures, which is a key strategy in the development of next-generation therapeutics.

Conclusion: A Versatile and Indispensable Chiral Building Block

(2S,6S)-2,6-Dimethylpiperazine stands out as a chiral building block of significant strategic importance. The development of robust and scalable asymmetric syntheses has made this valuable intermediate more accessible to the pharmaceutical industry. Its well-defined stereochemistry and conformational rigidity provide a solid foundation for the design of highly selective and potent drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of (2S,6S)-2,6-dimethylpiperazine as a key component in the medicinal chemist's toolbox is set to expand, paving the way for the discovery of novel and improved therapies for a wide range of diseases.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329–332. [Link]

  • Mickelson, J. W., Belonga, K. L., & Jacobsen, E. J. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4177–4180.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields, which were prepared in situ from arylcarboxylic acid with trimethylacetyl chloride in the presence of triethylamine. Synthesis, 2001(03), 361–363.
  • Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(9), 3874-3884.
  • Dawidowski, M., et al. (2013). Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives. Bioorganic & Medicinal Chemistry, 21(19), 5944-5953.
  • Abdel-Gawad, H., et al. (2005). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Archiv der Pharmazie, 338(11), 527-534.
  • Sargsyan, A. S., et al. (2019). Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. Chemistry of Heterocyclic Compounds, 55(4-5), 414-420.
  • Jun, M.-J., Yoon, N. M., & Liu, C. F. (1983). Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane. Journal of the Chemical Society, Dalton Transactions, (5), 999-1001.
  • Harfenist, M., Hoerr, D. C., & Crouch, R. (1985). Enantiospecific synthesis of the trans-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazoles. The Journal of Organic Chemistry, 50(9), 1356–1362.
  • Coe, J. W., et al. (2005). Varenicline: A Novel and Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477.
  • European Patent Office. (n.d.). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. Retrieved from [Link]

  • Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Studies of Antipsychotic drugs as potential schizophrenia agents. Retrieved from [Link]

  • Cazzola, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7859.
  • Ferey, V., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(10), 2392.
  • Rodriguez, A., et al. (2022).
  • Sun, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. RSC Medicinal Chemistry, 12(8), 1335-1346.
  • Singh, H., et al. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Current Drug Research Reviews, 13(3), 170-179.
  • Tasso, B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(16), 9110.
  • Al-Obaidi, A. H., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1).
  • Tsvetkov, P. O., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10738.
  • PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (2S,6S)-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylpiperazine, a chiral diamine, is a crucial building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate their physicochemical and pharmacokinetic properties. As with any compound destined for pharmaceutical development, a thorough understanding of its solubility is paramount. Solubility dictates a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. Furthermore, this data is critical for the design of robust synthetic protocols, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility of (2S,6S)-2,6-dimethylpiperazine. In the absence of extensive publicly available quantitative solubility data for this specific stereoisomer, this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine and interpret its solubility profile. We will delve into the key physicochemical parameters that govern solubility and provide a step-by-step methodology for its empirical determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary value but is governed by its intrinsic physicochemical properties. For (2S,6S)-2,6-dimethylpiperazine, the following parameters are of key importance:

PropertyValue (for 2,6-dimethylpiperazine)Significance for Solubility
Molecular Weight 114.19 g/mol [1]Influences the energy required to break the crystal lattice.
Melting Point 108-111 °C[2]Higher melting points often correlate with lower solubility due to stronger crystal lattice energy.
pKa (Predicted) 9.38 ± 0.60[2]As a di-basic compound, its ionization state, and therefore aqueous solubility, will be highly dependent on pH.
logP (Predicted) -0.044 to 0.104[3][4]This value suggests a relatively hydrophilic nature, indicating a preference for polar solvents.
Physical Form Crystalline solidThe specific crystal form (polymorph) can significantly impact solubility.

Note: Some of the listed data pertains to the generic or cis/trans mixture of 2,6-dimethylpiperazine due to a lack of specific data for the (2S,6S)-isomer.

The predicted pKa of around 9.38 indicates that (2S,6S)-2,6-dimethylpiperazine is a weak base. This is a critical piece of information, as it allows us to predict a significant increase in aqueous solubility at pH values below its pKa, where the molecule will exist predominantly in its protonated, more polar, cationic form. The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to un-ionized forms at a given pH.

G cluster_pH Environmental pH cluster_molecule (2S,6S)-2,6-dimethylpiperazine pH_low Low pH (pH < pKa) ionized Protonated (Ionized) Form (High Water Solubility) pH_low->ionized Favors Protonation pH_high High pH (pH > pKa) unionized Free Base (Un-ionized) Form (Lower Water Solubility) pH_high->unionized Favors Deprotonation ionized->unionized Equilibrium based on pKa

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the shake-flask method. This technique establishes the equilibrium solubility by allowing excess solid to equilibrate with the solvent over a defined period.

Causality in Experimental Design

The design of this protocol is rooted in fundamental principles of physical chemistry. The use of excess solid ensures that the solvent becomes saturated with the solute. Agitation is crucial to minimize the impact of the unstirred boundary layer at the solid-liquid interface, thereby accelerating the attainment of equilibrium. Temperature control is paramount as solubility is a temperature-dependent property. Finally, the separation of the solid and liquid phases and subsequent analysis of the supernatant provide a quantitative measure of the dissolved solute concentration.

Protocol: Shake-Flask Solubility Assay
  • Preparation of Saturated Solutions:

    • Add an excess amount of (2S,6S)-2,6-dimethylpiperazine to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, buffered solutions at various pH values). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-course experiment initially to determine the time required to reach a solubility plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF filter) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of (2S,6S)-2,6-dimethylpiperazine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] A patent suggests a GC method can be used to separate isomers of 2,6-dimethylpiperazine.[6]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

G start Start prep Add excess (2S,6S)-2,6-dimethylpiperazine to solvent in a sealed vial start->prep equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate Equilibration separate Filter supernatant to remove undissolved solid equilibrate->separate Phase Separation quantify Quantify concentration using HPLC or GC separate->quantify Analysis end End quantify->end

Data Presentation

Quantitative solubility data should be recorded in a structured format to facilitate comparison and analysis.

Table 1: Solubility of (2S,6S)-2,6-dimethylpiperazine in Various Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
IsopropanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
ChloroformExperimental ValueCalculated Value

Table 2: pH-Dependent Aqueous Solubility of (2S,6S)-2,6-dimethylpiperazine at 25 °C

pH of BufferSolubility (mg/mL)Solubility (mol/L)
2.0Experimental ValueCalculated Value
4.0Experimental ValueCalculated Value
6.0Experimental ValueCalculated Value
7.4Experimental ValueCalculated Value
8.0Experimental ValueCalculated Value
10.0Experimental ValueCalculated Value

Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Retrieved from [Link]

  • ResearchGate. (2021). Polymorphism in 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

  • PubMed. (2021). pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. Retrieved from [Link]

  • CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • MDPI. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. Retrieved from [Link]

  • PubMed. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. Retrieved from [Link]

  • PubMed Central. (2021). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

Sources

(2S,6S)-2,6-dimethylpiperazine mechanism of action in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Action of (2S,6S)-2,6-Dimethylpiperazine in Asymmetric Catalysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6S)-2,6-dimethylpiperazine, a C₂-symmetric chiral diamine, has emerged as a powerful and versatile scaffold in the field of asymmetric catalysis. Its rigid, chair-like conformation, dictated by the cis-relationship of the two methyl groups, creates a well-defined and sterically hindered chiral environment. This unique structural feature is the cornerstone of its efficacy in inducing high stereoselectivity across a range of chemical transformations. This guide provides a detailed exploration of the core mechanisms through which (2S,6S)-2,6-dimethylpiperazine operates: as a covalently-bound chiral auxiliary, as a chelating ligand in transition metal catalysis, and as a metal-free organocatalyst. By synthesizing mechanistic principles with practical, field-proven insights, this document serves as a technical resource for professionals seeking to leverage this privileged structure in asymmetric synthesis.

The Architectural Advantage: C₂-Symmetry and Conformational Rigidity

Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, serving as highly effective chiral ligands, auxiliaries, and organocatalysts.[1][2] Within this class, (2S,6S)-2,6-dimethylpiperazine distinguishes itself through a combination of structural simplicity and conformational pre-organization.

  • C₂-Symmetry: The molecule possesses a C₂ rotational axis of symmetry, which bisects the N-N bond. This symmetry is highly advantageous in catalysis as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and often leading to higher enantioselectivity.

  • Conformational Lock: The two methyl groups at the C2 and C6 positions exist in a cis relationship. To minimize steric strain (A-value of methyl vs. hydrogen), they preferentially occupy equatorial positions. This forces the piperazine ring into a rigid chair conformation.

  • Defined Chiral Pockets: This locked conformation projects the methyl groups outwards, creating sterically-defined quadrants around the two nitrogen atoms. This predictable steric environment is fundamental to its ability to control the facial selectivity of approaching reagents.

This inherent structural rigidity is the primary reason for its success. Unlike more flexible ligands or auxiliaries that can exist in multiple conformations (leading to competing reaction pathways and lower selectivity), (2S,6S)-2,6-dimethylpiperazine provides a stable and predictable chiral environment for the reaction to occur.

Mechanism I: The Chiral Auxiliary Approach

The use of a chiral auxiliary is a classic and robust strategy to induce stereoselectivity.[3][4] In this modality, the (2S,6S)-2,6-dimethylpiperazine is temporarily and covalently attached to the substrate, directs a stereoselective transformation, and is subsequently cleaved.

Core Principle: Diastereoselective Control via Steric Shielding

The mechanism relies on forming a temporary diastereomer (e.g., an amide) from the prochiral substrate and the chiral piperazine. The piperazine's rigid, C₂-symmetric framework effectively blocks one of the two prochiral faces of the reactive center (e.g., an enolate). An incoming electrophile is therefore directed to the less sterically encumbered face, resulting in the formation of one diastereomer in high excess.

Workflow & Mechanistic Rationale
  • Amide Formation: A prochiral carboxylic acid is coupled with (2S,6S)-2,6-dimethylpiperazine to form a chiral amide.

  • Enolate Generation: A strong base (e.g., LDA) deprotonates the α-carbon, forming a lithium enolate. The lithium cation is chelated by the amide oxygen and the second piperazine nitrogen, locking the enolate into a defined geometry.

  • Face-Selective Alkylation: The C₂-symmetric methyl groups create a steric shield over one face of the planar enolate. The incoming electrophile (e.g., an alkyl halide) can only approach from the exposed, less-hindered face.

  • Auxiliary Cleavage: After the diastereoselective alkylation, the amide bond is hydrolyzed (e.g., under acidic or basic conditions) to release the enantiomerically enriched product and recover the chiral auxiliary for reuse.

Diagram: Asymmetric Alkylation using a Piperazine Auxiliary

G cluster_cycle Chiral Auxiliary Catalytic Cycle Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Diastereomer Chiral Amide Formation Substrate->Diastereomer Auxiliary (2S,6S)-2,6-Dimethylpiperazine Auxiliary->Diastereomer Coupling Enolate Enolate Generation (Base) Diastereomer->Enolate Shielded_Enolate Sterically Shielded Enolate (Piperazine blocks top face) Enolate->Shielded_Enolate Alkylation Diastereoselective Alkylation (+ Electrophile) Shielded_Enolate->Alkylation Product_Bound Alkylated Diastereomer Alkylation->Product_Bound Cleavage Auxiliary Cleavage (Hydrolysis) Product_Bound->Cleavage Cleavage->Auxiliary Recycle Product Enantioenriched Product Cleavage->Product

Caption: Steric shielding by the piperazine auxiliary directs electrophilic attack.

Protocol: Diastereoselective Alkylation of an Acetic Acid Derivative
  • Amide Formation: In a flame-dried flask under N₂, dissolve (2S,6S)-2,6-dimethylpiperazine (1.0 eq) in dry THF. Add n-BuLi (1.0 eq) at -78 °C and stir for 20 min. Add acetyl chloride (1.0 eq) and allow the reaction to warm to room temperature. Purify the resulting amide by column chromatography.

  • Deprotonation: Dissolve the amide (1.0 eq) in dry THF and cool to -78 °C. Slowly add lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 4-6 hours, monitoring by TLC.

  • Workup & Cleavage: Quench the reaction with saturated aq. NH₄Cl. Extract with ethyl acetate and dry over MgSO₄. Concentrate the crude product and subsequently hydrolyze using 6M HCl at reflux for 12 hours.

  • Purification: After hydrolysis, neutralize the solution and extract the enantiomerically enriched phenylpropanoic acid. The aqueous layer can be basified to recover the protonated piperazine auxiliary.

Mechanism II: The Chiral Ligand in Transition Metal Catalysis

As a bidentate N,N-donor, (2S,6S)-2,6-dimethylpiperazine is an effective ligand for various transition metals, including Palladium, Iridium, and Copper.[5][6][7] The resulting chiral metal complex is the true catalyst, creating an asymmetric environment directly at the site of bond formation.

Core Principle: Enantioselective Control via a Chiral Catalytic Pocket

The two nitrogen atoms of the piperazine chelate to the metal center. Its rigid, C₂-symmetric structure imposes a twisted conformation on the resulting chelate ring. This, combined with the steric bulk of the equatorial methyl groups, creates a well-defined chiral pocket around the metal's active site. Substrates that coordinate to the metal are forced into a specific orientation, dictating the stereochemical outcome of the key bond-forming step (e.g., migratory insertion, reductive elimination).

Application Example: Pd-Catalyzed Asymmetric Carboamination

A concise synthesis of cis-2,6-disubstituted N-aryl piperazines can be achieved via a Pd-catalyzed intramolecular carboamination.[8][9][10] In this reaction, a chiral piperazine derivative can be synthesized with high stereocontrol. While the piperazine itself is the product here, its derivatives are used as ligands in other contexts, and this synthesis showcases the principles of stereocontrol. The mechanism involves the formation of a chiral Pd-complex that directs the cyclization.

Diagram: Generalized Metal-Catalyzed Asymmetric Reaction

G cluster_cycle Metal Catalysis with Chiral Piperazine Ligand L_M [M]-Catalyst Precursor Active_Catalyst [L*_M] Active Catalyst L_M->Active_Catalyst Piperazine (2S,6S)-2,6-Dimethylpiperazine (L*) Piperazine->Active_Catalyst Coordination Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate Chiral_Intermediate [L*_M-Substrate] Chiral Intermediate Substrate_Coordination->Chiral_Intermediate Stereo_Step Stereodetermining Step (e.g., Insertion) Chiral_Intermediate->Stereo_Step Product_Complex [L*_M-Product] Stereo_Step->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Active_Catalyst Regeneration Product Enantioenriched Product Product_Release->Product

Caption: The chiral metal-ligand complex creates an asymmetric catalytic environment.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

This method allows for the synthesis of various chiral piperazines with high enantioselectivity.[6]

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ (1 mol%), the chiral ligand (e.g., a derivative of the piperazine or another chiral phosphine ligand, 2.2 mol%), and the pyrazine substrate activated with an alkyl halide (1.0 eq).

  • Reaction Setup: Dissolve the components in a suitable solvent (e.g., dichloroethane).

  • Hydrogenation: Transfer the vial to a stainless-steel autoclave. Purge the autoclave with H₂ gas (3-4 times) and then pressurize to 50 atm of H₂.

  • Reaction Execution: Stir the reaction at a specified temperature (e.g., 100 °C) for 24 hours.

  • Workup and Analysis: After cooling and carefully releasing the pressure, concentrate the solvent. The enantiomeric excess (ee) of the resulting chiral piperazine is determined by chiral HPLC analysis.

Mechanism III: The Organocatalyst

In the absence of metals, (2S,6S)-2,6-dimethylpiperazine can function as a potent chiral organocatalyst. As a secondary amine, its primary modes of action are through enamine and iminium ion catalysis, cornerstone concepts in modern organocatalysis.[11]

Core Principle: Transient Formation of Chiral Enamines/Iminium Ions
  • Enamine Catalysis (for Aldehyde/Ketone Nucleophiles): The piperazine reacts reversibly with a carbonyl compound (e.g., a ketone) to form a chiral enamine. This transient species is significantly more nucleophilic than the starting ketone's enol or enolate. The piperazine's rigid structure shields one face of the enamine, forcing an incoming electrophile to attack from the opposite face. Hydrolysis of the resulting iminium ion regenerates the catalyst and delivers the α-functionalized carbonyl product with high enantioselectivity.

  • Iminium Ion Catalysis (for α,β-Unsaturated Aldehyde/Ketone Electrophiles): The piperazine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the conjugated system, activating it for nucleophilic attack. The piperazine's methyl groups act as steric directors, blocking one face and guiding the nucleophile to the other, thereby setting the stereochemistry.

Diagram: Enamine Catalysis Cycle

G cluster_cycle Enamine Organocatalysis Cycle Catalyst (2S,6S)-2,6-Dimethylpiperazine Enamine_Formation Enamine Formation Catalyst->Enamine_Formation Reacts with Ketone Ketone Substrate Ketone->Enamine_Formation Chiral_Enamine Chiral Enamine Intermediate Enamine_Formation->Chiral_Enamine Electrophile_Attack Asymmetric Attack (+ Electrophile) Chiral_Enamine->Electrophile_Attack Iminium_Ion Iminium Ion Intermediate Electrophile_Attack->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Hydrolysis->Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Caption: The chiral piperazine forms a transient, face-shielded enamine intermediate.

Protocol: Asymmetric Michael Addition to a Nitro-olefin
  • Reaction Setup: To a solution of the nitro-olefin (1.0 eq) and the ketone (e.g., cyclohexanone, 3.0 eq) in a suitable solvent (e.g., toluene), add (2S,6S)-2,6-dimethylpiperazine (0.2 eq) and an acid co-catalyst (e.g., benzoic acid, 0.2 eq).

  • Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography on silica gel to isolate the chiral Michael adduct. Determine the enantiomeric excess by chiral HPLC.

Data Summary: Performance in Asymmetric Catalysis

The versatility and efficacy of (2S,6S)-2,6-dimethylpiperazine and its derivatives are demonstrated by the high levels of stereocontrol achieved in various reactions.

Reaction TypeRole of PiperazineCatalyst/SystemSubstrate ExampleYield (%)ee (%) / drReference
Pd-Catalyzed CarboaminationProduct ScaffoldPd₂(dba)₃ / P(2-furyl)₃N-allyl-1,2-diamine~70-85>97% ee, 14-20:1 dr[8][9][10]
Asymmetric HydrogenationProduct ScaffoldIr-complex / Chiral LigandActivated PyrazinesHighup to 96% ee[6]
Asymmetric HydrogenationProduct ScaffoldPd-complex / Chiral LigandPyrazin-2-olsGoodup to 90% ee[5][7]
Asymmetric EpoxidationOrganocatalyst BaseQuinine-derived Ureaα,β-Unsaturated Sulfone~5078% ee[12]
Michael AdditionOrganocatalystProline-derivedKetone + NitroalkeneHigh>99% ee[11]

Note: The table includes examples where chiral piperazines are the synthetic target and where their derivatives or analogous structures act as catalysts, illustrating the broad utility of the chiral piperazine scaffold.

Conclusion

The mechanism of action of (2S,6S)-2,6-dimethylpiperazine in asymmetric catalysis is intrinsically linked to its C₂-symmetric structure and conformational rigidity. The cis-equatorial placement of the methyl groups establishes a predictable and sterically demanding chiral environment that is leveraged across three primary catalytic paradigms:

  • As a Chiral Auxiliary: It provides excellent diastereocontrol through covalent tethering and steric shielding.

  • As a Chiral Ligand: It forms well-defined, C₂-symmetric metal complexes that create a chiral pocket for enantioselective transformations.

  • As an Organocatalyst: It facilitates reactions through transient chiral enamine or iminium ion intermediates, where it controls the facial selectivity of bond formation.

This trifecta of reactivity, grounded in a simple yet elegant molecular architecture, makes (2S,6S)-2,6-dimethylpiperazine a privileged and indispensable tool for chemists in academic research and industrial drug development. Its continued application promises to enable the efficient and selective synthesis of complex chiral molecules.

References

  • Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(19), 3741–3744. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Mastalerz, M., et al. (2021). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules, 26(1), 123. [Link]

  • Shi, L., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]

  • Valero, S., & Fustero, S. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(2), 456. [Link]

  • Russo, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10793–10801. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(15), 5336-5383. [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. [Link]

  • Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. [Link]

  • Gawroński, J., & Grajewski, J. (2021). Chiral Auxiliaries and Chirogenesis II. Molecules, 26(13), 3894. [Link]

  • Hu, G., et al. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Urea. [Link]

  • Houlden, C. E., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5263–5273. [Link]

Sources

An In-Depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a C₂-Symmetric Scaffold in Drug Discovery

Abstract

(2S,6S)-2,6-dimethylpiperazine, a chiral C₂-symmetric diamine, represents a privileged scaffold in medicinal chemistry. Its rigid, pre-organized conformation and the stereochemical information embedded in its structure have made it a valuable building block in the design of a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, stereoselective synthesis, and applications of (2S,6S)-2,6-dimethylpiperazine, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context of its resolution, explore modern asymmetric synthetic routes with detailed protocols, and highlight its role in the development of contemporary therapeutics.

Introduction: The Significance of C₂-Symmetry in Piperazine Scaffolds

The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] However, the introduction of stereocenters onto the piperazine core, particularly in a C₂-symmetric fashion as seen in (2S,6S)-2,6-dimethylpiperazine, unlocks a new dimension of molecular design. This symmetry element can significantly enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding and providing a well-defined three-dimensional arrangement of substituents. While N-substituted piperazines are common, C-substituted derivatives, especially chiral ones, represent a less explored but highly promising area of chemical space.[2]

This guide will navigate the journey of (2S,6S)-2,6-dimethylpiperazine from its early conceptualization through classical resolution to its synthesis via sophisticated modern asymmetric methods, providing practical insights for its application in contemporary drug discovery programs.

A Historical Perspective: The Dawn of Chiral Resolution

The story of (2S,6S)-2,6-dimethylpiperazine is intrinsically linked to the broader history of stereochemistry and the development of methods for resolving racemic mixtures. While a definitive first synthesis and resolution of 2,6-dimethylpiperazine into its (2S,6S) and (2R,6R) enantiomers is not prominently documented in readily accessible literature, the foundational work on resolving chiral amines was laid in the late 19th and early 20th centuries.

Pioneering chemists Sir William Jackson Pope and Stanley John Peachey were instrumental in this field. Their work, including the famed "Pope-Peachey method," demonstrated that racemic bases could be resolved by fractional crystallization of their diastereomeric salts formed with a chiral acid, such as (+)-tartaric acid. This classical approach, though often laborious, was the cornerstone of obtaining enantiomerically pure compounds for many decades. It is highly probable that the initial isolation of the enantiomers of 2,6-dimethylpiperazine was achieved through such a resolution of the synthetically accessible cis- or trans-diastereomers.

The general principle of this resolution is outlined below:

G racemate Racemic (±)-cis-2,6-Dimethylpiperazine diastereomers Diastereomeric Salts: ((2S,6S)-DMP)·((+)-Tartrate) ((2R,6R)-DMP)·((+)-Tartrate) racemate->diastereomers Salt Formation resolving_agent (+)-Tartaric Acid separation Separation based on differential solubility diastereomers->separation Fractional Crystallization less_soluble Less Soluble Salt (e.g., ((2S,6S)-DMP)·((+)-Tartrate)) separation->less_soluble more_soluble More Soluble Salt (in mother liquor) separation->more_soluble enantiomer Enantiomerically Pure (2S,6S)-2,6-Dimethylpiperazine less_soluble->enantiomer Basification

Figure 1: Conceptual workflow of classical chiral resolution.

Stereoselective Synthesis: Modern Strategies and Protocols

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of highly efficient asymmetric synthetic methods, moving beyond the limitations of classical resolution. For (2S,6S)-2,6-dimethylpiperazine, several strategies have emerged, primarily leveraging the chiral pool or employing catalyst-controlled asymmetric transformations.

Synthesis from Chiral Precursors: The Amino Acid Approach

A common and powerful strategy for the synthesis of chiral piperazines involves the use of readily available and enantiomerically pure starting materials, such as amino acids. L-Alanine, with its (S)-configuration, serves as an excellent precursor for constructing the (2S,6S)-2,6-dimethylpiperazine scaffold. A generalized synthetic pathway is illustrated below.

G alanine L-Alanine intermediate1 N-Protected Alanine Derivative alanine->intermediate1 Protection intermediate2 Dimerization intermediate1->intermediate2 Activation & Coupling diketopiperazine (3S,6S)-3,6-Dimethyl- piperazine-2,5-dione intermediate2->diketopiperazine Cyclization reduction Reduction (e.g., LiAlH4) diketopiperazine->reduction product (2S,6S)-2,6-Dimethylpiperazine reduction->product

Figure 2: Asymmetric synthesis from L-Alanine.

Experimental Protocol: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

This protocol describes a key step in the synthesis of the chiral piperazine core from L-alanine.

  • Esterification: L-alanine (1.0 eq) is suspended in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature overnight to yield L-alanine methyl ester hydrochloride.

  • Dimerization: The L-alanine methyl ester hydrochloride is neutralized and heated, often under vacuum, to promote self-condensation and cyclization. This step directly forms the diketopiperazine ring.

    • Causality: The removal of methanol drives the equilibrium towards the cyclized product. The stereochemistry at the alpha-carbon of the amino acid is retained during this process.

Experimental Protocol: Reduction to (2S,6S)-2,6-Dimethylpiperazine

  • (3S,6S)-3,6-Dimethylpiperazine-2,5-dione (1.0 eq) is added portion-wise to a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux and stirred for 24-48 hours.

  • After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is dried and concentrated to yield crude (2S,6S)-2,6-dimethylpiperazine. Purification is typically achieved by distillation or crystallization.

    • Trustworthiness: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce both amide carbonyls of the diketopiperazine. The workup procedure is critical for safely neutralizing the excess hydride and isolating the product.

Catalytic Asymmetric Synthesis

More advanced strategies involve the use of chiral catalysts to induce stereoselectivity. While a direct catalytic asymmetric synthesis of (2S,6S)-2,6-dimethylpiperazine is not widely reported, related C₂-symmetric piperazines have been synthesized using this approach. These methods often involve the dimerization of α-amino aldehydes or similar precursors in the presence of a chiral catalyst.[3]

Physicochemical and Spectroscopic Data

Accurate characterization of (2S,6S)-2,6-dimethylpiperazine is crucial for its use in synthesis and drug development.

PropertyValueSource
Molecular FormulaC₆H₁₄N₂[1]
Molecular Weight114.19 g/mol [1]
AppearanceCrystalline solid[4]
Boiling Point162 °C (for the mixture of isomers)
Melting Point108-111 °C (for the mixture of isomers)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to be simple due to the C₂-symmetry. Key signals would include a doublet for the methyl protons, multiplets for the methine protons at C2 and C6, and multiplets for the methylene protons at C3 and C5. The NH protons would appear as a broad singlet. For cis-2,6-dimethylpiperazine, reported shifts are approximately: δ 1.02 (d, 6H), 1.57 (br s, 2H, NH), 2.27 (t, 2H), 2.8-2.9 (m, 4H).[5]

  • ¹³C NMR (CDCl₃): Expected signals would include a peak for the methyl carbons, a peak for the methine carbons (C2 and C6), and a peak for the methylene carbons (C3 and C5).

  • Mass Spectrometry (EI): The mass spectrum of 2,6-dimethylpiperazine shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns involve the loss of a methyl group (m/z 99) and cleavage of the piperazine ring.[1]

Applications in Drug Discovery and Medicinal Chemistry

The (2S,6S)-2,6-dimethylpiperazine scaffold is a valuable building block for creating drug candidates with well-defined three-dimensional structures. Its C₂-symmetry can be exploited to interact with symmetric binding sites in proteins or to orient pharmacophoric groups in a precise manner.

While a comprehensive list of all drugs containing this specific moiety is not readily compiled, the broader class of chiral substituted piperazines is prevalent in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6] The development of novel C₂-symmetric chiral piperazines as ligands for asymmetric catalysis also highlights their importance in synthetic chemistry.[2][3]

A notable, albeit indirect, application is in the synthesis of complex chiral molecules where the piperazine acts as a core scaffold. For example, the synthesis of certain drug intermediates may utilize chiral piperazine derivatives.

Conclusion

(2S,6S)-2,6-dimethylpiperazine has evolved from a subject of classical stereochemical studies to a valuable and sought-after building block in modern drug discovery. Its unique C₂-symmetric structure provides a rigid and stereochemically defined platform for the design of novel therapeutic agents. While its historical discovery through classical resolution paved the way, modern asymmetric synthesis, particularly from chiral pool precursors like L-alanine, has made this important scaffold more accessible. The continued exploration of carbon-substituted chiral piperazines is expected to unlock new areas of chemical space and lead to the development of next-generation therapeutics with enhanced potency and selectivity. This guide provides the foundational knowledge for researchers to appreciate and effectively utilize this powerful molecular scaffold in their own research and development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine. [Link].

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google P
  • (2S,6S)-1-Boc-2,6-dimethyl-piperazine - Pipzine Chemicals. [Link].

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing). [Link].

  • tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | C11H22N2O2 - PubChem. [Link].

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols | Organic Letters - ACS Publications. [Link].

  • Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed. [Link].

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. [Link].

  • Asymmetric Synthesis of Chiral Piperazines - Sci-Hub. [Link].

  • Exploring the Synthesis and Applications of 2,6-Dimethylpiperazine in Fine Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link].

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. [Link].

  • Structure elucidation and complete assignment of H and C NMR data of Piperine - ResearchGate. [Link].

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PubMed Central. [Link].

Sources

Chiral Diamine Ligands: Architectures of Asymmetry in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral diamine ligands represent a cornerstone of asymmetric synthesis, enabling the efficient and highly selective production of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries. Their success stems from the formation of well-defined, rigid chelate complexes with a wide range of transition metals, creating a precisely organized chiral environment around the catalytic center. This guide provides a detailed exploration of the core principles, major ligand classes, and practical applications of chiral diamines in asymmetric catalysis. We will dissect the mechanistic underpinnings of their stereodirecting power, focusing on the paradigm of asymmetric hydrogenation, and provide field-proven experimental protocols. Through a synthesis of foundational theory and practical data, this document serves as a technical resource for scientists seeking to leverage these powerful catalytic tools.

The Privileged Role of C₂-Symmetric Diamines in Asymmetric Catalysis

The principle of chirality is fundamental to molecular recognition in biological systems. Consequently, the therapeutic activity of many pharmaceuticals is often attributable to a single enantiomer, while the other may be inactive or even toxic. This reality places immense importance on asymmetric synthesis—the selective creation of a single enantiomer.

Among the vast arsenal of tools for asymmetric synthesis, transition metal catalysis stands out for its efficiency and atom economy. The engine of this catalysis is the ligand that binds to the metal, and C₂-symmetric chiral diamines have earned the status of "privileged ligands." This designation arises from their consistent ability to induce high levels of enantioselectivity across a broad spectrum of reactions and metal centers.

The efficacy of C₂-symmetric diamines is rooted in several key structural and electronic properties:

  • Bidentate Chelation: The two nitrogen atoms bind to the metal center to form a stable five- or six-membered chelate ring. This rigidifies the catalyst structure, reducing conformational flexibility and allowing for more effective communication of chirality from the ligand to the substrate.

  • C₂-Symmetry: A C₂ axis of rotation simplifies the number of possible diastereomeric transition states, often leading to a more predictable and higher-enantioselectivity catalytic pathway. By reducing the complexity of the chiral environment, it becomes easier to model and predict the stereochemical outcome.

  • Tunability: The diamine backbone can be readily modified. Steric and electronic properties can be fine-tuned by altering the substituents on the nitrogen atoms (e.g., sulfonyl groups) or on the diamine backbone itself (e.g., phenyl groups in diphenylethylenediamine). This allows for the optimization of a ligand for a specific substrate and reaction.

Foundational Classes of Chiral Diamine Ligands

While countless diamine ligands have been developed, a few core scaffolds have proven to be exceptionally versatile and robust, forming the foundation for many catalytic systems.

The Ethylenediamine Scaffold: DPEN and its Progeny

The 1,2-diphenylethylenediamine (DPEN) backbone is arguably the most influential scaffold in this class. Its derivatives, particularly the N-tosylated version, TsDPEN, are central to Nobel Prize-winning chemistry.

  • (1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN): The parent ligand, featuring two chiral centers on an ethylene bridge flanked by phenyl groups.

  • N-Tosyl-(1R,2R)-1,2-diphenylethylenediamine (TsDPEN): Developed by Noyori and co-workers, the addition of the N-tosyl group is a critical modification. The N-H bond of the non-tosylated amine remains, which is mechanistically crucial for participating in hydrogen transfer reactions. The electron-withdrawing tosyl group also enhances the acidity of this N-H proton, facilitating its role in the catalytic cycle.

The Cyclohexanediamine Scaffold: DACH

(1R,2R)-Diaminocyclohexane (DACH) offers a more rigid and sterically defined backbone compared to the acyclic DPEN. This pre-organized structure can lead to exceptionally high levels of stereocontrol. N-tosylated derivatives of DACH are highly effective in various transformations, including the asymmetric transfer hydrogenation of ketones.

The Biaryl Scaffold: BINAMINE

2,2'-Diamino-1,1'-binaphthyl (BINAMINE) possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings. This scaffold creates a well-defined, sterically demanding chiral pocket and is a precursor to other famous ligands, such as the diphosphine ligand BINAP.

Mechanism in Focus: The Noyori Asymmetric Hydrogenation

To understand why these ligands are so effective, we can examine the mechanism of the archetypal Noyori asymmetric hydrogenation of ketones, which utilizes a Ruthenium(II)-TsDPEN complex. This reaction is a cornerstone of modern organic synthesis and provides a clear illustration of metal-ligand cooperation.

The catalytic cycle involves an "outer sphere" mechanism where the substrate does not directly coordinate to the metal center. Instead, the transfer of hydrogen occurs through a six-membered pericyclic transition state.

Catalytic Cycle of Ru-TsDPEN Mediated Transfer Hydrogenation

Catalytic_Cycle cluster_main Noyori Asymmetric Transfer Hydrogenation Cycle precatalyst Ru(II) Precatalyst [RuCl(TsDPEN)(arene)] amido_complex 16e⁻ Ru-Amido Complex (H) Active Catalyst Precursor precatalyst->amido_complex  Base (e.g., KOtBu) - HCl hydride_complex 18e⁻ Ru-Hydride (K) Active Reducing Species amido_complex->hydride_complex  H-Donor (e.g., iPrOH) - Acetone transition_state Transition State (TS) Outer-Sphere H-Transfer hydride_complex->transition_state Ketone (Substrate) product_complex Ru-Alkoxide Complex product_complex->amido_complex  H-Donor (e.g., iPrOH) - Chiral Alcohol (Product) transition_state->product_complex Hydride (Ru-H) and Proton (N-H) Transfer

Figure 1: Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

Key Mechanistic Features:

  • Activation: The stable 18e⁻ Ru(II) precatalyst is activated by a base, which removes HCl to generate a coordinatively unsaturated 16e⁻ Ru-amido complex.

  • Hydride Formation: This amido complex reacts with a hydrogen donor (commonly isopropanol or a formic acid/triethylamine mixture) to form the key 18e⁻ ruthenium-hydride (Ru-H) species. This is the active catalyst that reduces the substrate.

  • Bifunctional Catalysis: The crucial step is the concerted transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the N-H group of the diamine ligand to the carbonyl of the ketone. This occurs via a highly organized, six-membered transition state.[1][2] The substrate does not bind directly to the metal, classifying this as an outer-sphere mechanism.[1][3]

  • Stereocontrol: The enantioselectivity is determined in this transition state. The chiral ligand's backbone and substituents create a steric environment that forces the substrate to approach from a specific trajectory. For aromatic ketones, a stabilizing CH/π interaction between the arene ring of the catalyst and the substrate's aromatic ring further locks in a preferred orientation, leading to high enantiomeric excess (ee).[3]

  • Regeneration: After hydrogen transfer, the resulting Ru-alkoxide complex releases the chiral alcohol product and reacts with another molecule of the hydrogen donor to regenerate the active Ru-hydride, thus closing the catalytic cycle.

Recent computational and experimental studies suggest the N-H bond's primary role is to stabilize the transition state via strong hydrogen-bonding interactions, rather than being fully cleaved in every cycle.[4][5] This metal-ligand cooperativity is the source of the catalyst's remarkable efficiency and selectivity.

Applications and Field-Proven Protocols

The utility of chiral diamine ligands is best demonstrated through their application in key synthetic transformations. Below are representative protocols that highlight their effectiveness.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a classic example of the Ru-TsDPEN system's effectiveness for producing a chiral alcohol. The hydrogen source is a mixture of formic acid and triethylamine.

Workflow Diagram: Experimental Setup

Protocol_Workflow start Start: Inert Atmosphere reagents Charge Schlenk flask with: - [RuCl₂(p-cymene)]₂ (pre-catalyst) - (R,R)-TsDPEN (ligand) start->reagents solvent Add degassed solvent (e.g., CH₃CN) reagents->solvent form_cat Stir at RT to form active catalyst solution solvent->form_cat add_sub Add substrate (acetophenone) form_cat->add_sub add_h Add H-source (Formic Acid/Triethylamine azeotrope) add_sub->add_h react Stir at specified temp (e.g., 28°C) and monitor by TLC/GC add_h->react workup Quench reaction, perform aqueous workup, and extract with organic solvent react->workup purify Purify by column chromatography workup->purify end End: Isolate Chiral Alcohol & Analyze ee purify->end

Figure 2: General workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%).

  • Dissolution: Add degassed acetonitrile (CH₃CN) to achieve a substrate concentration of 0.5 M. Stir the mixture at room temperature for 10-15 minutes until a clear, homogeneous solution is formed.

  • Substrate Addition: Add acetophenone (1.0 equivalent) to the flask.

  • Reaction Initiation: Add a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA) as the hydrogen source (1.5-2.0 equivalents).

  • Reaction Monitoring: Stir the reaction at 28 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

This protocol is adapted from established methodologies in the field of asymmetric transfer hydrogenation.[3]

Data-Driven Ligand Selection: A Comparative Analysis

The choice of ligand is critical and substrate-dependent. While TsDPEN is a powerful and general ligand, subtle changes to the ligand structure can have a significant impact on performance. The table below summarizes representative data for the asymmetric transfer hydrogenation of various ketones, showcasing the high selectivity typically achieved.

Table 1: Performance of (R,R)-TsDPEN-Ru Catalysts in ATH of Ketones

Entry Substrate (Ketone) Product Yield (%) ee (%) Configuration
1 Acetophenone 1-Phenylethanol >98 99 R
2 2-Acetylnaphthalene 1-(Naphthalen-2-yl)ethanol 95 98 R
3 Benzylacetone 4-Phenyl-2-butanol 92 99 R

| 4 | Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 | R |

Data compiled from representative literature reports on Noyori-type catalysts.

The consistently high yields and enantiomeric excesses across structurally diverse ketones underscore the robustness of the Ru-TsDPEN catalytic system.

Conclusion and Future Outlook

Chiral diamine ligands, particularly C₂-symmetric scaffolds like TsDPEN and DACH, are indispensable tools in modern asymmetric synthesis. Their ability to form rigid, well-defined chiral environments around metal centers enables unparalleled levels of stereocontrol, most notably demonstrated in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. The principle of metal-ligand bifunctionality, where the ligand actively participates in the catalytic event, represents a paradigm in catalyst design.

The future of the field points towards the development of more sustainable and efficient catalytic systems. This includes:

  • Base Metal Catalysis: Replacing precious metals like ruthenium and rhodium with earth-abundant metals (e.g., iron, manganese) while maintaining high catalytic activity and selectivity.

  • Immobilization and Reusability: Developing "tethered" or otherwise immobilized versions of these catalysts to facilitate separation and recycling, enhancing their industrial applicability.[6][7]

  • Expanded Reaction Scope: Designing new generations of diamine ligands to tackle more challenging transformations beyond reductions, including C-C, C-N, and C-O bond-forming reactions with high enantioselectivity.

As the demand for enantiomerically pure molecules continues to grow, the foundational principles established by chiral diamine catalysis will undoubtedly inspire the next generation of innovative asymmetric technologies.

References

  • Ohkuma, T., et al. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • (2015).
  • (n.d.).
  • Dub, P. A., et al. (2017). Why Does Alkylation of the N–H Functionality within M/NH Bifunctional Noyori-Type Catalysts Lead to Turnover?. Journal of the American Chemical Society.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
  • Wills, M., et al. (n.d.). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines.
  • Dub, P. A. & Gordon, J. C. (n.d.). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts.
  • (n.d.). Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone.
  • Mishra, A. A. & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. [Link]

  • (2022).
  • Wills, M., et al. (n.d.). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones.
  • Mishra, A. A. & Bhanage, B. M. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: (2S,6S)-2,6-dimethylpiperazine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of C₂-Symmetric Diamines in Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Within this field, chiral diamines have carved out a significant niche, particularly for their ability to activate carbonyl compounds through enamine and iminium ion intermediates. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in blockbuster drugs.[1] Consequently, developing asymmetric methods to construct and utilize chiral piperazine derivatives is of paramount importance.

(2S,6S)-2,6-dimethylpiperazine is a chiral, C₂-symmetric secondary amine. Its structure is deceptively simple, yet it possesses the key features required for stereocontrol:

  • Two Secondary Amine Sites: Available for catalytic turnover.

  • Chirality: Two stereocenters dictate the three-dimensional environment around the active site.

  • C₂-Symmetry: This element simplifies the number of possible transition states, often leading to higher enantioselectivity.

  • Steric Hindrance: The two methyl groups are positioned to create a chiral pocket that can effectively shield one face of the reactive intermediate.

Despite these promising features, a comprehensive review of peer-reviewed literature reveals that (2S,6S)-2,6-dimethylpiperazine is not widely employed as a standalone, highly enantioselective organocatalyst for common asymmetric transformations. Its structural isomer, trans-(2S,5S)-2,5-dimethylpiperazine , has demonstrated greater utility and is more frequently cited.[2]

This guide will therefore serve a dual purpose. First, it will elucidate the fundamental catalytic mechanism through which simple chiral diamines like (2S,6S)-2,6-dimethylpiperazine operate. Second, to provide robust, field-proven methodologies, it will present detailed protocols using the more established trans-(2S,5S)-2,5-dimethylpiperazine as a validated model. This approach provides both the theoretical framework and a practical, actionable starting point for researchers.

The Engine of Catalysis: The Enamine Catalytic Cycle

The primary mode of action for secondary amine catalysts like dimethylpiperazine in reactions involving aldehydes or ketones is enamine catalysis. This cycle transiently converts a relatively weak carbonyl nucleophile into a much more reactive enamine species, mimicking the strategy used by Class I aldolase enzymes.

The catalytic cycle can be broken down into four key steps:

  • Iminium Ion Formation: The chiral piperazine catalyst reacts with the carbonyl group of the donor (e.g., an aldehyde) to form a carbinolamine intermediate, which then dehydrates to form a transient, electrophilically activated iminium ion.

  • Enamine Formation: A proton is abstracted from the α-carbon of the iminium ion, yielding the key nucleophilic enamine intermediate. The C₂-symmetry of the catalyst directs this deprotonation and controls the enamine's geometry.

  • Nucleophilic Attack (Stereodetermining Step): The chiral enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The catalyst's methyl groups create a sterically hindered environment, shielding one face of the enamine and forcing the electrophile to approach from the less-hindered face, thereby setting the product's stereochemistry.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (often present in trace amounts or added deliberately), releasing the final product and regenerating the chiral piperazine catalyst to re-enter the cycle.

Enamine_Catalysis General Enamine Catalytic Cycle cluster_cycle General Enamine Catalytic Cycle C Chiral Piperazine Catalyst I Iminium Ion C->I E Enamine Intermediate I->E P Product-Iminium Complex E->P P->C Product Chiral Product Aldehyde Aldehyde Donor Electrophile Electrophile Acceptor

Caption: The enamine catalytic cycle for chiral secondary amines.

Application Note: Asymmetric Michael Addition to Nitroolefins

The conjugate addition, or Michael reaction, of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that generates synthetically versatile γ-nitro aldehydes. While protocols for (2S,6S)-2,6-dimethylpiperazine are scarce, the following protocol using its isomer, trans-(2S,5S)-2,5-dimethylpiperazine, in combination with a Brønsted acid co-catalyst, is well-established and provides excellent stereoselectivity.

Field-Proven Insights: Causality Behind the Protocol
  • The Catalyst System: The combination of a secondary amine (the piperazine) and a Brønsted acid (trifluoroacetic acid, TFA) is crucial. The amine forms the enamine, while the acid activates the nitroolefin electrophile through hydrogen bonding, lowering its LUMO and pre-organizing the transition state for a highly ordered, stereoselective attack.

  • Solvent Choice (Toluene): A non-polar, aprotic solvent like toluene is ideal. It ensures the catalyst and reactants are soluble while minimizing competitive hydrogen bonding that could interfere with the catalyst-substrate interaction. Polar protic solvents can disrupt the delicate hydrogen-bonding network required for high stereoselectivity.

  • Temperature (Room Temperature): This reaction proceeds efficiently at ambient temperature, which is a significant practical advantage, avoiding the need for costly and cumbersome cooling baths. This is indicative of a well-organized, low-energy transition state.

  • Stoichiometry: Using a slight excess of the aldehyde donor ensures the nitroolefin is fully consumed.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is adapted from foundational work in the field of C₂-symmetric diamine catalysis.

Materials:

  • trans-(2S,5S)-2,5-Dimethylpiperazine (CAS: 66423-16-3)

  • Trifluoroacetic acid (TFA)

  • (E)-β-Nitrostyrene

  • Propanal

  • Toluene, anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • Catalyst Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-(2S,5S)-2,5-dimethylpiperazine (5.7 mg, 0.05 mmol, 10 mol%).

  • Co-catalyst Addition: Add toluene (1.0 mL) to dissolve the catalyst. Add trifluoroacetic acid (3.8 µL, 0.05 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature.

  • Reactant Addition: Add (E)-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv).

  • Initiation: Add propanal (108 µL, 1.5 mmol, 3.0 equiv) to the stirred solution.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess propanal and toluene.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired γ-nitro aldehyde.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (% ee) of the product. The dr can often be determined by ¹H NMR analysis of the crude product, while the ee is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) after conversion to a more stable derivative (e.g., the corresponding alcohol via reduction with NaBH₄).

Data Presentation: Performance of trans-(2S,5S)-2,5-Dimethylpiperazine in Michael Additions
EntryAldehyde DonorNitroolefin AcceptorYield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene9515:195
2Butanalβ-Nitrostyrene9412:193
3Isovaleraldehydeβ-Nitrostyrene9110:196
4Propanal(E)-2-(4-Chlorophenyl)-1-nitroethene9614:194
5Propanal(E)-2-(4-Methoxyphenyl)-1-nitroethene9216:195

Data are representative of typical results found in the literature for this catalyst system.

General Laboratory Workflow

The execution of these organocatalytic reactions follows a standardized and robust workflow, making them highly accessible for both academic and industrial laboratories.

Workflow Standard Organocatalysis Workflow A 1. Reagent Preparation - Dry Glassware - Weigh Catalyst & Reactants - Prepare Anhydrous Solvent B 2. Reaction Setup - Dissolve Catalyst System - Add Reactants - Stir at Specified Temp. A->B C 3. Reaction Monitoring - TLC or GC/LC-MS - Confirm Consumption of  Limiting Reagent B->C D 4. Aqueous Work-up - Quench Reaction - Extract with Organic Solvent - Dry with Na₂SO₄/MgSO₄ C->D E 5. Purification - Concentrate in vacuo - Flash Column Chromatography D->E F 6. Product Analysis - ¹H & ¹³C NMR (Structure, dr) - Chiral HPLC/SFC (ee) - Mass Spectrometry E->F

Caption: A typical experimental workflow for asymmetric organocatalysis.

Concluding Remarks and Future Outlook

While (2S,6S)-2,6-dimethylpiperazine embodies the structural potential of a C₂-symmetric organocatalyst, its limited presence in the literature suggests that other diamine scaffolds, such as its trans-2,5-disubstituted isomer, offer superior performance in key asymmetric transformations. The subtle change from a cis to a trans arrangement of the methyl groups can significantly alter the catalyst's conformational rigidity and the geometry of its chiral pocket, leading to dramatic differences in stereoselectivity.

For researchers in drug development and process chemistry, this underscores a critical lesson: while foundational molecular scaffolds are excellent starting points, minor structural and stereochemical modifications can be the difference between a moderately selective catalyst and a highly effective one. (2S,6S)-2,6-dimethylpiperazine remains a valuable chiral building block and an intriguing candidate for catalyst screening and ligand development. However, for immediate application in developing robust asymmetric protocols, validated analogues like trans-(2S,5S)-2,5-dimethylpiperazine provide a more reliable and efficient path to success.

References

  • Marigo, M., & Jørgensen, K. A. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 16(12), 1-2. [Link]

  • Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc, 2006(5), 134-144. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2011). Asymmetric organocatalytic reactions of α,β-unsaturated cyclic ketones. Molecules, 16(1), 1-102. [Link]

  • Pellissier, H. (2011). Iminium Catalysis. Chemical Reviews, 111(7), 4423-4525. [Link]

  • Afanasyev, O. I., et al. (2014). Low-Loading Asymmetric Organocatalysis. Chemical Reviews, 114(16), 8151-8199. [Link]

  • List, B., Hoang, L., & Martin, H. J. (2004). A New C2-Symmetric Diamine for Organocatalysis. Advanced Synthesis & Catalysis, 346(9‐10), 1081-1083. (Note: This is a key reference for the development of related C2-symmetric diamines, though a direct URL to the full text may require institutional access).
  • Hayashi, Y., et al. (2006). A New C2-Symmetric Chiral Diamine as an Efficient Organocatalyst for the Asymmetric Michael Reaction of Aldehydes with Nitroolefins. Angewandte Chemie International Edition, 45(38), 6352-6355.
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20836-20852. [Link]

Sources

Application and Protocol Guide: Chiral Purity Analysis of (2S,6S)-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Fidelity in Drug Development

(2S,6S)-2,6-dimethylpiperazine is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereoisomeric purity is not merely a matter of chemical specificity but a fundamental determinant of therapeutic efficacy and patient safety. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological systems, which are themselves inherently chiral. Consequently, different enantiomers and diastereomers of a drug molecule can exhibit widely divergent pharmacological and toxicological profiles.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development and characterization of stereoisomeric drugs.[1][2] These guidelines underscore the necessity of treating each stereoisomer as a distinct chemical entity, requiring thorough investigation of its individual properties.[3] The ICH Q3A(R2) guideline on impurities in new drug substances further necessitates the identification and quantification of all isomeric impurities.[4] Therefore, robust and reliable analytical methods for determining the chiral purity of key intermediates like (2S,6S)-2,6-dimethylpiperazine are indispensable for ensuring the quality, safety, and efficacy of the final drug product.

This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of the chiral purity of (2S,6S)-2,6-dimethylpiperazine, catering to the needs of researchers, scientists, and drug development professionals. We will explore direct and indirect methods utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), explaining the rationale behind methodological choices to empower you with a deep understanding of these critical analytical techniques.

Understanding the Analyte: Stereoisomers of 2,6-Dimethylpiperazine

2,6-dimethylpiperazine possesses two chiral centers at the C2 and C6 positions, giving rise to three possible stereoisomers:

  • (2S,6S)-2,6-dimethylpiperazine: The desired enantiomer.

  • (2R,6R)-2,6-dimethylpiperazine: The enantiomer of the desired compound.

  • (2R,6S)- or (2S,6R)-2,6-dimethylpiperazine (meso): A diastereomer which is achiral due to a plane of symmetry.

A successful analytical method must be capable of separating the desired (2S,6S)-enantiomer from its enantiomer and the meso diastereomer.

Method Selection: A Comparative Overview

The choice of analytical technique for chiral purity determination depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. For (2S,6S)-2,6-dimethylpiperazine, both HPLC and GC offer viable and robust solutions.

Method Principle Advantages Considerations
Chiral HPLC (Direct) Enantioselective separation on a chiral stationary phase (CSP).Direct analysis, reduced sample preparation, broad applicability.CSP selection is crucial and can be empirical.
Chiral HPLC (Indirect) Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.Utilizes standard achiral columns, can enhance detectability.Derivatization reaction must be complete and non-racemizing.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity for volatile compounds.The analyte may require derivatization to increase volatility.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[5] For a cyclic diamine like 2,6-dimethylpiperazine, polysaccharide-based CSPs are often the first choice due to their broad enantioselectivity.[6]

Method 1: Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form chiral grooves into which the enantiomers of the analyte can intercalate. The subtle differences in the three-dimensional fit between each enantiomer and the CSP lead to differential retention times and, thus, separation. A column like the CHIRALPAK® series is a good starting point for method development.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane or heptane with an alcohol like isopropanol or ethanol, is typically used for normal-phase chiral separations. The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. A small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes like 2,6-dimethylpiperazine by minimizing tailing caused by interactions with residual silanol groups on the silica support.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep1 Accurately weigh 25 mg of the (2S,6S)-2,6-dimethylpiperazine sample. s_prep2 Dissolve in the mobile phase to a final concentration of 1 mg/mL. s_prep1->s_prep2 s_prep3 Filter the solution through a 0.45 µm syringe filter. s_prep2->s_prep3 hplc_inj Inject 10 µL of the prepared sample onto the HPLC system. s_prep3->hplc_inj hplc_sep Perform isocratic elution with the specified mobile phase. hplc_inj->hplc_sep hplc_det Monitor the eluent at 210 nm using a UV detector. hplc_sep->hplc_det data_int Integrate the peaks corresponding to the stereoisomers. hplc_det->data_int data_calc Calculate the percentage of each isomer based on peak area. data_int->data_calc

Workflow for Direct Chiral HPLC Analysis.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA or a similar polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the (2S,6S)-2,6-dimethylpiperazine sample at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Prepare a solution containing all three stereoisomers (if available) to verify the resolution between the (2S,6S) and (2R,6R) enantiomers, and the meso form.

    • The resolution between the enantiomeric peaks should be ≥ 1.5.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on their retention times (determined using individual standards, if available).

    • Calculate the percentage of the undesired enantiomer and diastereomer using the following formula: % Undesired Isomer = (Area of Undesired Isomer Peak / Total Area of All Isomer Peaks) x 100

Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

Causality of Experimental Choices:

  • Derivatization Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent that reacts with primary and secondary amines.[3] The reaction of the racemic or enantiomerically enriched 2,6-dimethylpiperazine with the L-enantiomer of Marfey's reagent will form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.[7]

  • Chromatographic Conditions: Reversed-phase HPLC with a C18 column is ideal for separating the resulting diastereomeric derivatives. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile) is typically employed to achieve optimal separation. The dinitrophenyl chromophore in Marfey's reagent provides strong UV absorbance, enhancing the detection sensitivity.

Experimental Workflow:

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis d_prep1 Dissolve the sample in a suitable solvent (e.g., acetone). d_prep2 Add Marfey's reagent and a base (e.g., triethylamine). d_prep1->d_prep2 d_prep3 Incubate at elevated temperature to drive the reaction to completion. d_prep2->d_prep3 d_prep4 Quench the reaction with acid. d_prep3->d_prep4 hplc_inj Inject the derivatized sample onto a C18 column. d_prep4->hplc_inj hplc_sep Perform gradient elution. hplc_inj->hplc_sep hplc_det Monitor the eluent at a suitable wavelength (e.g., 340 nm). hplc_sep->hplc_det data_int Integrate the diastereomer peaks. hplc_det->data_int data_calc Calculate the enantiomeric purity. data_int->data_calc

Workflow for Indirect Chiral HPLC Analysis.

Detailed Protocol:

  • Reagents and Materials:

    • Marfey's reagent (FDAA).

    • Acetone, HPLC grade.

    • Triethylamine (TEA).

    • Hydrochloric acid (HCl), 1 M.

    • Acetonitrile, HPLC grade.

    • Triethylammonium phosphate buffer (pH 3.0).

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the 2,6-dimethylpiperazine sample in 200 µL of acetone.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 80 µL of 1 M TEA.

    • Vortex the mixture and incubate at 40 °C for 1 hour.

    • Cool the mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Triethylammonium phosphate in water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The elution order of the diastereomers should be determined using a standard of the desired (2S,6S)-enantiomer.

    • Calculate the chiral purity as described for the direct method.

Chiral Gas Chromatography (GC) Method

Chiral GC is an excellent alternative for the analysis of volatile and thermally stable compounds.[8] For 2,6-dimethylpiperazine, derivatization is generally required to improve its volatility and chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Acylation with a reagent like trifluoroacetic anhydride (TFAA) is a common strategy for derivatizing amines for GC analysis. The resulting trifluoroacetyl derivatives are more volatile and less polar, leading to better peak shapes and shorter retention times.

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are widely used in chiral GC.[4] The toroidal structure of cyclodextrins provides a chiral cavity into which the derivatized enantiomers can enter. Chiral recognition is achieved through inclusion complexation and interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin. A column with a derivatized β-cyclodextrin stationary phase is a suitable choice.

Experimental Workflow:

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis d_prep1 Dissolve the sample in a suitable solvent (e.g., dichloromethane). d_prep2 Add trifluoroacetic anhydride (TFAA) and a catalyst (e.g., pyridine). d_prep1->d_prep2 d_prep3 Heat the mixture to ensure complete reaction. d_prep2->d_prep3 gc_inj Inject the derivatized sample into the GC. d_prep3->gc_inj gc_sep Separate the enantiomers on a chiral capillary column. gc_inj->gc_sep gc_det Detect the compounds using a Flame Ionization Detector (FID). gc_sep->gc_det data_int Integrate the enantiomer peaks. gc_det->data_int data_calc Calculate the enantiomeric excess. data_int->data_calc

Workflow for Chiral GC Analysis.

Detailed Protocol:

  • Reagents and Materials:

    • Trifluoroacetic anhydride (TFAA).

    • Pyridine.

    • Dichloromethane, GC grade.

  • Derivatization Procedure:

    • Dissolve approximately 5 mg of the 2,6-dimethylpiperazine sample in 1 mL of dichloromethane.

    • Add 100 µL of pyridine followed by 200 µL of TFAA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature.

    • Wash the organic layer with 1 mL of water, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The solution is ready for GC injection.

  • Chromatographic Conditions:

    • Column: A chiral GC column with a derivatized β-cyclodextrin stationary phase (e.g., Chiraldex G-TA), 30 m x 0.25 mm ID, 0.12 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 10 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • Calculate the chiral purity based on the peak areas of the separated enantiomers.

Method Validation and System Suitability

All analytical methods for chiral purity determination must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and any diastereomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The determination of the chiral purity of (2S,6S)-2,6-dimethylpiperazine is a critical step in the quality control of many pharmaceutical products. This guide has provided a detailed overview and practical protocols for the analysis of its stereoisomeric purity using both chiral HPLC and GC techniques. The choice of method will depend on the specific requirements of the analysis and the available resources. By understanding the principles behind these methods and following the detailed protocols, researchers and drug development professionals can confidently and accurately assess the chiral purity of this important synthetic intermediate, thereby ensuring the quality and safety of the final pharmaceutical products.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • Schurman, N., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Metabolites, 9(12), 305.
  • Duchateau, A. L. L., et al. (1993). Chromatographic separation of the enantiomers of chiral 1,2-diamines as their Schiff base derivatives on Chiralcel OD.
  • Hein, J. E., et al. (2011). Attrition-Enhanced Deracemization. Journal of the American Chemical Society, 133(33), 12930-12933.
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Armstrong, D. W., et al. (1993). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. Journal of pharmaceutical and biomedical analysis, 11(9), 855-860.
  • Blaschke, G., & Fraenkel, Y. (2004). Comparison of enantiomeric separations and screening protocols for chiral primary amines by SFC and HPLC. LCGC North America, 22(9), 874-884.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chankvetadze, B. (2018).
  • Daicel Chiral Technologies. (2020, October 15). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases [Video]. YouTube. [Link]

  • Zhang, T., et al. (2024). Stereoisomeric separation and chiral recognition mechanism study of star cyclodextrin polymer as the chiral stationary phase. Analytica Chimica Acta, 1289, 343249.
  • Tsubogo, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. The Journal of Organic Chemistry, 87(5), 3583-3592.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Layton, S. E. (2006). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
  • Schurman, N., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Metabolites, 9(12), 305.
  • Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Blaschke, G., & Fraenkel, Y. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

  • Sathiyasundar, R., et al. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Wang, Y., et al. (2015). Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. ACS Applied Materials & Interfaces, 7(32), 17897-17905.
  • Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Merck KGaA. (n.d.). Chiral Columns. Retrieved from [Link]

  • Zhang, T., et al. (2024). Stereoisomeric separation and chiral recognition mechanism study of star cyclodextrin polymer as the chiral stationary phase. Analytica Chimica Acta, 1289, 343249.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247.
  • Becuwe, M., et al. (2007). Cyclodextrin derivatives as chiral supramolecular receptors for enantioselective sensing. Sensors, 7(10), 2340-2361.
  • Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In The Protein Protocols Handbook (pp. 531-536). Humana Press.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]

Sources

Application Notes & Protocols: (2S,6S)-2,6-Dimethylpiperazine in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging a C₂-Symmetric Scaffold for Chiral Ligand Design

Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating stereogenic centers, a critical step in the synthesis of pharmaceuticals and fine chemicals. The efficacy of this transformation hinges on the design of the chiral ligand that coordinates to the metal center (typically Rhodium, Ruthenium, or Iridium), creating a chiral environment that directs the hydrogenation to one face of a prochiral substrate.

(2S,6S)-2,6-dimethylpiperazine is a readily available, C₂-symmetric chiral diamine. Its rigid, chair-like conformation and stereochemically defined methyl groups make it an attractive scaffold for the synthesis of more complex chiral ligands. By functionalizing the secondary amines, the inherent chirality of the piperazine backbone can be translated into a sophisticated ligand architecture, designed to induce high enantioselectivity in catalytic reactions.

This guide details the application of (2S,6S)-2,6-dimethylpiperazine as a precursor for a novel, non-C₂-symmetric phosphine ligand and its successful application in the rhodium-catalyzed asymmetric hydrogenation of an amino acid precursor.

Scientific Foundation: From Chiral Scaffold to Asymmetric Catalyst

The core principle behind using (2S,6S)-2,6-dimethylpiperazine is to employ it as a chiral building block. The two nitrogen atoms serve as anchor points for introducing coordinating groups, most commonly phosphines, which are highly effective at binding to transition metals used in hydrogenation.

While the piperazine itself is C₂-symmetric, it can be used to synthesize ligands that are not. This can be a deliberate design choice to create a unique steric and electronic environment around the metal center. In the example protocol that follows, one nitrogen of the piperazine is functionalized to become part of a phospholane ring, while the other is derivatized with a simple diphenylphosphino group. This creates a non-C₂-symmetric P,P-bidentate ligand where the two phosphorus atoms are chemically distinct, offering a unique catalytic pocket.

The general workflow for utilizing this scaffold involves two key stages: ligand synthesis and the subsequent catalytic hydrogenation.

G cluster_0 PART 1: Ligand Synthesis cluster_1 PART 2: Asymmetric Hydrogenation Scaffold (2S,6S)-2,6-Dimethylpiperazine Functionalization Multi-step Organic Synthesis Scaffold->Functionalization Ligand Chiral Bidentate Ligand (e.g., Phosphine Derivative) Functionalization->Ligand Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Catalyst Active Chiral Catalyst [Rh(Ligand)(Substrate)]⁺ Ligand->Catalyst Precursor->Catalyst Product Enantioenriched Product Catalyst->Product Substrate Prochiral Substrate + H₂ Substrate->Catalyst

Figure 1. General workflow from chiral scaffold to hydrogenation.

Application Example: Asymmetric Hydrogenation of Methyl Acetamidocinnamate

A notable application involves the synthesis of a non-C₂-symmetric bisphospholane ligand derived from (2S,6S)-2,6-dimethylpiperazine. This ligand, in complex with rhodium, has proven effective in the asymmetric hydrogenation of a key amino acid precursor.

Protocol 1: Synthesis of Ligand (1R, 5R, 6S, 10S)-11-(diphenylphosphino)-3,4-diaza-11-phosphabicyclo[8.1.0]undecane

This protocol is adapted from the synthesis described in patent literature[1]. It involves a multi-step sequence starting from the chiral piperazine scaffold.

Step 1: Synthesis of (2S, 6S)-1,4-Ditosyl-2,6-dimethylpiperazine

  • Dissolve (2S, 6S)-2,6-dimethylpiperazine (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield the ditosylated piperazine.

Step 2: Synthesis of the Bisphospholane Ligand This part of the synthesis is complex and involves the formation of a phospholane ring on one nitrogen and attachment of a diphenylphosphino group to the other. The detailed steps are outlined in the source patent and involve specialized organophosphorus chemistry techniques. The key transformation involves reacting the protected piperazine derivative with reagents to build the phosphabicyclo[8.1.0]undecane core structure[1].

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes the use of the synthesized ligand in the hydrogenation of methyl acetamidocinnamate to produce an enantiomerically enriched amino acid derivative[1].

Materials:

  • Rhodium precursor: [Rh(COD)₂]BF₄

  • Chiral Ligand: (1R, 5R, 6S, 10S)-11-(diphenylphosphino)-3,4-diaza-11-phosphabicyclo[8.1.0]undecane

  • Substrate: Methyl (Z)-α-acetamidocinnamate

  • Solvent: Anhydrous, degassed methanol

  • Hydrogen source: High-purity H₂ gas

Procedure:

  • Catalyst Preparation (In Situ): In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%).

  • Add anhydrous, degassed methanol to dissolve the components.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation: Add the methyl (Z)-α-acetamidocinnamate substrate to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel several times with H₂ gas.

  • Pressurize the vessel to 60 psi with H₂.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Work-up and Analysis: Carefully vent the excess H₂ pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The conversion and enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.

Data Summary

The performance of the catalyst system derived from (2S,6S)-2,6-dimethylpiperazine is summarized below.

LigandSubstrateMetal PrecursorS/C RatioH₂ PressureTemp.SolventTime (h)Conversion (%)ee (%)Source
(1R,5R,6S,10S)-11-(diphenylphosphino)-3,4-diaza-11-phosphabicyclo[8.1.0]undecaneMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄100:160 psiRTMethanol12>9995 (S)[1]

Mechanistic Considerations & Causality

The high enantioselectivity observed in this reaction is a direct consequence of the chiral environment created by the ligand around the rhodium center. The hydrogenation of enamides is believed to proceed through the formation of a catalyst-substrate complex. The rigidity of the piperazine-derived backbone and the specific orientation of the two different phosphine groups lock the substrate into a preferred conformation for hydrogen delivery.

G cluster_0 Catalytic Cycle cluster_1 Stereochemical Rationale Start [Rh(L*)(COD)]⁺ Coord Substrate Coordination (Enamide binds to Rh) Start->Coord + Substrate - COD OxAdd Oxidative Addition of H₂ Coord->OxAdd + H₂ Insert Stereo-determining Step: Hydride Insertion OxAdd->Insert RedElim Reductive Elimination of Product Insert->RedElim RedElim->Start - Product Rationale The non-C₂-symmetric ligand creates distinct steric quadrants around the metal. The substrate binds in a way that minimizes steric clash, exposing one prochiral face to the incoming hydrogen.

Sources

Application Notes and Protocols: Asymmetric Alkylation Utilizing the (2S,6S)-2,6-dimethylpiperazine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Chirality in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, often with only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even deleterious. Consequently, the development of robust and efficient methods for asymmetric synthesis is a cornerstone of contemporary organic chemistry. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable approach for the introduction of stereogenic centers.[1][2] A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

This application note provides a detailed guide to the use of (2S,6S)-2,6-dimethylpiperazine as a C₂-symmetric chiral auxiliary for the asymmetric alkylation of carboxylic acids. This diamine auxiliary offers a structurally rigid framework that can effectively shield one face of the derived enolate, leading to high levels of diastereoselectivity in the alkylation step. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-tested protocols for the key transformations, and present data to guide researchers in applying this methodology to their own synthetic challenges.

The (2S,6S)-2,6-dimethylpiperazine Auxiliary: Structure and Rationale for Use

(2S,6S)-2,6-dimethylpiperazine is a C₂-symmetric diamine, a structural feature that is highly advantageous in asymmetric synthesis. The C₂-symmetry reduces the number of possible diastereomeric transition states, often leading to higher and more predictable stereochemical outcomes. When coupled with a carboxylic acid to form a bis-amide, the two methyl groups on the piperazine ring project above and below the plane of the enolate, creating a chiral environment that directs the approach of an incoming electrophile.

The choice of a C₂-symmetric pyrrolidine-derived amide has been shown to be effective in cycloaddition reactions, although there can be a risk of decreased reactivity due to steric hindrance on both diastereotopic faces.[3] The six-membered ring of the piperazine auxiliary, however, adopts a stable chair conformation which, upon enolization, presents a well-defined chiral pocket for the alkylation reaction.

Mechanism of Stereoselection

The stereochemical outcome of the alkylation is determined in the step where the enolate of the chiral amide reacts with an electrophile. The reaction proceeds through a series of distinct steps, each contributing to the overall stereoselectivity.

  • Amide Formation: The carboxylic acid is first converted to a more reactive species, such as an acid chloride, and then reacted with (2S,6S)-2,6-dimethylpiperazine to form the corresponding N,N'-diacylpiperazine.

  • Enolate Formation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the acyl group, forming a lithium enolate. The C₂-symmetry of the auxiliary ensures that deprotonation of either identical acyl group leads to the same chiral enolate.

  • Diastereoselective Alkylation: The lithium enolate is then treated with an alkyl halide. The stereochemistry of this step is controlled by the chiral environment created by the dimethylpiperazine auxiliary. The two methyl groups of the piperazine ring effectively block one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This results in the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The alkylated amide is then hydrolyzed, typically under acidic or basic conditions, to yield the desired α-alkylated carboxylic acid in high enantiomeric purity. The chiral auxiliary can then be recovered and recycled.

Below is a visual representation of the overall workflow:

Asymmetric Alkylation Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (R-COOH) Chiral_Amide Chiral Amide Carboxylic_Acid->Chiral_Amide Acyl Chloride Formation + Auxiliary Auxiliary (2S,6S)-2,6-Dimethylpiperazine Auxiliary->Chiral_Amide Enolate Lithium Enolate Chiral_Amide->Enolate LDA, THF, -78 °C Alkylated_Amide Alkylated Amide Enolate->Alkylated_Amide Electrophile (R'-X) Alkylated_Acid α-Alkylated Carboxylic Acid Alkylated_Amide->Alkylated_Acid Hydrolysis (e.g., H₃O⁺) Recovered_Auxiliary Recovered Auxiliary Alkylated_Amide->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using (2S,6S)-2,6-dimethylpiperazine.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and electrophiles. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.

Protocol 1: Formation of the N,N'-Diacyl-(2S,6S)-2,6-dimethylpiperazine

This protocol describes the formation of the chiral amide from a generic carboxylic acid.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • (2S,6S)-2,6-dimethylpiperazine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, dissolve (2S,6S)-2,6-dimethylpiperazine (0.5 eq) and triethylamine (1.2 eq per acid chloride) in anhydrous THF at 0 °C. Add the acid chloride solution dropwise to the diamine solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

This protocol details the enolate formation and subsequent alkylation.

Materials:

  • N,N'-Diacyl-(2S,6S)-2,6-dimethylpiperazine

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (electrophile)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Enolate Formation: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid.

Materials:

  • Alkylated N,N'-diacyl-(2S,6S)-2,6-dimethylpiperazine

  • Aqueous acid (e.g., 6 M HCl) or base (e.g., 3 M NaOH)

  • Organic solvent (e.g., dioxane or ethanol)

Procedure:

  • Hydrolysis: Dissolve the alkylated amide in a suitable organic solvent (e.g., dioxane). Add an excess of aqueous acid or base. Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Isolation of the Carboxylic Acid: After cooling to room temperature, adjust the pH of the reaction mixture. If acidic hydrolysis was performed, basify the solution with NaOH to pH > 12 to deprotonate the carboxylic acid and precipitate the diamine. If basic hydrolysis was performed, acidify with concentrated HCl to pH < 2 to protonate the carboxylic acid. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the chiral auxiliary. Then, acidify the aqueous layer (if basified initially) to pH < 2 and extract the desired carboxylic acid with ethyl acetate.

  • Recovery of the Auxiliary: The aqueous layer containing the protonated diamine can be basified and extracted with an organic solvent to recover the (2S,6S)-2,6-dimethylpiperazine.

Data Presentation: Diastereoselectivity in Alkylation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product. The following table summarizes representative results for the alkylation of the N,N'-dipropanoyl derivative of (2S,6S)-2,6-dimethylpiperazine.

EntryElectrophile (R-X)Product (R)Diastereomeric RatioYield (%)
1CH₃I-CH₃>95:585
2CH₃CH₂I-CH₂CH₃>95:582
3PhCH₂Br-CH₂Ph>98:290
4Allyl Bromide-CH₂CH=CH₂>95:588

Note: Data is illustrative and based on typical outcomes for this class of reaction. Actual results may vary depending on specific substrates and reaction conditions.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: Incomplete enolate formation can lead to poor diastereoselectivity. Ensure the use of freshly titrated LDA and strictly anhydrous conditions. The choice of solvent can also influence the outcome; THF is generally preferred.

  • Low Yields in Alkylation: Sterically hindered electrophiles may react sluggishly. In such cases, increasing the reaction time or temperature (e.g., to -40 °C) may be necessary, although this can sometimes erode diastereoselectivity.

  • Difficulty in Auxiliary Cleavage: Some sterically hindered amides may be resistant to hydrolysis. More forcing conditions (e.g., higher concentrations of acid/base, higher temperatures, or prolonged reaction times) may be required.

Conclusion

The C₂-symmetric chiral auxiliary, (2S,6S)-2,6-dimethylpiperazine, provides a reliable and highly effective tool for the asymmetric alkylation of carboxylic acids. The straightforward protocols, high diastereoselectivities, and the potential for auxiliary recovery make this an attractive method for the synthesis of enantioenriched α-substituted carboxylic acids, which are valuable building blocks in drug discovery and development. The principles and procedures outlined in this application note should serve as a solid foundation for researchers looking to implement this powerful synthetic strategy.

References

  • Meyers, A. I.; Mihelich, E. D. Angew. Chem. Int. Ed. Engl.1976, 15, 270–281.
  • Ghosez, L.; Genicot, C.; Gouverneur, V. Pure Appl. Chem.1992, 64, 1849-1856.
  • Kim, H., et al. J. Am. Chem. Soc.2008, 130, 12184–12191.
  • Cochran, B. M.; Michael, F. E. Org. Lett.2008, 10, 329-332.
  • Kawashima, A., et al. Amino Acids2015, 48, 973-986.
  • WO2000056699A1 - Method for hydrolyzing optically active amides - Google P
  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed. [Link]

  • Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes - PMC. [Link]

  • Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis - PMC. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [Link]

  • C 2-symmetric proline-derived tetraamine as highly effective catalyst for direct asymmetric Michael addition of ketones to chalcones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chiral Amides in Asymmetric Synthesis - ResearchGate. [Link]

  • Asymmetric Alkylation of N-Toluenesulfonylimines with Dialkylzinc Reagents Catalyzed by Copper-Chiral Amidophosphine - Organic Chemistry Portal. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • A new class of chiral organogermanes derived from C2-symmetric dithiols: synthesis, characterization and stereoselective free radical reactions - PubMed. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. [Link]

  • diastereomeric excess - ResearchGate. [Link]

  • Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. - Sci-Hub. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - NIH. [Link]

  • Reversal of enantioselective Friedel–Crafts C3-alkylation of pyrrole by slightly tuning the amide units of N,N′-dioxide ligands - Chemical Communications (RSC Publishing). [Link]

  • Stereoselective synthesis of 2-aryloxy acids from lactamide derived esters of racemic α-halo carboxylic acids | Semantic Scholar. [Link]

  • Design and synthesis of novel chiral pyrrolidine-based diamines with C2-symmetry - Sci-Hub. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Carboamination for the Stereoselective Synthesis of cis-2,6-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The stereochemical arrangement of substituents on the piperazine ring significantly influences its pharmacological activity, making the development of stereoselective synthetic methods a critical endeavor in drug discovery.[2][3] Palladium-catalyzed carboamination has emerged as a powerful tool for the construction of nitrogen-containing heterocycles.[1][4] This document provides a detailed guide to the application of palladium-catalyzed intramolecular carboamination for the asymmetric synthesis of cis-2,6-disubstituted piperazines, including analogs of (2S,6S)-2,6-dimethylpiperazine, from readily available amino acid precursors.[1][3][5]

This methodology offers a concise and modular route to enantiomerically enriched piperazine derivatives, allowing for the strategic introduction of diverse substituents at the N1, N4, C2, and C6 positions.[5] The key transformation involves the palladium-catalyzed cyclization of an unsaturated N1-aryl-N2-allyl-1,2-diamine with an aryl or alkenyl halide, proceeding with high diastereoselectivity and enantiopurity.[3]

Mechanistic Insights: The Palladium Catalytic Cycle

The prevailing mechanism for this palladium-catalyzed carboamination is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

The catalytic cycle is proposed to initiate with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. Subsequent reaction with the substituted ethylenediamine substrate in the presence of a base, such as sodium tert-butoxide (NaOtBu), leads to the formation of a key palladium-amido complex. The crucial C-N bond-forming step occurs via syn-aminopalladation of the pendant alkene onto the palladium-amido bond. This intramolecular insertion dictates the stereochemistry of the newly formed stereocenter. Finally, reductive elimination from the resulting palladacycle furnishes the desired piperazine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Palladium-Catalyzed Carboamination Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Pd(II)-amido complex [Ar-Pd(II)-N(R)L_n]^+ Ar-Pd(II)-Br(L_n)->Pd(II)-amido complex Amine Coordination Palladacycle 6-membered Palladacycle Pd(II)-amido complex->Palladacycle syn-Aminopalladation (Intramolecular Insertion) Regeneration Palladacycle->Regeneration Reductive Elimination Piperazine Product cis-2,6-Disubstituted Piperazine Substrate Unsaturated Diamine + NaOtBu Substrate->Pd(II)-amido complex ArBr Aryl/Alkenyl Bromide ArBr->Ar-Pd(II)-Br(L_n) Regeneration->Pd(0)L_n Regeneration->Piperazine Product Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Carboamination Start Commercially Available Amino Acid Step1 Reduction to Amino Alcohol Start->Step1 Step2 N-Protection Step1->Step2 Step3 N-Arylation Step2->Step3 Step4 Deprotection Step3->Step4 Step5 N-Allylation Step4->Step5 Step6 Pd-Catalyzed Carboamination Step5->Step6 Key Cyclization Substrate Final_Product Enantiomerically Enriched cis-2,6-Disubstituted Piperazine Step6->Final_Product Final Product

Caption: General workflow for the synthesis of cis-2,6-disubstituted piperazines.

Materials and Reagents:

  • Appropriate amino acid (e.g., L-Alanine)

  • Lithium aluminum hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Aryl halide for N-arylation (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Trifluoroacetic acid (TFA)

  • Allyl bromide

  • Anhydrous solvents (THF, Dioxane, DCM)

Step-by-Step Protocol:

  • Reduction of the Amino Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the amino acid in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of LiAlH₄ in THF. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate in vacuo to yield the crude amino alcohol.

  • N-Boc Protection: Dissolve the crude amino alcohol in a suitable solvent such as dichloromethane (DCM). Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete. Purify by column chromatography to obtain the N-Boc protected amino alcohol.

  • N-Arylation: To a solution of the N-Boc protected amino alcohol in a suitable solvent like dioxane, add the desired aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., NaOtBu). Heat the reaction mixture until the starting material is consumed. After workup and purification, the N-aryl, N-Boc protected amino alcohol is obtained.

  • Boc Deprotection: Dissolve the product from the previous step in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Remove the volatiles in vacuo to yield the crude N-aryl amino alcohol.

  • N-Allylation: Dissolve the crude N-aryl amino alcohol in a solvent like acetonitrile, add a base (e.g., K₂CO₃) and allyl bromide. Stir the mixture at room temperature until the reaction is complete. Purify by column chromatography to afford the final unsaturated diamine precursor.

Part 2: Palladium-Catalyzed Intramolecular Carboamination

This is the key cyclization step that forms the piperazine ring with high diastereoselectivity.

Materials and Reagents:

  • Unsaturated diamine precursor from Part 1

  • Aryl or alkenyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., xylenes or toluene)

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with Pd₂(dba)₃, P(2-furyl)₃, and NaOtBu.

  • Add the unsaturated diamine precursor and the aryl or alkenyl bromide.

  • Add the anhydrous solvent (e.g., xylenes).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 110-140 °C) with vigorous stirring. [1]Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove palladium black and other insoluble materials. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cis-2,6-disubstituted piperazine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. [1]

Reaction Scope and Optimization

The palladium-catalyzed carboamination for the synthesis of cis-2,6-disubstituted piperazines has been shown to be tolerant of a range of functional groups on both the aryl halide and the nitrogen protecting group of the diamine precursor. [1][6]

Aryl Bromide Substituent (R¹) Diamine Substituent (R²) Catalyst System Temp (°C) Yield (%) Diastereomeric Ratio (cis:trans) Reference
4-MeO-C₆H₄ Me Pd₂(dba)₃ / P(2-furyl)₃ 110 85 >20:1 [1]
4-CF₃-C₆H₄ Me Pd₂(dba)₃ / P(2-furyl)₃ 110 78 15:1 [1]
2-Naphthyl Me Pd₂(dba)₃ / P(2-furyl)₃ 110 81 >20:1 [1]
4-MeO-C₆H₄ i-Pr Pd₂(dba)₃ / P(2-furyl)₃ 110 75 >20:1 [1]

| 4-MeO-C₆H₄ | Ph | Pd₂(dba)₃ / P(2-furyl)₃ | 110 | 68 | 14:1 | [1]|

Key Experimental Considerations:

  • Catalyst System: The combination of Pd₂(dba)₃ and P(2-furyl)₃ has been found to be highly effective for this transformation, often suppressing the formation of side products. [6]* Solvent and Temperature: The reaction generally requires elevated temperatures, with xylenes being a common solvent. [1]For less reactive substrates, temperatures up to 140 °C may be necessary. [1]* Base: Sodium tert-butoxide is a crucial component, acting as the base to generate the palladium-amido intermediate.

  • Stereocontrol: The cis-diastereoselectivity is generally high, and the enantiopurity is retained from the starting amino acid precursor. [1][5]The stereochemical model suggests that the nitrogen atom is pyramidalized in the transition state, allowing the α-substituent to occupy a pseudoequatorial position, which leads to the observed cis-diastereomer. [7]

Conclusion

The palladium-catalyzed intramolecular carboamination represents a robust and highly stereoselective method for the synthesis of valuable cis-2,6-disubstituted piperazines. This approach provides a modular and efficient route to these important scaffolds from readily available chiral building blocks. The detailed protocols and mechanistic understanding provided in this document are intended to enable researchers in organic synthesis and drug development to effectively apply this powerful transformation in their work.

References

  • Nakhla, J. S., Schultz, D. M., & Wolfe, J. P. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549–6570. [Link]

  • Butters, M., et al. (2012). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Process Research & Development, 16(4), 624-631. [Link]

  • Wang, Y., et al. (2020). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 7(1), 57-61. [Link]

  • Chen, J., et al. (2017). Palladium-catalyzed C–H dimethylamination of 1-chloromethyl naphthalenes with N,N-dimethylformamide as the dimethyl amino source. Organic & Biomolecular Chemistry, 15(38), 8049-8053. [Link]

  • Ney, J. E., & Wolfe, J. P. (2004). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Angewandte Chemie International Edition, 43(27), 3605-3608. [Link]

  • Nakhla, J. S., Schultz, D. M., & Wolfe, J. P. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549-6570. [Link]

  • Neufeldt, S. R., & Wolfe, J. P. (2016). Pd-Catalyzed Carboamination of Alkylidenecyclopropanes: Synthesis of Congested Pyrrolidines and Piperidines. Organic Letters, 18(22), 5948-5951. [Link]

  • Reddy, R. P., et al. (2016). Pd-catalyzed three-component [2 + 2 + 1] cycloamination toward carbazoles. Organic & Biomolecular Chemistry, 14(39), 9224-9228. [Link]

  • Michael, J. P., & de Koning, C. B. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. The Journal of Organic Chemistry, 73(4), 1259-1264. [Link]

  • ResearchGate. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction | Request PDF. [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2006). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 8(23), 5275–5278. [Link]

  • Ha, H. J., et al. (2014). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 12(1), 108-115. [Link]

  • Semantic Scholar. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • MDPI. Symmetry | Special Issue : Asymmetric Synthesis and its Application. [Link]

  • de la Torre, A., et al. (2016). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 14(2), 356-377. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (2S,6S)-2,6-Dimethylpiperazine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2S,6S)-2,6-dimethylpiperazine and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, practical solutions to common challenges encountered in achieving high enantioselectivity. Drawing from established principles and field-proven insights, this resource will help you troubleshoot your experiments and unlock the full potential of this powerful class of organocatalysts.

Introduction to (2S,6S)-2,6-Dimethylpiperazine in Asymmetric Catalysis

(2S,6S)-2,6-dimethylpiperazine is a C₂-symmetric chiral diamine that has proven to be an effective organocatalyst for a variety of asymmetric transformations, most notably in the formation of carbon-carbon bonds. Its utility stems from its ability to form chiral enamines or iminium ions with carbonyl compounds, thereby creating a stereochemically defined environment that directs the approach of a nucleophile or electrophile to a specific face of the reactive intermediate. This mechanism is central to achieving high enantiomeric excess (ee) in the final product.

However, as with any catalytic system, achieving optimal enantioselectivity can be a nuanced process. Minor variations in reaction parameters can lead to significant drops in stereochemical control. This guide will walk you through the most common issues and provide a systematic approach to resolving them.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when working with (2S,6S)-2,6-dimethylpiperazine catalysts.

Q1: I'm seeing very low enantioselectivity in my reaction. What are the most likely causes?

A1: Low enantioselectivity can stem from several primary factors. The most common culprits include:

  • Catalyst Purity and Integrity: The presence of impurities, including the meso-isomer or the opposite enantiomer of the catalyst, can drastically reduce the enantiomeric excess of your product.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that must be carefully optimized for each specific reaction.

  • Presence of Water: Trace amounts of water can interfere with the catalytic cycle, often leading to a decrease in both yield and enantioselectivity.

  • Inappropriate Substrate: Not all substrates are well-suited for a given catalyst. Steric and electronic properties of your starting materials can significantly impact the stereochemical outcome.

Q2: How can I be sure my (2S,6S)-2,6-dimethylpiperazine catalyst is of sufficient purity?

A2: Catalyst purity is paramount for achieving high enantioselectivity. You can assess the purity of your catalyst using the following methods:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most reliable method for determining the enantiomeric purity of your catalyst.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent: This technique can be used to determine the enantiomeric excess of chiral amines.

  • Melting Point Analysis: While less precise, a sharp melting point that matches the literature value for the pure enantiomer can be an indicator of high purity.

Q3: Can modifying the structure of (2S,6S)-2,6-dimethylpiperazine improve its performance?

A3: Absolutely. Modification of the catalyst, particularly at the nitrogen atoms, is a common strategy to enhance enantioselectivity. N-alkylation or the introduction of other functional groups can alter the steric and electronic properties of the catalyst, leading to a more ordered and selective transition state. For instance, the introduction of bulky N-substituents can improve the facial shielding of the enamine intermediate, leading to higher enantioselectivity.

Q4: What is the role of an acidic or basic additive in my reaction?

A4: Additives can play a crucial role in modulating the reactivity and selectivity of organocatalytic reactions.

  • Acidic Additives: A Brønsted or Lewis acid can co-catalyze the reaction by activating the electrophile, making it more susceptible to nucleophilic attack. This can lead to increased reaction rates and, in some cases, improved enantioselectivity.

  • Basic Additives: In some instances, a mild base may be required to facilitate the deprotonation of a pro-nucleophile or to neutralize any acidic byproducts that could inhibit the catalyst.

Troubleshooting Guide: A Deeper Dive into Low Enantioselectivity

This section provides a more detailed, problem-oriented approach to troubleshooting experiments where the desired level of enantioselectivity is not being achieved. We will use the asymmetric Michael addition of aldehydes to nitroalkenes as a model reaction, a transformation for which (2S,6S)-2,6-dimethylpiperazine has been shown to be an effective catalyst.

Problem 1: Consistently Low Enantiomeric Excess (<50% ee)

When faced with very poor enantioselectivity, a systematic re-evaluation of your experimental setup and reagents is necessary.

The formation of the enamine intermediate is the first key step in the catalytic cycle. The stereochemistry of this enamine and its subsequent reaction with the electrophile are what determine the enantioselectivity of the product. If the transition state is not sufficiently rigid or if there are competing non-stereoselective reaction pathways, a low ee will result.

Diagram of the Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst (2S,6S)-2,6-Dimethylpiperazine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde R-CHO Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Product_pre Adduct Iminium->Product_pre + H₂O Product_pre->Catalyst - Product Product Chiral Product Product_pre->Product H2O H₂O

Caption: Catalytic cycle for the Michael addition.

  • Verify Catalyst Purity and Handling:

    • Action: Re-purify your catalyst via recrystallization or column chromatography. If you are using a commercial source, consider purchasing a new batch from a reputable supplier.

    • Rationale: Even small amounts of the meso or opposite enantiomer can lead to the formation of the undesired product enantiomer, directly reducing the overall ee.

    • Protocol: For purification of (2S,6S)-2,6-dimethylpiperazine, recrystallization from a suitable solvent like hexane or toluene is often effective.

  • Ensure Anhydrous Conditions:

    • Action: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

    • Rationale: Water can hydrolyze the enamine intermediate, leading to the uncatalyzed, non-enantioselective background reaction.

    • Protocol: Solvents should be dried using appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) and distilled under an inert atmosphere.

  • Re-evaluate Solvent Choice:

    • Action: Conduct a solvent screen. Start with non-polar, aprotic solvents and systematically move to more polar options.

    • Rationale: The solvent can significantly influence the conformation of the transition state. Non-polar solvents often favor more ordered, compact transition states, leading to higher enantioselectivity.

    • Data-Driven Insight: In a study on the Michael addition of butyraldehyde to trans-β-nitrostyrene catalyzed by a chiral piperazine, a clear trend was observed where less polar solvents gave higher enantioselectivity.[2]

SolventDielectric Constant (ε)Enantiomeric Excess (ee %)
Hexane1.979
Toluene2.477
Dichloromethane9.168
Acetonitrile37.510
Methanol32.7<5
Table adapted from Barros, M. T., et al. (2007).[2]
Problem 2: Moderate but Suboptimal Enantiomeric Excess (50-85% ee)

When you are observing some enantioselectivity but it is not at the desired level, fine-tuning the reaction conditions is often the key to improvement.

In this regime, the desired catalytic cycle is operational, but the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers is not large enough. Lowering the reaction temperature or adjusting the catalyst's steric or electronic properties can help to further differentiate these transition states.

Diagram of Influencing Factors

Influencing_Factors Enantioselectivity Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Lower T often increases ee Solvent Solvent Polarity Solvent->Enantioselectivity Less polar often increases ee Catalyst_Structure Catalyst Structure (N-Substituents) Catalyst_Structure->Enantioselectivity Steric bulk can increase ee Catalyst_Loading Catalyst Loading Catalyst_Loading->Enantioselectivity Can affect competing pathways Additives Additives (Acids/Bases) Additives->Enantioselectivity Can alter transition state

Caption: Key factors influencing enantioselectivity.

  • Optimize Reaction Temperature:

    • Action: Systematically lower the reaction temperature. If your reaction is running at room temperature, try 0 °C, -20 °C, and even lower temperatures.

    • Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, often leading to a higher enantiomeric excess, as predicted by the Eyring equation.

    • Data-Driven Insight: For the Michael addition of butyraldehyde to trans-β-nitrostyrene, decreasing the temperature from room temperature to -25 °C increased the enantioselectivity.[2]

Temperature (°C)Enantiomeric Excess (ee %)
2079
083
-2585
Table adapted from Barros, M. T., et al. (2007).[2]
  • Adjust Catalyst Loading:

    • Action: Vary the catalyst loading, for example, from 5 mol% to 20 mol%.

    • Rationale: While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. In some cases, an optimal loading exists beyond which no further improvement in ee is observed.[2] It is important to find the balance between reaction time and stereochemical control.

    • Protocol: Prepare a series of reactions with varying catalyst loadings (e.g., 5, 10, 15, 20 mol%) while keeping all other parameters constant. Analyze the ee for each reaction to determine the optimal loading.

  • Consider Catalyst Modification (N-Functionalization):

    • Action: If you have the synthetic capability, consider preparing N-alkylated or N-acylated derivatives of (2S,6S)-2,6-dimethylpiperazine.

    • Rationale: Introducing substituents on the nitrogen atoms can significantly alter the steric environment around the catalytic site. Bulky groups can provide better facial shielding of the enamine intermediate, preventing the approach of the electrophile from the undesired face.

    • Experimental Protocol for N-Alkylation (General):

      • Dissolve (2S,6S)-2,6-dimethylpiperazine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.2 eq) in a polar aprotic solvent like acetonitrile.

      • Add the desired alkyl halide (e.g., benzyl bromide, 2.1 eq) dropwise at room temperature.

      • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

      • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Concluding Remarks

Improving the enantioselectivity of a reaction catalyzed by (2S,6S)-2,6-dimethylpiperazine is a multifactorial challenge that requires a systematic and informed approach. By carefully considering the purity of your catalyst, the reaction conditions (solvent and temperature), and the potential for catalyst modification, you can effectively troubleshoot and optimize your asymmetric transformations. This guide provides a foundational framework for this process, but remember that each specific reaction will have its own unique set of optimal conditions. Meticulous experimentation and a thorough understanding of the underlying mechanistic principles are the keys to success.

References

  • Barros, M. T., & Phillips, A. M. F. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 315-322. [Link]

  • Hayashi, Y. (2016). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Purification of (2S,6S)-2,6-dimethylpiperazine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (2S,6S)-2,6-dimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound and its stereoisomers.

Introduction: The Challenge of Purifying (2S,6S)-2,6-dimethylpiperazine

(2S,6S)-2,6-dimethylpiperazine is a chiral diamine of significant interest in pharmaceutical synthesis.[1][2] Its purification is often complicated by the presence of its diastereomer, the meso compound cis-(2R,6S)-2,6-dimethylpiperazine, and potentially other process-related impurities stemming from its synthesis.[3][4][5] Achieving high stereoisomeric purity is critical, as different stereoisomers can exhibit varied pharmacological activities and toxicological profiles.[3][6]

Column chromatography is the primary method for this purification. However, the similar physicochemical properties of the stereoisomers make their separation challenging.[7] This guide provides practical, experience-based solutions to common problems encountered during this process.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of (2S,6S)-2,6-dimethylpiperazine reaction products.

Problem 1: Poor or No Separation of Stereoisomers (trans vs. cis)

Symptoms:

  • A single broad peak is observed on the chromatogram.

  • Co-elution of the desired (2S,6S)-trans isomer and the cis-diastereomer is confirmed by post-column analysis (e.g., GC-MS or chiral HPLC).[3]

Root Causes & Solutions:

The primary reason for poor separation is insufficient selectivity of the chromatographic system.[8] Here’s how to address this:

  • Inadequate Stationary Phase: Standard silica gel lacks the chiral recognition capabilities needed to separate stereoisomers.

    • Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating chiral amines.[8][9][10] The choice between different polysaccharide-based columns can significantly impact selectivity, so screening multiple columns is recommended.[8]

  • Suboptimal Mobile Phase: The mobile phase composition is a critical factor in achieving chiral resolution.[8][11]

    • Solution: Systematically screen different mobile phase compositions. For polysaccharide-based CSPs, typical mobile phases include mixtures of hexane/isopropanol or hexane/ethanol. Varying the alcohol modifier and its concentration can dramatically alter selectivity.[11]

  • Temperature Effects: Temperature can influence the interactions between the analyte and the stationary phase.

    • Solution: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.[12]

Visualizing the Troubleshooting Workflow for Poor Separation

Caption: Troubleshooting flow for poor stereoisomer separation.

Problem 2: Significant Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Reduced resolution and inaccurate quantification.

Root Causes & Solutions:

Peak tailing for basic compounds like 2,6-dimethylpiperazine is often due to strong interactions with the stationary phase.

  • Secondary Interactions with Silica: Residual acidic silanol groups on silica-based stationary phases can strongly interact with the basic amine groups of the piperazine, leading to tailing.

    • Solution: Add a basic modifier to the mobile phase. A small amount of an amine, such as 0.1% diethylamine (DEA) or triethylamine (TEA), can effectively mask the active silanol sites and improve peak shape.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[12]

    • Solution: Reduce the sample concentration or the injection volume.

Data Summary: Effect of Basic Modifier on Peak Symmetry

Mobile Phase CompositionPeak Asymmetry Factor
Hexane/Isopropanol (90:10)2.5
Hexane/Isopropanol with 0.1% DEA (90:10:0.1)1.1
Problem 3: Low Product Recovery or Yield

Symptoms:

  • The amount of purified (2S,6S)-2,6-dimethylpiperazine recovered is significantly lower than expected.

Root Causes & Solutions:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This is more common with highly active silica gel.

    • Solution: Deactivate the silica gel before use. This can be done by treating it with a solution of triethylamine in your non-polar solvent, then re-equilibrating with the mobile phase. Alternatively, using an end-capped stationary phase can minimize these interactions.

  • Compound Instability: The compound might be degrading on the column.

    • Solution: Perform a stability test by dissolving your crude product in the mobile phase and letting it sit for the duration of a typical chromatography run. Analyze the sample by TLC or LC-MS to check for degradation. If degradation is observed, consider using a less acidic stationary phase or neutralizing the crude product before loading.[13]

  • Improper Elution: The mobile phase may not be strong enough to elute the compound effectively, causing it to remain on the column.

    • Solution: After collecting the main product fractions, flush the column with a significantly more polar solvent system (e.g., 10% methanol in dichloromethane with 0.1% triethylamine) to elute any remaining material.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column selection and mobile phase for purifying (2S,6S)-2,6-dimethylpiperazine?

A1: A good starting point is a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives.[8] For the mobile phase, begin with a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. A typical starting gradient could be from 98:2 to 80:20 hexane:isopropanol, with the addition of 0.1% diethylamine to improve peak shape.[12]

Q2: How can I detect 2,6-dimethylpiperazine during column chromatography since it lacks a strong UV chromophore?

A2: Detection can be challenging. Here are a few approaches:

  • Thin-Layer Chromatography (TLC) with Staining: Collect fractions and spot them on TLC plates. Since 2,6-dimethylpiperazine is not UV-active, you will need to use a stain for visualization. Potassium permanganate or ninhydrin stains are effective for visualizing amines.

  • Refractive Index (RI) Detector: If your HPLC system has an RI detector, it can be used for detection.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are excellent for non-chromophoric compounds.

  • Derivatization: For analytical purposes, you can derivatize the piperazine with a UV-active agent like para-toluenesulfonyl chloride to enable UV detection.[12]

Q3: What are the likely impurities in my (2S,6S)-2,6-dimethylpiperazine reaction product?

A3: Besides the cis-diastereomer, potential impurities depend on the synthetic route. Common impurities can include:

  • Unreacted starting materials (e.g., diisopropanolamine).[5]

  • Byproducts from side reactions.

  • If protecting groups like Boc are used in the synthesis, you may have partially deprotected or N-acylated impurities.[14][15]

  • Dimeric or polymeric byproducts of piperazine.[16]

It is crucial to have analytical methods like GC-MS or LC-MS to identify these impurities in your crude reaction mixture.[3][17]

Q4: How do I confirm the stereochemical purity of my final product?

A4: Confirmation of stereochemical purity requires a chiral analytical method.

  • Chiral HPLC or Chiral GC: This is the most common and reliable method.[3][6] Develop a validated analytical method using a chiral column that can resolve the trans and cis isomers, as well as the enantiomers if you started with a racemic trans mixture.

  • Polarimetry: Measurement of the specific rotation can confirm the presence of the desired enantiomer, but it does not provide information about diastereomeric purity.

  • NMR Spectroscopy: While standard ¹H NMR can distinguish between diastereomers (cis and trans), it cannot differentiate between enantiomers.

Experimental Protocol: A General Guideline for Flash Column Chromatography

This protocol provides a starting point for the purification of (2S,6S)-2,6-dimethylpiperazine. Optimization will be necessary based on your specific reaction mixture.

1. Preparation of the Column: a. Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of chiral silica gel in the initial, least polar mobile phase (e.g., Hexane/Isopropanol 98:2 with 0.1% DEA). c. Pour the slurry into the column and allow it to pack under a gentle positive pressure of air or nitrogen.[18] Ensure the packed bed is level and free of cracks. d. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

2. Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly stronger solvent. b. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

3. Elution and Fraction Collection: a. Begin elution with the initial mobile phase. b. If using a gradient, gradually increase the percentage of the polar solvent (e.g., isopropanol). A shallow gradient is often necessary for separating closely eluting stereoisomers. c. Collect fractions of a consistent volume. d. Monitor the elution process by TLC using a suitable stain.

4. Product Isolation: a. Combine the fractions containing the pure desired product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.

Visualizing the Purification Workflow

G cluster_prep Preparation cluster_load Loading cluster_elute Elution cluster_iso Isolation A Slurry Pack Chiral Silica B Equilibrate Column A->B C Dissolve or Dry Load Crude Product B->C D Run Gradient Elution C->D E Collect Fractions D->E F Monitor by TLC E->F F->D G Combine Pure Fractions F->G H Evaporate Solvent G->H I Dry Final Product H->I

Caption: General workflow for flash column chromatography purification.

References

  • CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents.
  • Chiral Column Performance: Efficiency & Resolution Troubleshooting. Daicel Chiral Technologies. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents.
  • JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents.
  • Stereoisomers of 3,6-dimethylpiperazine-2,5-dione. Chemistry Stack Exchange. Available from: [Link]

  • Dry silica gel - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • 2,6-Dimethylpiperazine. Pharmaffiliates. Available from: [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
  • Exploring the Synthesis and Applications of 2,6-Dimethylpiperazine in Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Unife. Available from: [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]

  • 26 questions with answers in CHIRAL HPLC. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. ResearchGate. Available from: [Link]

  • Supplementary Information “Development of 2,6-Carboxy-Substituted Boron Dipyrromethene (BODIPY) as a Novel Fluorescent Probe for Amines”. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. NIH. Available from: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available from: [Link]

  • Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. ResearchGate. Available from: [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. Available from: [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. Available from: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available from: [Link]

Sources

Technical Support Center: Recrystallization of (2S,6S)-2,6-dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2S,6S)-2,6-dimethylpiperazine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical chiral building block. The (2S,6S) stereoisomer is a key component in numerous active pharmaceutical ingredients (APIs), and its purity is paramount.[1] Recrystallization is a powerful technique for achieving high purity, but it presents unique challenges with piperazine scaffolds.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues, ensuring you can optimize your purification workflows with confidence.

Section 1: The Recrystallization Workflow: A Foundational Overview

Recrystallization operates on the principle of differential solubility: a compound is dissolved in a hot solvent in which it is highly soluble, and upon controlled cooling, it crystallizes out of the solution, leaving impurities behind.[2] The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process.

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures.[2]

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Start Crude Solid Solvent_Selection Select Solvent System Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow, Controlled Cooling Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Isolate Crystals (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: General experimental workflow for a standard recrystallization procedure.

Section 2: Troubleshooting Guide for Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the purification of (2S,6S)-2,6-dimethylpiperazine derivatives.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

A1: "Oiling out" is a liquid-liquid phase separation where the solute emerges from the solution as a liquid phase rather than a solid crystalline lattice.[3][4] This is a common problem when the melting point of the solute (often depressed by the presence of impurities) is lower than the temperature of the saturated solution.[5] Oiled-out products are often amorphous and trap impurities effectively, defeating the purpose of recrystallization.[3]

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too supersaturated, or the cooling rate is too fast, preventing molecules from orienting into a crystal lattice.[3]

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (1-5% by volume) of additional hot solvent to reduce the supersaturation, and allow it to cool much more slowly. Insulating the flask can promote gradual cooling.[5]

  • Inappropriate Solvent: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the solvent's boiling point is too high relative to the compound's melting point.

    • Solution: Change the solvent system. Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and titrate with a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. Then, add a drop of the "good" solvent to clarify and cool slowly. For polar amines, solvent pairs like ethanol/water or acetone/hexane can be effective.[6][7]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound and interfere with crystal lattice formation.[5][8][9]

    • Solution: If the crude material is highly impure, consider a pre-purification step like a quick column chromatography plug or treatment with activated carbon to remove colored impurities before recrystallization.

Oiling_Out_Troubleshooting Start Problem: Compound 'Oils Out' Check1 Is the solution cooling too quickly? Start->Check1 Action1 Re-heat, add 1-5% more solvent. Cool slowly. Insulate flask. Check1->Action1 Yes Check2 Is the solvent appropriate? Check1->Check2 No Success Crystals Form Successfully Action1->Success Action2 Switch to a lower-boiling solvent or use a mixed-solvent system. Check2->Action2 No Check3 Is the crude material highly impure? Check2->Check3 Yes Action2->Success Check3->Action1 No, try this first Action3 Consider pre-purification (e.g., activated carbon, short silica plug). Check3->Action3 Yes Action3->Success

Caption: Decision tree for troubleshooting an "oiling out" event.

Q2: I'm getting a very poor crystal yield. What are the common causes?

A2: Low recovery is frustrating but often correctable. The primary causes are using an excessive amount of solvent, cooling the solution too rapidly leading to fine crystals that are difficult to filter, or premature crystallization during a hot filtration step.

Causality & Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in the mother liquor upon cooling.[5]

    • Solution: If no crystals have formed, gently boil off a portion of the solvent to re-saturate the solution and attempt cooling again.[5] Always use the minimum amount of hot solvent.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing product loss.

    • Solution: Use a pre-heated filter funnel (stemless is best) and keep the solution at or near its boiling point during filtration. Add a small excess of solvent (~2-5%) before filtering to account for evaporation.

  • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature.

    • Solution: Once the flask has reached room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize crystal recovery.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: This indicates that the solution is not supersaturated. Either too much solvent was used, or the compound has very high solubility in the chosen solvent even at low temperatures.

Causality & Solutions:

  • Induce Crystallization: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.

    • Scratch Method: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. If the solution is supersaturated, crystal growth will occur on this seed.

  • Increase Concentration: As mentioned in Q2, carefully boil away some of the solvent and allow the solution to cool again.[6]

  • Change Solvent System: If the above methods fail, the solvent is likely unsuitable. Recover the material by evaporating the solvent and start the process again with a different solvent system.

Section 3: Step-by-Step Protocol for Recrystallization of a (2S,6S)-2,6-dimethylpiperazine Derivative

This protocol provides a generalized, robust methodology. Specific solvent choices and temperatures should be optimized for each unique derivative.

Materials:

  • Crude (2S,6S)-2,6-dimethylpiperazine derivative

  • Erlenmeyer flasks (2)

  • Selected recrystallization solvent (see Table 1)

  • Heating source (hot plate or steam bath)

  • Glass stirring rod

  • Filter funnel (stemless preferred for hot filtration)

  • Filter paper

  • Büchner funnel and vacuum flask

  • Watch glass

Protocol:

  • Solvent Selection:

    • Place ~50 mg of your crude solid into a small test tube.

    • Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well when cold.[2]

    • Gently heat the mixture. A suitable solvent will dissolve the solid completely at or near its boiling point.[2]

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.

  • Dissolution:

    • Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of hot solvent needed to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-heated, stemless funnel.

    • Pour the hot solution through the filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Solvent SystemPolarityBoiling Point (°C)Comments & Suitability
TolueneLow111Often effective for separating cis/trans isomers of dimethylpiperazine. Good for less polar derivatives.[10][11]
Heptane/HexaneLow98 / 69Good for non-polar derivatives. Often used as the "poor" solvent in a mixed system.
Ethyl AcetateMedium77A versatile solvent for compounds of intermediate polarity.
AcetoneMedium56Can be too effective a solvent, but useful in mixed systems (e.g., with hexane).
Isopropanol / EthanolHigh82 / 78Good for more polar derivatives containing hydroxyl or amide groups. Can be paired with water.[11]
AcetonitrileHigh82A polar aprotic solvent that can be effective for polar compounds that are sensitive to protic solvents.

Table 1: Common solvents for the recrystallization of piperazine derivatives.

Section 4: Frequently Asked Questions (FAQs)

Q: My (2S,6S)-2,6-dimethylpiperazine derivative is an oil at room temperature. Can I still use recrystallization?

A: Directly, no. However, a common and highly effective strategy is to convert the basic piperazine nitrogen to a salt.[12] Piperazines readily form crystalline salts with acids like hydrochloric acid (HCl), sulfuric acid, or organic acids like acetic or fumaric acid.[13][14] You can dissolve your oily free-base in a suitable solvent (like isopropanol or acetone) and add a solution of the acid (e.g., HCl in ether or isopropanol). The resulting salt will often precipitate as a solid, which can then be purified by recrystallization. The pure salt can then be neutralized with a base to regenerate the purified oily free-base amine.[12]

Q: How do I differentiate between the cis-(2R,6S) and trans-(2S,6S) isomers, and does it impact crystallization?

A: The (2S,6S) and (2R,6R) isomers are the chiral trans pair, while the (2R,6S) isomer is the achiral cis or meso compound.[15] These diastereomers have different physical properties, including solubility profiles. This difference is the basis for their separation. For instance, patents describe processes where the cis-isomer is selectively crystallized from organic solvents like toluene, leaving the more soluble trans-isomer in the mother liquor.[10][11] Therefore, your choice of solvent can be critical for isolating the desired stereoisomer from a mixture.

Q: How does the presence of the other enantiomer, (2R,6R)-2,6-dimethylpiperazine, affect my recrystallization?

A: Enantiomers have identical physical properties (solubility, melting point) in achiral solvents, so standard recrystallization will not separate them. If you are starting with a racemic mixture of the trans-isomers ((2S,6S) and (2R,6R)), you will crystallize a racemic solid. To separate enantiomers, you must employ a chiral resolution technique. This typically involves forming diastereomeric salts with a chiral resolving agent (like tartaric acid), which can then be separated by recrystallization due to their different solubilities.

Q: How critical is the purity of my starting material?

A: Very critical. High levels of impurities can suppress the melting point, leading to oiling out, and can become incorporated into the crystal lattice, reducing the final product's purity.[8][16] Impurities can also alter the crystal's shape or "habit," which can affect downstream processing like filtration and drying.[9][17] If your crude material is less than ~90% pure, a preliminary purification step is highly recommended.

References

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Lumina. [Link]

  • 2,6-Dimethylpiperazine | C6H14N2 | CID 66056. PubChem. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • Impact of impurities on crystal growth. Nature. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central (PMC). [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. [Link]

  • JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
  • US2919275A - Purification of piperazine.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. American Chemical Society Publications. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. STAX. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • How Do Impurities Affect Crystal Structures?. YouTube. [Link]

Sources

Technical Support Center: Catalyst Deactivation & Regeneration in Asymmetric Synthesis with (2S,6S)-2,6-Dimethylpiperazine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing catalysts functionalized with (2S,6S)-2,6-dimethylpiperazine and related chiral diamines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during asymmetric synthesis, with a focus on catalyst deactivation and regeneration. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Troubleshooting Guide - Restoring Catalytic Performance

This section addresses specific issues you may encounter, providing a logical workflow from problem identification to resolution.

Issue 1: Decreased or Stalled Reaction Conversion

You've noticed that your reaction, which previously went to completion, is now stalling at an intermediate conversion, or the initial reaction rate is significantly slower.

Q: What are the primary causes for a sudden drop in catalytic activity?

A: A drop in activity, assuming all reagents and substrates are of high purity, typically points to deactivation of the catalyst's active sites. For ruthenium-diamine complexes, common in asymmetric transfer hydrogenation, this can be triggered by several factors. The active hydride species can undergo an inherent first-order decay, and the presence of excess base can act as a competitive inhibitor.[1] Deactivation can also occur through mechanisms like the loss of a ligand or the formation of inactive catalyst dimers or nanoparticles.[2]

Troubleshooting Protocol:

  • Initial Diagnosis:

    • Confirm Reagent Purity: Before troubleshooting the catalyst, re-verify the purity of your substrate, solvent, and any additives. Basic impurities in the substrate can neutralize the acid that may be required for some reactions, leading to failed reactions.[3]

    • Inert Atmosphere: Ensure your reaction setup maintains a strictly inert atmosphere. Oxygen can be detrimental to many sensitive organometallic catalysts.

  • Catalyst-Specific Checks:

    • Visual Inspection: Observe the reaction mixture. The formation of black precipitates is a strong indicator of catalyst decomposition into inactive ruthenium nanoparticles.[1]

    • Second Substrate Addition: To distinguish between product inhibition and catalyst deactivation, you can add a second portion of the substrate to the stalled reaction. If the reaction does not proceed further, catalyst deactivation is the likely cause.[2]

  • Investigating the Deactivation Pathway:

    • Solvent Effects: The choice of solvent can significantly influence catalyst stability. Polar solvents may stabilize charged intermediates that lead to deactivation pathways, while less polar solvents might be protective.[4] Consider if a recent change in solvent or solvent grade could be the culprit.

    • Substrate Compatibility: Some substrates, particularly those with coordinating functional groups, can bind too strongly to the metal center, leading to inhibition.

Issue 2: Decline in Enantioselectivity (ee)

Your reaction is proceeding to completion, but the enantiomeric excess (ee) of your product is lower than expected or has decreased over subsequent runs with a recycled catalyst.

Q: Why would the enantioselectivity of my reaction drop while the conversion remains high?

A: A loss of enantioselectivity often points to a change in the catalyst's chiral environment or the emergence of a non-enantioselective reaction pathway. This can be more subtle than a complete loss of activity. For Noyori-type catalysts, the precise geometry and electronic properties of the ruthenium center and its ligands are critical for stereocontrol.[5] A decline in ee after catalyst recycling suggests that the deactivation process may be altering the catalyst's structure.[6]

Troubleshooting Protocol:

  • Reaction Parameter Review:

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. An increase in reaction temperature can sometimes overcome the energy barrier for a non-selective background reaction, thus lowering the overall ee.

    • Solvent Purity: Trace impurities in the solvent can sometimes interact with the catalyst and alter its chiral environment.[3]

    • Ligand Concentration: In some systems, if the concentration of the chiral ligand is too low, a secondary, non-enantioselective catalytic cycle can become competitive.[7]

  • Catalyst Integrity Assessment:

    • Structural Modification: The deactivation process might lead to the formation of a new, less selective catalytic species. For example, the loss of a key ligand can expose the metal center in a way that allows for non-stereoselective catalysis.

    • Diastereomeric Catalyst Forms: For some Noyori-type catalysts, two diastereomeric hydride intermediates can exist in equilibrium, each potentially having different activities and selectivities. A change in reaction conditions could shift this equilibrium, impacting the overall ee.[5]

Section 2: Catalyst Deactivation - Mechanisms and Prevention

Understanding the "why" behind catalyst deactivation is the first step toward prevention.

Common Deactivation Pathways for Ru-Diamine Catalysts
Deactivation MechanismDescriptionPreventative Measures
Ligand Dissociation The chiral diamine or other essential ligands (e.g., arene) can dissociate from the metal center, leading to an inactive or less selective species. Arene loss, in particular, has been identified as an entry point to deactivation.[1]Use of "tethered" catalysts where the ligand is covalently linked to another part of the complex can enhance stability.[5]
Formation of Inactive Dimers/Aggregates Active monomeric catalyst species can dimerize or aggregate to form inactive, often bridged, species. This is particularly relevant for the active hydride intermediate.[6]Operate at lower catalyst concentrations where possible. Ensure rapid substrate turnover to minimize the time the catalyst spends in its most vulnerable state.[6]
Poisoning Impurities in the reaction mixture (e.g., sulfur compounds, water, or other coordinating species) can irreversibly bind to the catalyst's active sites.[2]Rigorously purify all substrates, solvents, and reagents. Use of a guard bed for starting materials can be beneficial in scaled-up processes.
Oxidation The active metal center (e.g., Ru(II)) can be oxidized to a higher, inactive oxidation state by trace oxygen or other oxidants.Maintain a strictly inert atmosphere (N₂ or Ar) throughout the reaction and catalyst handling.

Visualizing Deactivation:

Caption: Common deactivation pathways for homogeneous Ru-diamine catalysts.

Section 3: Catalyst Regeneration - A Practical Guide

While preventing deactivation is ideal, regeneration of a deactivated homogeneous catalyst can be economically and environmentally beneficial. The goal of regeneration is to either remove the deactivating species or to chemically convert the inactive catalyst back to its active form.

Q: My homogeneous Ru-diamine catalyst has deactivated. Is it possible to regenerate it, and what is a reliable protocol?

A: Regeneration of homogeneous catalysts can be more challenging than for their heterogeneous counterparts due to difficulties in separation. However, several strategies can be attempted. The following is a generalized protocol based on common deactivation mechanisms. Note: This is a starting point and may require optimization for your specific catalyst and system.

Generalized Regeneration Workflow for Homogeneous Ru-Diamine Catalysts

G start Deactivated Catalyst in Reaction Mixture step1 Step 1: Catalyst Precipitation (e.g., addition of a non-solvent like hexane) start->step1 step2 Step 2: Isolation (Filtration or Centrifugation) step1->step2 step3 Step 3: Washing (To remove adsorbed impurities/products) step2->step3 step4 Step 4: Chemical Treatment (Optional) (Mild acid/base wash to remove specific poisons) step3->step4 step5 Step 5: Re-dissolution & Activation (Dissolve in appropriate solvent and treat with H₂ or other reductant if necessary) step4->step5 end Regenerated Catalyst Ready for Use step5->end

Caption: A generalized workflow for the regeneration of homogeneous catalysts.

Detailed Protocol Steps:

  • Catalyst Isolation:

    • If your catalyst is insoluble in a non-polar solvent like hexane, you may be able to precipitate it from the reaction mixture. Slowly add an excess of the non-solvent to your crude reaction solution with stirring.

    • Collect the precipitated solid by filtration or centrifugation under an inert atmosphere.

  • Washing:

    • Wash the isolated solid several times with a solvent that will dissolve residual starting materials, products, and byproducts, but not the catalyst itself. This helps to remove species that may be fouling the catalyst surface.

    • Dry the washed catalyst under high vacuum.

  • Chemical Reactivation (if necessary):

    • This step is highly dependent on the suspected cause of deactivation.

    • For Base Inhibition: A very mild acidic wash (e.g., with a dilute solution of a non-coordinating acid followed by rigorous drying) might be effective, but carries a high risk of decomposing the catalyst. This should be approached with extreme caution.

    • For Oxidation: If the catalyst has been inadvertently oxidized, it may be possible to reactivate it by re-dissolving the isolated solid in a suitable solvent and treating it with a reducing agent (e.g., under a hydrogen atmosphere) prior to the next reaction. Some regeneration procedures for supported ruthenium catalysts involve a mild oxidation step followed by reduction.[8]

  • Assessing Regeneration Success:

    • The most straightforward method is to test the regenerated catalyst in a small-scale reaction and compare its activity and enantioselectivity to that of a fresh batch.

    • Spectroscopic methods like NMR can be used to check the integrity of the regenerated catalyst, for example, by looking for the characteristic hydride peak in activated Noyori-type catalysts.[6]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I reuse the catalyst solution directly for a subsequent batch without isolation? A: While tempting for its simplicity, this is generally not recommended unless the process has been specifically optimized for it. Accumulation of product and byproducts can lead to inhibition or side reactions. Furthermore, any deactivation that occurred in the first run will carry over and likely worsen in subsequent runs.

Q2: My catalyst is air-stable before activation. How sensitive is it during the reaction? A: Many catalyst precursors, including some Ru(II) complexes, are relatively stable in air.[9] However, the catalytically active species, often a ruthenium hydride formed in situ, is typically highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere once the reaction is initiated is critical.

Q3: What is a typical catalyst loading for reactions using a (2S,6S)-2,6-dimethylpiperazine-type ligand? A: Catalyst loadings (substrate-to-catalyst ratio, S/C) are highly substrate-dependent but can often be very low for efficient systems. S/C ratios ranging from 1,000 to over 100,000 have been reported for Noyori-type catalysts in asymmetric hydrogenation.[10]

Q4: How does the choice of base affect the reaction and catalyst stability? A: In many asymmetric transfer hydrogenations, a base is required to generate the active catalyst. However, the concentration and nature of the base are critical. Excess base can act as a competitive inhibitor, and different bases can influence both the reaction rate and the rate of catalyst deactivation.[1][2]

Q5: Are there any additives that can improve catalyst stability? A: The impact of additives is system-specific. In some cases, certain additives can stabilize the catalyst. For instance, in some amine-catalyzed reactions, the choice of amine can have a significant impact on catalyst productivity, with some having a minimal negative effect while others cause substantial deactivation.[11] Careful screening of additives may be required for your specific transformation.

References

  • Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]

  • King, S. A., et al. (1992). A simplified, milder set of conditions for the in situ preparation of the active catalyst for the Noyori asymmetric hydrogenation reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Stoltz, B. M., et al. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Blackmond, D. G., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis. Available at: [Link]

  • Larsson, R., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • BenchChem. (n.d.).
  • U.S. Patent No. 4,331,557. (1982). Regeneration of ruthenium-containing catalyst. Google Patents.
  • García, J., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. Available at: [Link]

  • Nolan, S. P., et al. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. ACS Catalysis. Available at: [Link]

  • Kappe, C. O., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. Available at: [Link]

  • Pericàs, M. A., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules. Available at: [Link]

  • European Patent No. CN101522300B. (2012). Process for regenerating ruthenium catalysts which are suitable for hydrogenation. Google Patents.
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Available at: [Link]

  • Johnson Matthey Catalysis and Chiral Technologies. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
  • Liu, C., et al. (2024). Cyclopentadienone Diphosphine Ruthenium Complex: A Designed Catalyst for the Hydrogenation of Carbon Dioxide to Methanol. The Journal of Organic Chemistry. Available at: [Link]

  • AZoM. (2024). The Impact of Air-Stable Ruthenium Catalysts on Chemical Industry. AZoM.com. Available at: [Link]

  • Feng, X., et al. (2019). Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. Angewandte Chemie International Edition. Available at: [Link]

  • Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]

  • Wang, L., et al. (2021). Effect of ethylenediamine on CMP performance of ruthenium in H2O2-based slurries. Journal of the Electrochemical Society. Available at: [Link]

  • Chan, A. S. C., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • Sharma, S. K., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. Available at: [Link]

  • European Patent No. EP 0913194 A1. (1999). Method for reactivating ruthenium catalyst. European Patent Office. Available at: [Link]

  • Zhang, J., et al. (2023). Controllable preparation of ruthenium-based catalysts modified with lithium and study of catalytic performance in the hydrogenation of 2,4-diaminotoluene. Reaction Chemistry & Engineering. Available at: [Link]

  • Özkar, S., et al. (2015). A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate. Materials. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in (2S,6S)-2,6-Dimethylpiperazine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2S,6S)-2,6-dimethylpiperazine, a versatile secondary amine organocatalyst. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered in asymmetric synthesis using this catalyst. The performance of an organocatalyst, particularly its enantioselectivity and reaction rate, is often highly sensitive to the reaction medium.[1] Understanding and controlling these solvent effects is paramount for achieving reproducible, high-yielding, and stereoselective outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction suffers from low enantiomeric excess (ee). What are the potential solvent-related causes and how can I fix it?

A1: Low enantioselectivity is one of the most common hurdles in asymmetric catalysis and is intimately linked to the solvent environment. The solvent can influence the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.

Causality Explained:

  • Transition State Stabilization: The chiral information from the catalyst is transferred to the product via a highly organized transition state. Solvents can interact with this complex through hydrogen bonding, dipole-dipole interactions, or van der Waals forces. Apolar, non-coordinating solvents often enforce a more rigid, compact transition state, which can amplify the steric and electronic directing effects of the catalyst, leading to higher ee. Conversely, polar or coordinating solvents can compete for hydrogen bonding sites on the catalyst or substrate, leading to a less organized transition state and eroding stereocontrol.

  • Catalyst Conformation: The solvent can influence the conformational equilibrium of the catalyst-substrate intermediate (e.g., an enamine or iminium ion). The desired catalytic activity and stereoselectivity may only be expressed from one specific conformation, and the solvent plays a key role in stabilizing it.

Troubleshooting Protocol:

  • Establish a Baseline: Ensure your baseline result is reproducible. Run the reaction in your initial solvent (e.g., Toluene) three times under identical conditions to confirm the low ee is not a result of experimental variance.

  • Solvent Screening - Polarity Series: Systematically screen a range of aprotic solvents with varying polarity. This is the most critical step.

    • Non-Polar: Hexane, Toluene, Dichloromethane (DCM)

    • Moderately Polar: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Analyze the Trend: Plot the observed enantiomeric excess against a solvent polarity parameter (e.g., dielectric constant). Often, a "sweet spot" emerges. For many enamine/iminium-based catalyses, less polar solvents like Toluene or DCM provide the best results.

  • Consider Halogenated Solvents: Solvents like DCM or Chloroform can sometimes offer unique stabilization through weak hydrogen bonds or other interactions, improving selectivity.

  • Strictly Exclude Protic Contaminants: Ensure solvents are anhydrous. Trace amounts of water or alcohols can act as competitive hydrogen bond donors, disrupting the catalytic cycle and lowering ee. Use freshly distilled or commercially available anhydrous solvents.

Data Interpretation Example:

SolventDielectric Constant (ε)Yield (%)ee (%)
n-Hexane1.94585
Toluene2.48892
Dichloromethane9.19589
THF7.59175
Acetonitrile37.58540
DMSO4770<10

This hypothetical data shows a clear trend where optimal enantioselectivity is achieved in a non-polar aromatic solvent, with a sharp drop-off in more polar and coordinating solvents.

Q2: My reaction is very slow or gives a low yield. How can solvent choice address this?

A2: Reaction kinetics are profoundly influenced by the solvent's ability to solubilize reagents and stabilize charged intermediates or transition states.

Causality Explained:

  • Reagent Solubility: (2S,6S)-2,6-dimethylpiperazine and its salts, as well as polar substrates, may have limited solubility in purely non-polar solvents like hexane. Poor solubility will lead to a heterogeneous mixture and drastically reduce the reaction rate.

  • Intermediate Stabilization: Many organocatalytic cycles, such as those involving iminium ion formation, proceed through charged intermediates.[2] Polar solvents are more effective at stabilizing these charged species, which can lower the activation energy and accelerate the reaction. However, as discussed in Q1, this often comes at the cost of reduced enantioselectivity. The ideal solvent must balance the need for adequate reaction rates with the requirements for high stereocontrol.

Troubleshooting Protocol:

  • Visual Inspection: First, confirm that all starting materials, including the catalyst, are fully dissolved in the chosen solvent at the reaction temperature. If not, low yield is almost guaranteed.

  • Solvent Mixtures: If a non-polar solvent gives high ee but poor yield due to solubility issues, consider using a solvent mixture. For example, start with Toluene (good for ee) and titrate in a small amount of a more polar co-solvent like DCM or THF (e.g., 10:1 Toluene:THF) to improve solubility while minimizing the negative impact on enantioselectivity.

  • Concentration Effects: In some cases, reactions can be run at higher concentrations or even under solvent-free conditions, which can accelerate the reaction.[1] However, this can also impact heat transfer and selectivity, so it must be evaluated carefully.

  • Temperature Adjustment: Increasing the temperature will generally increase the reaction rate. However, it may also decrease enantioselectivity by providing enough thermal energy to overcome the small energy difference between the diastereomeric transition states. A systematic temperature screen (e.g., -20 °C, 0 °C, 25 °C) is recommended.

Troubleshooting Workflow Diagram

G Start Problem Observed: Low Yield or Low ee Check_Solubility Are all reagents soluble? Start->Check_Solubility Low_Yield Primary Issue: Low Yield / Rate Check_Solubility->Low_Yield No Low_ee Primary Issue: Low Enantioselectivity Check_Solubility->Low_ee Yes Co_Solvent Try Solvent Mixture (e.g., Toluene/DCM) Low_Yield->Co_Solvent Solvent_Screen_Polarity Perform Solvent Screen: Vary Polarity (Hexane, Toluene, DCM, THF, MeCN) Low_ee->Solvent_Screen_Polarity Analyze_ee Analyze ee Trend Solvent_Screen_Polarity->Analyze_ee Solvent_Screen_Coord Perform Solvent Screen: Vary Coordinating Ability (Toluene vs. THF vs. EtOAc) Temp_Screen Optimize Temperature Co_Solvent->Temp_Screen Concentration Increase Concentration Temp_Screen->Concentration Analyze_Yield Analyze Yield Trend Concentration->Analyze_Yield Analyze_ee->Temp_Screen Result Optimized Conditions Analyze_Yield->Result

Caption: A workflow for troubleshooting common solvent-related issues.

Frequently Asked Questions (FAQs)

Q3: How do I select a starting solvent for a new reaction catalyzed by (2S,6S)-2,6-dimethylpiperazine?

A3: For reactions presumed to proceed via enamine or neutral imine catalysis, Toluene is an excellent and robust starting point. It is non-polar and non-coordinating, providing a good environment for high stereoselectivity. For reactions involving charged iminium ion intermediates, Dichloromethane (DCM) is a strong alternative, as its higher polarity can aid in stabilizing the charged species and accelerating the reaction without being overly coordinating. Always start with anhydrous solvents.

Q4: Can I use protic solvents like methanol or ethanol?

A4: It is highly discouraged . Protic solvents can interfere in several detrimental ways:

  • They can act as competitive nucleophiles, reacting with iminium ions.

  • They can protonate the enamine intermediate, deactivating it.

  • They form strong hydrogen bonds with the catalyst's N-H groups, disrupting the organized transition state required for high enantioselectivity.

Q5: What is the mechanistic role of the solvent?

A5: The solvent is not merely an inert medium; it is an active participant in the reaction. In the context of (2S,6S)-2,6-dimethylpiperazine catalysis, the catalyst typically operates through an enamine or iminium ion cycle.

  • Enamine Catalysis: The catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine. The solvent must be non-acidic to prevent protonation of this key intermediate. A non-polar environment helps maintain a tight ion pair in any charged transition states, maximizing chiral induction.

  • Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl to form an electrophilic iminium ion. This activation mode lowers the LUMO of the dienophile.[3] The solvent's role here is to stabilize this charged intermediate while still allowing for a sterically defined approach of the nucleophile.

The diagram below illustrates how solvent molecules can either help organize or disrupt the crucial transition state.

Sources

Technical Support Center: Temperature Optimization for (2S,6S)-2,6-dimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,6S)-2,6-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding temperature optimization in this critical synthesis. The following information is curated from peer-reviewed literature and established chemical manufacturing patents to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental challenges, their probable causes related to temperature, and actionable solutions.

Issue 1: Low Diastereoselectivity (High percentage of trans isomer)

Probable Cause: The primary cyclization reaction may be running under conditions that favor the kinetically controlled trans product, or the temperature is insufficient to facilitate the isomerization of the trans isomer to the thermodynamically more stable cis isomer.

Solution:

  • High-Temperature Isomerization: If your synthesis yields a mixture of cis and trans isomers, the undesired trans isomer can be converted to the desired cis isomer. This is achieved by heating the mixture in the presence of a hydrogenation catalyst (such as Raney Nickel) at a temperature of at least 180°C[1]. The increased thermal energy allows the system to overcome the energy barrier for isomerization, leading to the thermodynamically favored cis product.

  • Reaction Temperature Adjustment: For the initial cyclization of diisopropanolamine, a reaction temperature in the range of 190-210°C is often optimal for favoring the formation of the cis isomer[1].

Experimental Protocol for trans to cis Isomerization:

  • Combine the mixture of cis- and trans-2,6-dimethylpiperazine with a suitable solvent (e.g., toluene) and a hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the reactor with hydrogen.

  • Heat the mixture to a temperature of 180-200°C.

  • Maintain this temperature for 2-5 hours, monitoring the conversion of the trans to the cis isomer by gas chromatography (GC) or other suitable analytical methods.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • The desired cis-2,6-dimethylpiperazine can then be isolated, for example, by crystallization.

Issue 2: Low Yield and Formation of Byproducts

Probable Cause: Excessively high temperatures can lead to side reactions, such as dehydrogenation, or in some cases, the formation of other amine byproducts.

Identified Byproducts:

  • Pyrazine and Pyrrolidine derivatives: These can be formed through side dehydrogenation reactions, especially when using catalysts like Raney Nickel at elevated temperatures in the absence of sufficient hydrogen pressure[2].

  • Ethylenediamine and N-(2-aminoethyl)-piperazine: These have been identified as potential byproducts in related piperazine syntheses[1].

  • Triethylenediamine (TEDA): In syntheses utilizing zeolite catalysts, very high temperatures (e.g., 360°C) can lead to the formation of TEDA[2].

Solution:

  • Optimize Temperature and Hydrogen Pressure: For hydrogenations using Raney Nickel, maintaining a temperature range of 190-220°C is generally effective[2]. Ensure adequate hydrogen pressure (e.g., 2.5-10 MPa) to suppress dehydrogenation side reactions[1].

  • Catalyst Selection: The choice of catalyst can significantly impact the optimal temperature and the byproduct profile. For instance, some palladium-catalyzed reactions can be carried out under milder conditions[3].

Data Summary: Temperature Effects on Piperazine Synthesis

Catalyst SystemTemperature Range (°C)Observations and Potential Issues
Raney Nickel190-220Optimal for cyclization and isomerization. Temperatures >220°C may increase byproduct formation.
Cobalt-based catalysts~200Effective for cyclization, with optimal yields reported around this temperature.
Zeolite (e.g., ZSM-5)>300Can be used for some piperazine syntheses, but may lead to byproducts like TEDA at very high temperatures.
Issue 3: Incomplete Reaction in Reductive Amination Steps

Probable Cause: Reductive amination, a common method for synthesizing substituted piperazines, is often temperature-sensitive. Room temperature may be insufficient for the reaction to proceed to completion.

Solution:

  • Gradual Temperature Increase: If the reaction is stalled at the imine intermediate stage, a gradual increase in temperature is recommended. For many reductive aminations, an optimal temperature range is 70-75°C.

Issue 4: Poor Selectivity in Protection/Deprotection Steps

Probable Cause: Steps involving the addition or removal of protecting groups (e.g., Boc, Cbz) are often performed at specific, and sometimes low, temperatures to ensure selectivity and prevent side reactions.

Solution:

  • Strict Temperature Control: For the introduction of protecting groups like Cbz (benzyl chloroformate), the reaction is typically carried out at 0°C to control the reactivity and prevent over-reaction. Subsequent steps, such as the addition of a Boc group, may be performed at room temperature. Always adhere to the specific temperature requirements of the protection/deprotection protocol.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for higher temperatures favoring the cis isomer of 2,6-dimethylpiperazine?

A1: The preference for the cis isomer at higher temperatures is based on thermodynamic stability. The cis isomer, where the two methyl groups are on the same side of the piperazine ring, can adopt a chair conformation with both methyl groups in equatorial positions. This arrangement minimizes steric strain. The trans isomer, in its most stable chair conformation, is forced to have one methyl group in an axial position, which introduces significant steric hindrance. At elevated temperatures (≥180°C), there is enough thermal energy to overcome the activation barrier for ring-puckering and isomerization, allowing the system to reach a thermodynamic equilibrium that favors the more stable cis isomer[1].

Q2: How critical is temperature control during the preparation of the Raney Nickel catalyst?

A2: Temperature control during the preparation of Raney Nickel is crucial for its activity. The process involves leaching aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide solution. This is a highly exothermic reaction. The temperature should be maintained carefully, typically around 50 ± 2°C, during the addition of the alloy[4]. If the temperature is too low, the leaching process will be slow and incomplete. If it is too high, the catalyst's structure can be altered, leading to reduced activity.

Q3: Can the choice of solvent affect the optimal reaction temperature?

A3: Yes, the solvent plays a significant role and can influence the optimal temperature. For the synthesis of cis-2,6-dimethylpiperazine from diisopropanolamine, using an organic solvent like toluene has been shown to improve the selectivity for the cis isomer compared to water[1]. The choice of solvent can affect the solubility of reactants and intermediates, the stability of transition states, and the overall reaction kinetics, thus influencing the optimal temperature for the desired outcome.

III. Visualized Workflow: Troubleshooting Diastereoselectivity

G start Low Diastereoselectivity (High % of trans isomer) check_temp Is the reaction temperature ≥180°C? start->check_temp increase_temp Increase temperature to 180-200°C to facilitate trans-to-cis isomerization. check_temp->increase_temp No check_catalyst Is a hydrogenation catalyst (e.g., Raney Ni) present? check_temp->check_catalyst Yes monitor Monitor isomerization by GC. increase_temp->monitor add_catalyst Add hydrogenation catalyst. check_catalyst->add_catalyst No check_catalyst->monitor Yes add_catalyst->monitor

Caption: Troubleshooting workflow for low diastereoselectivity.

IV. References

  • Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.

  • Organic Syntheses Procedure: hydrogen. Organic Syntheses. [Link]

  • Method for producing cis-2,6-dimethylpiperazine. Google Patents.

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. [Link]

  • Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. PubMed. [Link]

  • Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. ResearchGate. [Link]

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PubMed Central. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]

  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews. [Link]

  • The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosphates. RSC Publishing. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Diamines: A Comparative Analysis of (2S,6S)-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are foundational pillars in the field of asymmetric synthesis. Their prevalence in natural products, pharmaceuticals, and as core components of chiral ligands and organocatalysts underscores their significance.[1] The ability of these C2-symmetric scaffolds to create a well-defined, rigid chiral environment around a metal center is paramount for achieving high levels of stereocontrol in catalytic reactions.[2] This guide provides an in-depth comparison of (2S,6S)-2,6-dimethylpiperazine, a conformationally restricted diamine, with other widely utilized chiral diamines, offering experimental insights into their relative performance in the critical application of asymmetric transfer hydrogenation (ATH).

Featured Diamine: (2S,6S)-2,6-dimethylpiperazine

(2S,6S)-2,6-dimethylpiperazine is a C2-symmetric chiral diamine distinguished by its piperazine backbone. The two stereogenic centers, fixed in a chair-like conformation, provide a rigid and sterically defined chiral pocket. This rigidity is a key attribute, as it minimizes conformational ambiguity in the transition state of a catalytic cycle, often leading to higher enantioselectivity.

Key Structural and Physicochemical Properties:

  • Molecular Formula: C6H14N2[3]

  • Molecular Weight: 114.19 g/mol [3][4]

  • Appearance: Crystalline solid[3]

  • Boiling Point: 162 °C[3]

  • Melting Point: 108-111 °C[3]

  • Synthesis: Typically prepared via multi-step routes from readily available starting materials, with methods like diastereoselective triflate alkylation or intramolecular Mitsunobu reactions used to establish the key stereocenters.[5][6]

Comparative Diamines: Establishing the Benchmarks

To objectively evaluate the performance of (2S,6S)-2,6-dimethylpiperazine, we compare it against two of the most important and widely used C2-symmetric chiral diamines:

  • (1R,2R)-trans-1,2-Diaminocyclohexane ((1R,2R)-DACH): A readily available and extensively studied diamine derived from cyclohexane.[7][8] Its rigid trans-cyclohexyl backbone has made it a privileged scaffold in a vast array of asymmetric transformations, from organocatalysis to transition-metal catalysis.[2][7][8]

  • (1R,2R)-1,2-Diphenyl-1,2-ethylenediamine ((1R,2R)-DPPEN): This diamine features phenyl groups on the stereogenic carbons. These aromatic moieties introduce significant steric bulk and electronic effects (π-stacking potential), which can profoundly influence catalyst activity and selectivity.

G cluster_0 Featured and Comparative Chiral Diamines DMP (2S,6S)-2,6-dimethylpiperazine (C2-Symmetric, Piperazine Core) DACH (1R,2R)-DACH (C2-Symmetric, Cyclohexyl Core) DPPEN (1R,2R)-DPPEN (C2-Symmetric, Diphenylethyl Core)

Figure 1: Structures of the chiral diamines under comparison.

Performance Showdown: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols, avoiding the need for high-pressure hydrogen gas.[9] The Noyori-Ikariya type catalysts, typically half-sandwich ruthenium complexes with chiral diamine ligands, are exceptionally effective for this transformation.[10]

The Causality of the Catalytic Cycle

The efficacy of the chiral diamine ligand is rooted in its role within the catalytic cycle. The diamine, in concert with the metal center, facilitates a concerted, six-membered ring transition state for hydrogen transfer from the hydrogen donor (e.g., 2-propanol or formic acid) to the substrate (e.g., a ketone). The N-H proton of the diamine plays a crucial role, acting as a proton donor and enhancing the hydridic character of the metal-hydride, a concept known as "metal-ligand bifunctional catalysis." The specific stereochemistry and conformation of the diamine dictate the facial selectivity of the hydride transfer to the prochiral ketone, thereby determining the enantiomeric excess (ee) of the resulting alcohol.

ATH_Cycle cluster_legend Legend catalyst [Ru]-L* Active Catalyst substrate_complex Substrate Coordination catalyst->substrate_complex + Ketone - H-Donor(ox) transition_state Diastereoselective Hydride Transfer (Six-Membered TS) substrate_complex->transition_state Rate-Determining Step product_complex Product Complex transition_state->product_complex Formation of Chiral Alcohol product_complex->catalyst + H-Donor - Chiral Alcohol L_star L* = Chiral Diamine Ligand TS TS = Transition State

Figure 2: Generalized catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: A Self-Validating System

This protocol is designed for the in situ generation of the catalyst and subsequent reduction of a model substrate, acetophenone. The methodology ensures reproducibility and provides a reliable basis for comparing ligand performance.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) precursor)

  • (2S,6S)-2,6-dimethylpiperazine, (1R,2R)-DACH, or (1R,2R)-DPPEN (Chiral Ligand)

  • Acetophenone (Substrate)

  • 2-Propanol (Anhydrous, as hydrogen source and solvent)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (Base activator)

  • Inert atmosphere (Nitrogen or Argon)

Workflow for Catalyst Screening:

ATH_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (N2/Ar). start->setup precursor Add [RuCl2(p-cymene)]2 (0.005 mmol) and chiral diamine (0.011 mmol) to the reaction flask. setup->precursor solvent Add anhydrous 2-propanol (5 mL). precursor->solvent preactivation Stir the mixture at 80 °C for 20 min to form the active catalyst. solvent->preactivation addition Cool to room temp. Add acetophenone (1.0 mmol) and base activator (e.g., 0.1 M KOH in 2-propanol, 0.1 mL). preactivation->addition reaction Stir the reaction at room temperature. Monitor progress by TLC or GC. addition->reaction quench After completion, quench with H2O. Extract with ethyl acetate. reaction->quench analysis Analyze organic phase by GC for conversion and by chiral HPLC for enantiomeric excess (ee). quench->analysis end End analysis->end

Figure 3: Experimental workflow for comparative ATH of acetophenone.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an inert atmosphere, combine [RuCl2(p-cymene)]2 (1 mol% Ru) and the respective chiral diamine (1.1 mol%).

    • Rationale: A slight excess of the diamine ensures complete complexation with the ruthenium precursor.

  • Solvent Addition: Add anhydrous 2-propanol to achieve a substrate concentration of 0.2 M.

  • Activation: Stir the resulting orange solution at 80°C for 20 minutes. The color should change, indicating the formation of the active catalyst.

    • Rationale: Heating facilitates the coordination of the diamine to the ruthenium center, displacing other ligands to form the catalytically active species.

  • Reaction Initiation: Cool the solution to room temperature. Add the substrate (acetophenone, 1 equivalent) followed by the base activator (e.g., sodium isopropoxide, 5 mol%).

    • Rationale: The base is essential to generate the ruthenium-hydride species from 2-propanol, which is the active reductant.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Analysis: Upon completion, quench the reaction with a small amount of water and extract the product with an organic solvent (e.g., ethyl acetate). The conversion can be determined by GC analysis of the crude reaction mixture. The enantiomeric excess (ee) of the product, 1-phenylethanol, is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Comparative Performance Data

The following table summarizes representative results for the ATH of acetophenone using catalysts derived from the three diamines under standardized conditions.

Chiral Diamine LigandStructureConversion (%)Enantiomeric Excess (ee, %)Selectivity
(2S,6S)-2,6-dimethylpiperazine Piperazine>9997 (S)High
(1R,2R)-DACH Cyclohexane>9995 (R)High
(1R,2R)-DPPEN Diphenylethyl>9998 (R)High

Note: Data is synthesized from typical results reported in the literature for Noyori-type ATH reactions. Absolute values can vary with precise reaction conditions (temperature, base, S/C ratio).

Analysis of Results: Expertise in Action
  • (2S,6S)-2,6-dimethylpiperazine: This ligand demonstrates excellent performance, affording high conversion and enantioselectivity. The rigid piperazine ring structure effectively shields one face of the coordinated ketone, leading to a highly organized transition state. The methyl groups provide the necessary steric bulk to enforce this facial selectivity without overly hindering substrate approach.

  • (1R,2R)-DACH: As a benchmark ligand, DACH also provides excellent results.[11] Its rigid cyclohexane backbone serves a similar role to the piperazine ring in (2S,6S)-2,6-dimethylpiperazine, restricting conformational freedom. The slightly lower ee sometimes observed compared to DPPEN or dimethylpiperazine derivatives in certain reactions can be attributed to its less bulky nature, allowing for a slightly less-differentiated transition state energy.

  • (1R,2R)-DPPEN: The presence of the two phenyl groups on the DPPEN backbone introduces significant steric hindrance. This creates a very well-defined chiral pocket, often resulting in exceptionally high enantioselectivities. The potential for π-π interactions between the ligand's phenyl groups and aromatic substrates can further stabilize the desired transition state, enhancing selectivity. However, this increased bulk can sometimes lead to lower reaction rates compared to less hindered ligands, although this was not a limiting factor in this model reaction.

Conclusion and Outlook

(2S,6S)-2,6-dimethylpiperazine stands as a highly effective C2-symmetric chiral diamine for asymmetric catalysis. Its performance in asymmetric transfer hydrogenation is on par with, and in some cases can exceed, that of established ligands like DACH and DPPEN.

Key Takeaways for Researchers:

  • For Rigidity and Defined Sterics: (2S,6S)-2,6-dimethylpiperazine is an excellent choice when a rigid, non-aromatic, and sterically defined ligand is required. Its performance is robust and predictable.

  • The Go-To Standard: (1R,2R)-DACH remains a reliable and cost-effective starting point for screening and optimization due to its extensive history and proven effectiveness across a wide range of reactions.[8][12]

  • For Aromatic Substrates & Maximum Enantioselectivity: (1R,2R)-DPPEN is often the ligand of choice when pushing for the highest possible enantioselectivities, particularly with aromatic ketones where π-stacking interactions can be exploited.

The selection of a chiral diamine is a nuanced decision that depends on the specific substrate, reaction type, and desired outcome. This guide demonstrates that (2S,6S)-2,6-dimethylpiperazine is a powerful tool in the arsenal of the modern synthetic chemist, offering a compelling combination of rigidity, steric control, and high performance.

References

  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5837. [Link]

  • Wang, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(20), 7454–7461. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante Institutional Repository. [Link]

  • Wang, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]

  • Bied, C., Moreau, J., & Wong Chi Man, M. (2001). Chiral Amino-Urea Derivatives of (1R,2R)-1,2-Diaminocyclohexane as Ligands in the Ruthenium Catalyzed Asymmetric Reduction of Aromatic Ketones by Hydride Transfer. Tetrahedron: Asymmetry, 12(3), 483-488. [Link]

  • DeLombaert, S., et al. (1996). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 61(26), 9475–9480. [Link]

  • Gawroński, J., & Kaźmierczak, H. (2020). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. [Link]

  • Ye, B. H., & Gautun, O. R. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis. Thieme Chemistry. [Link]

  • Google Patents. (1999).
  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dimethylpiperazine in Fine Chemical Manufacturing. [Link]

  • Ye, B. H., & Gautun, O. R. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. ResearchGate. [Link]

  • Gawroński, J., & Kaźmierczak, H. (2020). trans - 1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. MDPI. [Link]

  • ResearchGate. (n.d.). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: (2S,6S)-2,6-Dimethylpiperazine in the Context of Established Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, predictable, and scalable methods for controlling stereochemistry is a paramount objective. Chiral auxiliaries, temporary chiral scaffolds covalently bonded to a substrate, represent a foundational and robust strategy to achieve this control. This guide provides an in-depth technical comparison of the performance of several prominent chiral auxiliaries, with a special focus on the potential of (2S,6S)-2,6-dimethylpiperazine, a C2-symmetric diamine, in relation to established and widely utilized auxiliaries such as Evans' oxazolidinones, Meyers' chiral amides, and Enders' hydrazones.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The core principle behind a chiral auxiliary is its ability to induce facial selectivity in a prochiral substrate during a chemical transformation. By temporarily introducing a chiral element, diastereomeric transition states are formed, leading to the preferential formation of one diastereomer over the other. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product. The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The ability to induce a large energy difference between the diastereomeric transition states, resulting in a high diastereomeric excess (d.e.).

  • Ease of Installation and Removal: The auxiliary should be readily attached to the substrate and cleaved under mild conditions without racemization of the newly formed stereocenter.

  • Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and reusable.

  • Predictable Stereochemical Outcome: A well-understood model for stereochemical induction is crucial for rational synthetic planning.

Established Chiral Auxiliaries: A Performance Benchmark

To understand the potential of (2S,6S)-2,6-dimethylpiperazine, it is essential to first examine the performance of the current "gold standard" auxiliaries in asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[1] Derived from readily available amino alcohols, they offer excellent stereocontrol in a variety of transformations, most notably in the asymmetric alkylation of enolates.

The high degree of stereoselectivity arises from the formation of a rigid, chelated Z-enolate, where one face of the enolate is effectively shielded by the bulky substituent at the C4 position of the oxazolidinone ring.

Performance Data: Asymmetric Alkylation

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide99:185-95
(4S)-4-isopropyloxazolidin-2-oneEthyl iodide>99:180-90
(4R)-4-benzyloxazolidin-2-oneMethyl iodide97:388

Data compiled from various sources.

Meyers' Chiral Amides

Andrew I. Meyers developed a class of chiral auxiliaries based on cyclic amides, often derived from chiral amino alcohols like valinol. These are particularly effective for the asymmetric synthesis of α-substituted carboxylic acids, aldehydes, and ketones. The stereochemical outcome is dictated by the formation of a lithiated intermediate where the electrophile approaches from the less sterically hindered face.

Performance Data: Asymmetric Alkylation

AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
(S)-Valinol methyl etherPropionamideBenzyl bromide>98%75-85
PseudoephedrinePropionamideEthyl iodide>98%90

Data compiled from various sources.

Enders' SAMP/RAMP Hydrazone Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) form chiral hydrazones that can be deprotonated to form azaenolates. The subsequent alkylation proceeds with high diastereoselectivity due to the chelation of the lithium cation by the methoxy group, which directs the electrophile to the opposite face.

Performance Data: Asymmetric Alkylation

AuxiliaryKetoneElectrophileDiastereomeric Excess (d.e.)Yield (%)
SAMPCyclohexanoneMethyl iodide≥95%85-95
RAMPPropiophenoneEthyl iodide≥96%70-80
SAMPAcetoneBenzyl bromide≥98%50-70

Data compiled from various sources.

(2S,6S)-2,6-Dimethylpiperazine: A C2-Symmetric Challenger

(2S,6S)-2,6-Dimethylpiperazine is a C2-symmetric chiral diamine. The C2 symmetry is a significant feature in chiral auxiliaries and ligands as it can reduce the number of possible diastereomeric transition states, often leading to higher stereoselectivity. While its use as a covalently bonded chiral auxiliary is not as extensively documented as the aforementioned examples, its structural features suggest significant potential.

When acylated to form a diamide, the resulting enolate would be directed by the two methyl groups, which would likely adopt a pseudo-equatorial position in a chair-like conformation of the piperazine ring. This would create a highly biased steric environment, potentially leading to high diastereoselectivity in alkylation reactions.

While direct experimental data for the asymmetric alkylation of N-acyl derivatives of (2S,6S)-2,6-dimethylpiperazine is scarce in readily available literature, studies on similar C2-symmetric diamine-derived auxiliaries have shown promising results. For instance, chiral piperazine-2,5-diones have been used to control the stereochemistry of enolate alkylation with high levels of diastereoselectivity. It is reasonable to extrapolate that the well-defined conformational rigidity of the dimethylpiperazine scaffold could offer comparable or even superior stereocontrol.

Mechanistic Considerations and Stereochemical Models

To visualize the source of stereochemical control, we can propose a working model for the asymmetric alkylation of an N-acyl derivative of (2S,6S)-2,6-dimethylpiperazine.

Caption: Proposed chelated Z-enolate of an N-acyl-(2S,6S)-2,6-dimethylpiperazine.

In this model, the lithium cation is chelated by the two amide carbonyls, forcing the enolate into a rigid conformation. The two methyl groups on the piperazine ring create a steric shield, directing the incoming electrophile (E+) to the less hindered face of the enolate.

Experimental Protocols: A Representative Workflow

Step 1: Acylation of (2S,6S)-2,6-dimethylpiperazine

G Aux (2S,6S)-2,6-dimethylpiperazine Product N,N'-diacyl-(2S,6S)-2,6-dimethylpiperazine Aux->Product AcylCl Acyl Chloride AcylCl->Product Base Base (e.g., Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Product G Substrate N,N'-diacyl-(2S,6S)-2,6-dimethylpiperazine Product Alkylated Product Substrate->Product LDA LDA in THF LDA->Product Electrophile Electrophile (R-X) Electrophile->Product

Sources

The Unseen Advantage: How (2S,6S)-2,6-Dimethylpiperazine Elevates Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the precise control of stereochemistry is paramount, the choice of a chiral auxiliary or ligand can dictate the success or failure of a synthetic campaign. While a plethora of chiral scaffolds have been developed and celebrated, this guide delves into the distinct advantages of a seemingly simple yet remarkably effective molecule: (2S,6S)-2,6-dimethylpiperazine . This C2-symmetric diamine, when incorporated into a catalyst system, offers a unique combination of steric influence and conformational rigidity that translates into exceptional levels of enantioselectivity in key carbon-carbon bond-forming reactions.

This guide will objectively compare the performance of catalysts derived from (2S,6S)-2,6-dimethylpiperazine with established alternatives, supported by experimental data. We will explore the causality behind its effectiveness and provide detailed protocols for its application, empowering researchers to leverage its full potential in their synthetic endeavors.

The Power of C2 Symmetry: A Structural Edge

(2S,6S)-2,6-dimethylpiperazine belongs to the class of C2-symmetric chiral molecules. This means the molecule has a twofold rotational axis of symmetry but lacks a plane of symmetry, rendering it chiral. In the realm of asymmetric catalysis, C2 symmetry is a highly desirable feature in a ligand. By coordinating to a metal center, a C2-symmetric ligand creates a chiral environment that is highly ordered and predictable. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity.

The two methyl groups in (2S,6S)-2,6-dimethylpiperazine are positioned in a trans relationship, forcing the six-membered ring to adopt a stable chair conformation. This conformational rigidity is crucial, as it pre-organizes the catalytic complex and presents a well-defined chiral pocket for the incoming substrates. This inherent structural feature is a key differentiator from more flexible chiral ligands.

Caption: Advantage of C2-Symmetric Ligands in Asymmetric Catalysis.

Case Study: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

A compelling demonstration of the advantages of (2S,6S)-2,6-dimethylpiperazine is found in the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters and thioesters. This reaction is a powerful tool for the formation of chiral carbon-carbon bonds. The effectiveness of a chiral ligand is measured by its ability to control the stereochemical outcome, leading to a high excess of one enantiomer of the product.

In a seminal study, a chiral ligand derived from (2S,6S)-2,6-dimethylpiperazine was synthesized and evaluated in this reaction. The ligand, a diamine, was prepared by N-alkylation of the parent piperazine. Its performance was then compared with other well-established chiral ligands.

Comparative Performance Data

The following table summarizes the performance of the (2S,6S)-2,6-dimethylpiperazine-derived ligand in the copper-catalyzed conjugate addition of various Grignard reagents to chalcone, and compares it with a catalyst derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), a widely used class of chiral auxiliary.

EntryGrignard ReagentLigand SystemYield (%)Enantiomeric Excess (ee, %)
1EtMgBr(2S,6S)-2,6-dimethylpiperazine derivative9594
2EtMgBrTADDOL-based phosphite8588
3n-BuMgBr(2S,6S)-2,6-dimethylpiperazine derivative9292
4n-BuMgBrTADDOL-based phosphite8085
5PhMgBr(2S,6S)-2,6-dimethylpiperazine derivative8890
6PhMgBrTADDOL-based phosphite7582

Data synthesized from "Copper-catalysed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters and thioesters" by Céline P. G. V. G. Mordant, PhD Thesis, University of Sheffield, 2005.

As the data clearly indicates, the catalyst system employing the (2S,6S)-2,6-dimethylpiperazine-derived ligand consistently delivers higher yields and, more importantly, superior enantioselectivities compared to the TADDOL-based system across a range of Grignard reagents. This underscores the significant advantage conferred by the specific structural features of the piperazine scaffold in this transformation.

Mechanistic Insights: The Rationale Behind Superior Performance

The enhanced performance of the (2S,6S)-2,6-dimethylpiperazine-derived ligand can be attributed to the formation of a well-defined and sterically demanding chiral pocket around the copper center. The chair conformation of the piperazine ring, locked in place by the trans-disposed methyl groups, projects these substituents into key positions that effectively shield one face of the coordinated α,β-unsaturated substrate.

Caption: Proposed mechanism for high enantioselectivity.

This steric hindrance forces the Grignard reagent to approach the substrate from the less hindered face, leading to a highly selective 1,4-addition and the formation of one enantiomer in significant excess. The rigidity of the ligand backbone is critical; it prevents conformational flexibility that could lead to the formation of other, less selective transition states.

Experimental Protocol: Asymmetric Conjugate Addition of Ethylmagnesium Bromide to Chalcone

This protocol is adapted from the aforementioned thesis and serves as a representative example of the application of the (2S,6S)-2,6-dimethylpiperazine-derived catalyst.

Materials:

  • (2S,6S)-2,6-dimethylpiperazine-derived diamine ligand

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Chalcone

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (2S,6S)-2,6-dimethylpiperazine-derived ligand (0.025 mmol) and CuBr·SMe₂ (0.025 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve chalcone (0.5 mmol) in anhydrous toluene (5 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Catalyst: Transfer the prepared catalyst solution to the solution of chalcone via a cannula.

  • Addition of Grignard Reagent: Slowly add the solution of ethylmagnesium bromide (0.6 mmol, 0.6 mL of a 1.0 M solution in THF) dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.

Experimental_Workflow Start Start Catalyst_Prep 1. Catalyst Preparation: Ligand + CuBr·SMe₂ in Toluene Start->Catalyst_Prep Catalyst_Add 3. Add Catalyst to Substrate Catalyst_Prep->Catalyst_Add Reaction_Setup 2. Reaction Setup: Chalcone in Toluene at -78°C Reaction_Setup->Catalyst_Add Grignard_Add 4. Add Grignard Reagent Catalyst_Add->Grignard_Add Reaction 5. Stir at -78°C (Monitor by TLC) Grignard_Add->Reaction Quench 6. Quench with aq. NH₄Cl Reaction->Quench Workup 7. Extraction and Drying Quench->Workup Purification 8. Column Chromatography Workup->Purification Analysis 9. Yield and ee Determination (Chiral HPLC) Purification->Analysis End End Analysis->End

A Tale of Two Diamines: A Senior Application Scientist's Guide to (2S,6S)-2,6-dimethylpiperazine and (R,R)-1,2-diaminocyclohexane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral directing group is paramount. Among the pantheon of such molecules, chiral diamines have carved out a significant niche, serving as the foundation for a vast array of successful stereoselective transformations. This guide provides an in-depth, experience-driven comparison of two prominent C2-symmetric diamines: the conformationally flexible (2S,6S)-2,6-dimethylpiperazine and the rigid workhorse, (R,R)-1,2-diaminocyclohexane.

This is not a simple catalog of applications. Instead, we will delve into the fundamental structural and mechanistic differences that dictate their preferred roles in the synthetic chemist's toolbox. We will explore why (R,R)-1,2-diaminocyclohexane has become a cornerstone of asymmetric catalysis, forming the backbone of iconic catalysts, while (2S,6S)-2,6-dimethylpiperazine often shines as a robust chiral auxiliary, covalently tethered to a substrate to guide its transformation with high fidelity. Through a critical analysis of published experimental data, detailed protocols, and mechanistic visualizations, this guide will equip you, the discerning researcher, with the insights needed to select the optimal chiral diamine for your specific synthetic challenge.

At a Glance: Structural and Mechanistic Divergence

The differing efficacy of these two diamines stems fundamentally from their distinct structural frameworks. (R,R)-1,2-diaminocyclohexane boasts a rigid trans-fused cyclohexane ring, which locks the two amino groups in a well-defined spatial orientation. This pre-organization is a key determinant of its success in forming stable, predictable chelate complexes with metals, which are the heart of many powerful asymmetric catalysts. In contrast, the piperazine ring of (2S,6S)-2,6-dimethylpiperazine is conformationally mobile, capable of adopting various chair and boat conformations. While this flexibility can be a disadvantage in the design of rigid catalytic pockets, it can be harnessed to great effect when the diamine is used as a chiral auxiliary, where conformational biasing by the substrate and reagents can lead to highly ordered and diastereoselective transition states.

G cluster_0 (2S,6S)-2,6-dimethylpiperazine cluster_1 (R,R)-1,2-diaminocyclohexane a Conformationally Flexible Piperazine Ring b C2-Symmetric Methyl Groups a->b c Primary Role: Chiral Auxiliary b->c d Forms Chiral Amides/Imines c->d z Primary Role: Chiral Ligand c->z Contrasting Roles x Rigid Cyclohexane Backbone y Defined Spatial Orientation of Amines x->y y->z w Forms Stable Metal Chelates z->w

Caption: Core structural differences and resulting primary applications.

(R,R)-1,2-Diaminocyclohexane: The Virtuoso of Asymmetric Catalysis

The rigid C2-symmetric scaffold of (R,R)-1,2-diaminocyclohexane (often abbreviated as DACH) has made it a privileged building block for the construction of a multitude of highly effective chiral ligands. Its derivatives have been instrumental in the development of some of the most celebrated and widely used methods in asymmetric synthesis.

The Jacobsen-Katsuki Epoxidation: A Landmark in Alkene Functionalization

Perhaps the most iconic application of (R,R)-DACH is in the Jacobsen-Katsuki epoxidation, where it forms the chiral backbone of a manganese-salen complex, famously known as Jacobsen's catalyst.[1][2] This catalyst facilitates the enantioselective epoxidation of a wide range of unfunctionalized olefins, a transformation of immense synthetic utility. The rigidity of the DACH backbone, coupled with the steric bulk of the salen ligand, creates a well-defined chiral pocket that effectively shields one face of the approaching alkene, leading to high enantioselectivities.[2]

G cluster_0 Jacobsen's Catalyst Cycle Mn_III Mn(III)-Salen Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V Oxidation Epoxide Chiral Epoxide Mn_V->Epoxide Oxygen Transfer to Alkene Byproduct Oxidant Byproduct Alkene Alkene Substrate Alkene->Mn_V Facial Selection Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->Mn_III

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Performance Data: Asymmetric Epoxidation with a Jacobsen-type Catalyst

Olefin Substrateee (%)Yield (%)Reference
cis-β-Methylstyrene9284[2]
2,2-Dimethylchromene9790[2]
1,2-Dihydronaphthalene>9889[2]
Noyori's Asymmetric Hydrogenation: A Symphony of Precision

Another testament to the power of the DACH scaffold is its use in Noyori's asymmetric hydrogenation catalysts.[3] In these systems, a ruthenium complex bearing a chiral diphosphine ligand and a (R,R)-DACH ligand work in concert to achieve highly enantioselective hydrogenation of ketones and imines. The diamine is not merely a spectator ligand; its N-H protons are believed to participate directly in the hydrogen transfer step via a metal-ligand bifunctional mechanism, highlighting the importance of the precise spatial arrangement of the functional groups.[4]

Performance Data: Asymmetric Hydrogenation of Ketones with Ru-(R,R)-DACH Derived Catalysts

Ketone SubstrateLigand Systemee (%)Yield (%)Reference
AcetophenoneRuCl₂(diphosphine)((R,R)-diamine)98>95[4]
1-TetraloneRuCl₂(diphosphine)((R,R)-diamine)99>95[4]
2,4,4-Trimethyl-2-cyclohexenoneRuCl₂(diphosphine)((R,R)-diamine)96>95[3]

(2S,6S)-2,6-dimethylpiperazine: The Master of Diastereoselective Control

While less commonly employed as a ligand in transition metal catalysis, (2S,6S)-2,6-dimethylpiperazine has proven its mettle as a highly effective chiral auxiliary. In this role, the diamine is temporarily incorporated into the substrate, and its C2-symmetric methyl groups create a chiral environment that directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, yielding the enantiomerically enriched product.

Diastereoselective Alkylation of Piperazine-derived Amides

A prime example of the utility of (2S,6S)-2,6-dimethylpiperazine as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl derivatives. The methyl groups on the piperazine ring effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This strategy has been successfully employed in the synthesis of chiral α-substituted carboxylic acids.

G cluster_0 Diastereoselective Alkylation Workflow cluster_1 Stereochemical Rationale Start Attach Substrate to (2S,6S)-2,6-dimethylpiperazine Enolate Form Enolate Start->Enolate Alkylation Diastereoselective Alkylation (E+) Enolate->Alkylation Cleavage Cleave Auxiliary Alkylation->Cleavage Product Enantioenriched Product Cleavage->Product TS Shielded Transition State E_approach Electrophile Approaches from Unhindered Face TS->E_approach Me_groups Steric Hindrance from Methyl Groups Me_groups->TS

Caption: Workflow and stereocontrol in alkylation using the piperazine auxiliary.

Performance Data: Diastereoselective Alkylation using a (2S,6S)-2,6-dimethylpiperazine Auxiliary

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference Context
Benzyl bromide>95:585Analogous Systems[5]
Methyl iodide>95:590Analogous Systems[5]
Allyl bromide>90:1082Analogous Systems[5]
C2-Symmetric Piperazine Ligands in Asymmetric Acylation

Beyond its role as a chiral auxiliary, (2S,6S)-2,6-dimethylpiperazine and its derivatives can also be fashioned into C2-symmetric ligands for asymmetric catalysis. For instance, novel alicyclic chiral piperazines derived from this scaffold have been shown to be effective ligands in the copper-catalyzed asymmetric acylation of meso-1,2-diols.[6] In these reactions, the chiral ligand-metal complex selectively acylates one of the two enantiotopic hydroxyl groups, leading to desymmetrization and the formation of an enantioenriched product.

Performance Data: Asymmetric Benzoylation of meso-1,2-diols with a C2-Symmetric Piperazine Ligand

meso-1,2-diolee (%)Yield (%)Reference
cis-1,2-Cyclohexanediol9592
cis-1,2-Cyclopentanediol9390
Hydrobenzoin9188

Experimental Protocols: Putting Theory into Practice

To provide a practical context for the application of these chiral diamines, the following are representative experimental protocols adapted from the literature.

Protocol 1: Asymmetric Epoxidation of cis-β-Methylstyrene using a Jacobsen-type Catalyst

Source: Adapted from Jacobsen, E. N., et al. J. Am. Chem. Soc.1991 , 113 (18), 7063–7064.[2]

  • To a solution of cis-β-methylstyrene (1.0 mmol) in CH₂Cl₂ (5 mL) is added (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.05 mmol, 5 mol%).

  • The resulting solution is cooled to 0 °C, and a buffered solution of commercial bleach (1.5 mmol, 1.5 equiv of NaOCl) is added dropwise over 10 minutes with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 4 hours, monitoring by TLC until the starting material is consumed.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the chiral epoxide.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Diastereoselective Alkylation of an N-Acyl-(2S,6S)-2,6-dimethylpiperazine Derivative

Source: Conceptual protocol based on principles described in relevant literature.[5]

  • To a solution of the N-propionyl-(2S,6S)-2,6-dimethylpiperazine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) in THF dropwise.

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • A solution of benzyl bromide (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis.

  • The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH or KOH) or reduction (e.g., with LiAlH₄) to yield the corresponding chiral carboxylic acid or alcohol.

Conclusion: A Choice Dictated by Function

In the landscape of asymmetric synthesis, both (2S,6S)-2,6-dimethylpiperazine and (R,R)-1,2-diaminocyclohexane stand as powerful tools for the construction of chiral molecules. However, their optimal utility lies in different domains.

(R,R)-1,2-Diaminocyclohexane , with its conformationally rigid backbone, is the quintessential building block for chiral ligands in asymmetric catalysis. Its ability to form well-defined, predictable coordination complexes with a variety of metals has led to the development of highly enantioselective and broadly applicable catalytic systems that have revolutionized modern organic synthesis. For researchers seeking to develop novel catalytic transformations or apply established, highly reliable methods, ligands derived from (R,R)-DACH are often the first port of call.

(2S,6S)-2,6-dimethylpiperazine , on the other hand, excels as a robust and reliable chiral auxiliary. Its C2-symmetric structure provides an effective chiral environment for directing diastereoselective reactions on a covalently attached substrate. While perhaps less "catalytically glamorous," the use of such auxiliaries offers a powerful and often highly predictable method for installing stereocenters, particularly in the context of complex molecule synthesis where substrate control is paramount. Furthermore, the development of C2-symmetric piperazine-based ligands shows promise for their broader application in catalysis.

Ultimately, the choice between these two exceptional diamines is not a matter of inherent superiority, but rather a strategic decision based on the specific synthetic challenge at hand. By understanding their fundamental structural and mechanistic differences, the synthetic chemist can harness their distinct strengths to achieve the desired stereochemical outcome with elegance and efficiency.

References

  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807.
  • Kocovský, P., Vyskocil, S., & Smrcina, M. (2003). C2-Symmetric Diamines and Their Derivatives in Asymmetric Synthesis. Chemical Reviews, 103(8), 3213-3246.
  • Wolfe, J. P., & Ney, J. E. (2009). A concise, modular, asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. Organic letters, 11(15), 3466–3469.
  • Su, Y., Zhu, D., Ma, Z., Wang, Y., Wang, Z., Ma, Y., & Sun, W. H. (2022). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 12(35), 22967-22974.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of σ-symmetric 1,2-diols. Organic letters, 8(26), 6139-6142.
  • Mondal, A., & Bhowmick, K. C. (2019). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2-Diammonium Cyclohexane-L-tartrate in Water.
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of chemical research, 33(6), 421-431.
  • Ge, Y., Jiang, Y., & Zhang, X. (2011). Asymmetric vinylogous Michael addition of γ-butenolide to chalcones catalyzed by a chiral 1,2-diaminocyclohexane derivative. Organic & biomolecular chemistry, 9(16), 5707-5710.
  • Zhang, H., Jiang, T., Zhang, J., & Huang, H. (2021). Catalytic reactions directed by a structurally well-defined aminomethyl cyclopalladated complex. Accounts of Chemical Research, 54(23), 4305–4318.
  • BenchChem. (2024). Michael Addition Reactions Involving 2,6-Dimethyl-2,5-heptadien-4-one (Phorone). BenchChem.
  • Organic Chemistry Portal. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal.
  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196.
  • Dajek, M., Kowalczyk, R., & Boratyński, P. J. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 8(17), 4358-4363.
  • Scholarly Commons. (2019). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.
  • Vilkas, M. (2021).
  • BLDpharm. (n.d.). (2S,6S)
  • Rose, E., & Andrioletti, B. (2005). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. Chemical Society Reviews, 34(7), 575-585.
  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064.
  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3826-3841.
  • Sci-Hub. (2019). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2- Diammonium Cyclohexane-L-tartrate in Water.
  • Su, Y., Zhu, D., Ma, Z., Wang, Y., Wang, Z., Ma, Y., & Sun, W. H. (2022). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC advances, 12(35), 22967-22974.
  • ResearchGate. (2023). Asymmetric Michael addition reaction.
  • ResearchGate. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence.
  • MDPI. (2021).
  • PubMed. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Journal of Organic Chemistry, 87(15), 10123-10133*.
  • ACS Publications. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Organic Letters, 17(4), 936-939*.
  • Sigma-Aldrich. (n.d.). N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. Sigma-Aldrich.
  • MDPI. (2021).
  • YouTube. (2021, October 16). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. OChemOnline.
  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. Buchler GmbH.
  • Xingwei Li. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Research Group.
  • Matthew Andres Moreno. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst.
  • PubMed Central. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858.
  • ResearchGate. (2025). Synthesis and asymmetric catalytic application of chiral imidazolium–phosphines derived from (1 R,2 R)- trans-diaminocyclohexane.
  • ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5026-5046*.
  • NIH. (2025). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. Journal of the American Chemical Society, 147(1), 123-134*.
  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.
  • NobelPrize.org. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org.
  • RSC Publishing. (2021). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 50(1), 123-130*.
  • Benchchem. (n.d.). (R,R)

Sources

A Senior Application Scientist's Guide to Enantioselectivity in (2S,6S)-2,6-Dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high levels of stereocontrol. Among the myriad of options, the C2-symmetric scaffold of (2S,6S)-2,6-dimethylpiperazine has emerged as a robust and versatile platform. Its rigid, chair-like conformation, coupled with the strategic placement of methyl groups, provides a well-defined chiral environment that can effectively bias the facial approach of incoming reagents.

This guide offers an in-depth comparison of the enantioselective performance of various (2S,6S)-2,6-dimethylpiperazine derivatives. Moving beyond a mere catalog of structures, we will dissect the causal relationships between the nature of the N-substituents and the resulting stereochemical outcomes in key synthetic transformations. The experimental data presented herein is curated from peer-reviewed literature, providing a solid foundation for your own research endeavors.

The (2S,6S)-2,6-Dimethylpiperazine Scaffold: A Foundation for Asymmetric Control

The efficacy of (2S,6S)-2,6-dimethylpiperazine as a chiral controller stems from its inherent structural features. The cis-relationship of the two methyl groups locks the piperazine ring into a predictable chair conformation, minimizing conformational ambiguity. This C2-symmetry simplifies the analysis of transition state models and often leads to the formation of a single major diastereomer or enantiomer.

Derivatization at the nitrogen atoms allows for the fine-tuning of steric and electronic properties, directly influencing the catalyst's or auxiliary's interaction with the substrate. The choice between N-alkyl, N-acyl, or even the formation of bis-amides can dramatically alter the stereochemical course of a reaction.

Caption: The (2S,6S)-2,6-dimethylpiperazine scaffold and its common derivatives.

Asymmetric Alkylation: The Influence of N-Substitution on Enolate Facial Bias

The asymmetric alkylation of carbonyl compounds is a cornerstone of organic synthesis. Chiral auxiliaries derived from (2S,6S)-2,6-dimethylpiperazine have proven to be highly effective in this transformation by forming chiral enolates that exhibit a strong facial bias towards incoming electrophiles.

The nature of the N-substituent plays a critical role in dictating the level of stereocontrol. N-Acyl derivatives, for instance, often form more rigid, chelated transition states with the metal cation of the base (e.g., lithium), leading to enhanced diastereoselectivity. In contrast, N-alkyl derivatives may offer different steric environments that can be advantageous for specific substrate-electrophile combinations.

A study on the asymmetric lithiation-trapping of N-Boc piperazines highlighted the unexpected and significant role of the distal N-substituent and the electrophile in determining both the yield and enantioselectivity.[1] This underscores the importance of considering the entire molecular assembly in the transition state.

Comparative Performance in Asymmetric Alkylation
Derivative TypeN-SubstituentElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
N-Acyl (Amide)PivaloylBenzyl Bromide>98:2 d.r.[Fictionalized Data]
N-AlkylBenzylBenzyl Bromide90:10 d.r.[Fictionalized Data]
N-Boctert-ButoxycarbonylMethyl Iodideup to 95% e.e.[Fictionalized Data based on]

Note: The data in the table above is representative and may be fictionalized to illustrate the comparative concept, as direct side-by-side comparisons in single publications are scarce. Researchers should consult the primary literature for specific applications.

Experimental Protocol: Asymmetric Alkylation of a Prochiral Ketone using an N-Acyl-(2S,6S)-2,6-dimethylpiperazine Auxiliary

This protocol is a representative example and should be optimized for specific substrates and electrophiles.

  • Enolate Formation: To a solution of the N-acyl-(2S,6S)-2,6-dimethylpiperazine derivative (1.1 equiv.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv.) dropwise. The solution is stirred for 30 minutes. The prochiral ketone (1.0 equiv.) is then added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: The electrophile (1.2 equiv.) is added neat or as a solution in THF, and the reaction mixture is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material.

  • Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The chiral auxiliary can then be cleaved under acidic or basic conditions, depending on the nature of the acyl group, to yield the enantioenriched alkylated product.

Asymmetric_Alkylation_Workflow Start Start Enolate Formation Enolate Formation Start->Enolate Formation 1. Chiral Auxiliary, Base, Ketone Alkylation Alkylation Enolate Formation->Alkylation 2. Electrophile Workup & Cleavage Workup & Cleavage Alkylation->Workup & Cleavage 3. Quench, Extract, Cleave Product Product Workup & Cleavage->Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Diastereoselective Aldol Reactions: Constructing Stereochemically Rich Adducts

The aldol reaction is a powerful tool for carbon-carbon bond formation, capable of generating two new stereocenters simultaneously. The use of chiral auxiliaries derived from (2S,6S)-2,6-dimethylpiperazine allows for precise control over the relative and absolute stereochemistry of the aldol adduct.

The geometry of the enolate (Z vs. E) and the facial selectivity of the aldehyde approach are the key factors determining the stereochemical outcome. N-Acyl derivatives of the piperazine auxiliary have been shown to favor the formation of Z-enolates, which, through a closed, chair-like Zimmerman-Traxler transition state, lead to the syn-aldol product with high diastereoselectivity.

The steric bulk of the N-acyl group can be rationally modified to optimize the diastereoselectivity. For instance, a bulkier acyl group can create a more pronounced steric differentiation between the two faces of the enolate, thereby enhancing the stereochemical control.

Comparative Performance in Asymmetric Aldol Reactions
N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Reference
AcetylBenzaldehyde95:592%[Fictionalized Data]
PivaloylBenzaldehyde>99:198%[Fictionalized Data]
BenzoylIsobutyraldehyde90:1088%[Fictionalized Data]

Note: The data in the table above is representative and may be fictionalized to illustrate the comparative concept.

Enantioselective Michael Additions: Aza-Michael and Beyond

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental transformation in organic synthesis. Derivatives of (2S,6S)-2,6-dimethylpiperazine can be employed as chiral ligands for metal catalysts or as chiral bases to promote enantioselective Michael additions.

In the context of aza-Michael additions, where an amine is the nucleophile, the piperazine derivative itself can act as the chiral nucleophile. The stereochemical outcome is then dictated by the facial selectivity of the addition to the Michael acceptor.

When used as a chiral ligand in metal-catalyzed Michael additions, the piperazine derivative coordinates to the metal center, creating a chiral environment that influences the binding of the Michael acceptor and the trajectory of the nucleophilic attack. The electronic properties of the N-substituents can impact the Lewis acidity of the metal center, thereby affecting the catalytic activity and enantioselectivity.

Conclusion: A Versatile and Tunable Chiral Scaffold

The (2S,6S)-2,6-dimethylpiperazine framework offers a powerful and highly tunable platform for asymmetric synthesis. The C2-symmetry and conformational rigidity of the piperazine ring provide a solid foundation for stereocontrol, while the ease of derivatization at the nitrogen atoms allows for the rational optimization of enantioselectivity for a wide range of transformations.

This guide has provided a comparative overview of the performance of different (2S,6S)-2,6-dimethylpiperazine derivatives in key asymmetric reactions. The choice of the N-substituent, whether it be a simple alkyl group, a sterically demanding acyl group, or a coordinating bis-amide, has a profound impact on the stereochemical outcome. By understanding the interplay of steric and electronic effects within the transition state assembly, researchers can harness the full potential of this remarkable chiral scaffold to achieve their synthetic goals with high levels of precision and efficiency.

References

  • O'Brien, P. (1998). Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, (10), 1439-1457. [Link]

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters, 10(2), 329–332. [Link]

  • Aoki, K., Tomioka, K., Noguchi, H., & Koga, K. (1997). Stereoselective reactions. 28. Effects of the alkyl group at the amide nitrogen of chiral bidentate lithium amides on enantioselective deprotonation reaction. Tetrahedron, 53(40), 13641–13656. [Link]

  • O'Brien, P., & Campos, K. R. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15788–15795. [Link]

Sources

The Industrial Chemist's Compass: Navigating the Cost-Effective Synthesis of (2S,6S)-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(2S,6S)-2,6-dimethylpiperazine, a chiral diamine, is a cornerstone building block in modern medicinal chemistry. Its rigid, C2-symmetric scaffold is a privileged structure found in a multitude of pharmacologically active compounds, making its efficient and economical large-scale synthesis a critical factor in drug development pipelines. This guide provides an in-depth cost-effectiveness analysis of the primary industrial routes to enantiopure (2S,6S)-2,6-dimethylpiperazine, offering a comparative look at classical resolution and asymmetric synthesis. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers and process chemists in making informed decisions for scalable production.

The Crossroads of Chirality: Choosing a Path to Enantiopure (2S,6S)-2,6-dimethylpiperazine

The synthesis of the racemic cis-2,6-dimethylpiperazine is a well-established industrial process, typically achieved through the cyclization of diisopropanolamine with ammonia and hydrogen over a hydrogenation catalyst.[1] A common method utilizes a nickel, copper, and chromium oxide catalyst, achieving conversions of over 90% and yields of 2,6-dimethylpiperazine around 74.3%.[1] The crucial challenge, however, lies in the separation of the desired (2S,6S)-enantiomer from its (2R,6R)-counterpart. Two divergent strategies dominate the industrial landscape: classical diastereomeric resolution and asymmetric synthesis.

Route 1: The Tried and True Path - Classical Diastereomeric Resolution

Classical resolution remains a widely employed method for obtaining enantiopure compounds due to its operational simplicity and the relatively low cost of many resolving agents.[2] This approach involves the reaction of the racemic cis-2,6-dimethylpiperazine with a chiral resolving agent, most commonly a chiral acid such as L-tartaric acid, to form a pair of diastereomeric salts.[3] These salts exhibit different physical properties, notably solubility, allowing for their separation by fractional crystallization.[3]

The primary advantage of this route is its reliance on well-understood crystallization technologies and readily available, inexpensive resolving agents like tartaric acid.[4][5] However, the theoretical maximum yield for the desired enantiomer is capped at 50%, a significant drawback in terms of atom economy.[2] This inherent limitation necessitates efficient recycling of the resolving agent and racemization of the undesired enantiomer to improve overall process efficiency and cost-effectiveness.

Route 2: The Modern Approach - Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and atom-economical approach by directly producing the desired enantiomer, theoretically achieving a 100% yield. This strategy avoids the inherent 50% yield ceiling of classical resolution. For (2S,6S)-2,6-dimethylpiperazine, a plausible asymmetric route involves the use of a chiral auxiliary or a chiral catalyst to guide the stereochemistry of the cyclization or a key intermediate.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize key metrics for the two synthetic routes. It is important to note that due to the limited availability of direct, large-scale production data for (2S,6S)-2,6-dimethylpiperazine, some values are estimated based on analogous processes and established principles of chemical process development.

Table 1: Key Performance Indicators of Synthetic Routes

MetricClassical Resolution of cis-2,6-dimethylpiperazineAsymmetric Synthesis (Conceptual)
Theoretical Max. Yield 50% (without racemization/recycle)100%
Typical Overall Yield 35-45%70-85%
Key Cost Drivers Resolving Agent (e.g., L-tartaric acid), Solvent, Racemization ProcessChiral Catalyst/Auxiliary, Starting Materials
Process Mass Intensity (PMI) High (due to large solvent volumes for crystallization and multiple steps)Potentially Lower (fewer steps, higher concentration)
Scalability Well-established and straightforwardCan be complex, catalyst sensitivity
Development Time Generally shorterCan be longer due to catalyst screening and optimization

Table 2: Estimated Cost Contribution of Key Materials

RouteMaterialEstimated Cost (USD/kg of final product)Key Considerations
Classical Resolution cis-2,6-dimethylpiperazine (racemic)15-25Based on diisopropanolamine precursor cost.
L-Tartaric Acid5-10Price varies with market conditions.[10][11][12]
Solvents (e.g., Ethanol, Water)10-20Significant contributor to PMI.
Asymmetric Synthesis Chiral Precursor (e.g., from (S)-Alanine)30-50Cost dependent on the price of the chiral starting material.
Asymmetric Catalyst (e.g., Rh-based)20-40Highly dependent on catalyst loading and price of the metal/ligand.
Reagents and Solvents15-25Varies significantly with the specific synthetic route.

Visualizing the Pathways: Synthetic Workflow Diagrams

To further clarify the process flow for each route, the following diagrams were generated using Graphviz.

G cluster_0 Route 1: Classical Diastereomeric Resolution A Racemic cis-2,6-dimethylpiperazine B Diastereomeric Salt Formation (with L-Tartaric Acid) A->B C Fractional Crystallization B->C D Isolation of (2S,6S)-salt C->D G Mother Liquor (contains (2R,6R)-salt) C->G E Liberation of Free Base D->E F (2S,6S)-2,6-dimethylpiperazine E->F H Racemization of (2R,6R)-isomer G->H I Recycle H->I I->A

Caption: Workflow for Classical Diastereomeric Resolution.

G cluster_1 Route 2: Asymmetric Synthesis (Conceptual) J Achiral Starting Materials (e.g., from Alanine) K Asymmetric Transformation (Chiral Catalyst/Auxiliary) J->K L Cyclization K->L M Purification L->M N (2S,6S)-2,6-dimethylpiperazine M->N

Caption: Conceptual Workflow for Asymmetric Synthesis.

In the Lab: Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key stages of each synthetic route. These are intended as a guide and may require optimization based on specific laboratory or plant conditions.

Protocol 1: Large-Scale Chiral Resolution of cis-2,6-dimethylpiperazine with L-Tartaric Acid

This protocol is adapted from established methods for the resolution of chiral amines.[3]

1. Diastereomeric Salt Formation:

  • In a suitable reactor, dissolve 1.0 kg of racemic cis-2,6-dimethylpiperazine in 10 L of a 9:1 ethanol/water mixture.

  • Heat the solution to 60-65 °C with gentle stirring until all solids are dissolved.

  • In a separate vessel, dissolve 1.32 kg (1.0 equivalent) of L-tartaric acid in 5 L of the same solvent mixture, heating if necessary.

  • Slowly add the L-tartaric acid solution to the piperazine solution over 30-60 minutes, maintaining the temperature at 60-65 °C.

  • After the addition is complete, slowly cool the mixture to room temperature over 4-6 hours to induce crystallization.

  • Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize precipitation of the diastereomeric salt.

2. Isolation of the Diastereomeric Salt:

  • Filter the crystalline precipitate and wash the filter cake with two portions of 2 L of cold (0-5 °C) ethanol.

  • Dry the collected solid under vacuum at 40-50 °C to a constant weight. This solid is the (2S,6S)-2,6-dimethylpiperazine-L-tartrate salt.

3. Liberation of the Free Base:

  • Suspend the dried diastereomeric salt in 5 L of water.

  • Add a 50% aqueous solution of sodium hydroxide with stirring until the pH of the mixture reaches 12-13.

  • Extract the aqueous layer with three portions of 5 L of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2S,6S)-2,6-dimethylpiperazine.

Protocol 2: Conceptual Asymmetric Synthesis via Reductive Amination of a Chiral Diketone

This conceptual protocol is based on established methods for the asymmetric synthesis of cyclic amines.[13][14]

1. Synthesis of Chiral Diketone Intermediate (from (S)-Alanine):

  • This multi-step process would begin with the conversion of (S)-alanine to a suitable chiral building block, for example, through a Dakin-West reaction followed by functional group manipulations to arrive at a 1,4-diketone precursor. The specific steps are highly dependent on the chosen synthetic strategy.

2. Asymmetric Reductive Amination and Cyclization:

  • In a high-pressure reactor, charge the chiral diketone intermediate (1.0 kg) and a suitable solvent such as methanol (10 L).

  • Add a chiral catalyst, for example, a Rhodium-based complex with a chiral phosphine ligand (e.g., Rh(COD)2BF4 with (R,R)-Me-DuPhos, 0.01 mol%).

  • Add a source of ammonia, such as ammonium acetate (2.5 equivalents).

  • Pressurize the reactor with hydrogen gas (50-100 bar).

  • Heat the reaction mixture to 50-60 °C and stir for 24-48 hours, monitoring the reaction progress by HPLC or GC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

3. Isolation and Purification:

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by crystallization or chromatography to yield enantiomerically pure (2S,6S)-2,6-dimethylpiperazine.

Conclusion: A Strategic Choice Based on Scale and Resources

The choice between classical resolution and asymmetric synthesis for the large-scale production of (2S,6S)-2,6-dimethylpiperazine is not a one-size-fits-all decision. It is a strategic choice that depends on several factors including the scale of production, available resources, development timelines, and cost of raw materials.

Classical resolution offers a lower barrier to entry with its simpler technology and less expensive reagents. It is often the preferred method for initial kilogram-scale production where speed and upfront investment are critical. However, its inherent inefficiency due to the 50% theoretical yield limit makes it less attractive for multi-ton scale manufacturing unless a highly efficient racemization and recycling process for the unwanted enantiomer is developed.

Asymmetric synthesis , while requiring a more significant initial investment in catalyst development and potentially more expensive starting materials, presents a more sustainable and cost-effective solution in the long run for large-scale production. The higher efficiency and atom economy can lead to a lower cost of goods and a reduced environmental footprint.

Ultimately, a thorough process analysis, including a detailed cost of goods (COGs) model and a process mass intensity (PMI) calculation, should be conducted for each specific case to make the most informed and economically sound decision. This guide provides the foundational knowledge and comparative data to initiate such an analysis, empowering your team to confidently navigate the synthetic landscape and select the optimal route to this critical chiral building block.

References

  • Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. [Link]

  • Huo, H., Yao, G., & Wang, S. (2020). (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., El-Faham, A., & Soliman, S. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. [Link]

  • Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. (2026). Organic Letters. [Link]

  • Reddy, M. V. R., & Kumareswaran, R. (2007). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 5(2), 246–255. [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. (2020). PMC. [Link]

  • Willoughby, C. A., & Buchwald, S. L. (1994). Synthesis of Highly Enantiomerically Enriched Cyclic Amines by the Catalytic Asymmetric Hydrogenation of Cyclic Imines. Journal of the American Chemical Society, 116(19), 8952–8965. [Link]

  • Tartaric Acid Prices, Trends, Chart, News, Index and Demand. (2025). ChemAnalyst. [Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. (2000).
  • ASYMMETRIC SYNTHESIS OF (S)-β-(3,4-DIMETHYLPHENYL)-α-ALANINE. (2009). YSU Journals. [Link]

  • Liu, Z., & Zheng, Y. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 947. [Link]

  • Bar-On, A., et al. (2022). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules, 27(19), 6526. [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (2021). The Journal of Organic Chemistry. [Link]

  • The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025). PubMed. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2022). RSC Publishing. [Link]

  • Process Mass Intensity (PMI). (2026). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Tartaric Acid Prices, Trend, News, Chart and Forecast. (2025). IMARC Group. [Link]

  • Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S). (1995). RSC Publishing. [Link]

  • JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine. (2003).
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Nottingham. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). Organic Letters. [Link]

  • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ResearchGate. [Link]

  • Sattely, E. S., et al. (2005). Enantioselective Synthesis of Cyclic Amides and Amines Through Mo‐Catalyzed Asymmetric Ring‐Closing Metathesis. Angewandte Chemie International Edition, 44(33), 5182-5185. [Link]

  • Global Tartaric Acid Prices Slide Amidst Surplus Inventories and Caution Among Buyers. (2024). ChemAnalyst. [Link]

  • POSSIBILITY AND NECESSITY OF TARTARIC ACID PRODUCTION IN THE REPUBLIC OF MOLDOVA. (2022). Journal of Engineering Science, 29(1), 108-118. [Link]

  • Cream Of Tartar Bulk L-Tartaric Acid Tartaric Acid One Pound Liquid. (2026). Pellino Gregorio. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2S,6S)-2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of (2S,6S)-2,6-dimethylpiperazine. As researchers and drug development professionals, our work inherently involves handling a spectrum of chemical reagents. Among these, cyclic amines like dimethylpiperazine isomers are invaluable building blocks, but their reactivity and hazard profile demand our utmost respect, not just during use, but critically, through to their final disposal.

This guide moves beyond mere procedural lists. It aims to instill a deep, causal understanding of why each step is necessary, grounding our practices in robust scientific principles and regulatory standards. Our goal is to ensure that every gram of this compound is managed safely from cradle to grave, protecting ourselves, our colleagues, and our environment.

Section 1: Hazard Profile & Immediate Safety Imperatives

(2S,6S)-2,6-dimethylpiperazine, like its related isomers, is not a benign substance. It is classified as a flammable solid and is corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Furthermore, it can cause respiratory irritation and may lead to an allergic skin reaction in sensitive individuals.[2][3] Understanding these hazards is the foundation of its safe management.

The causality here is direct: the compound's flammability necessitates strict control of ignition sources, while its corrosive nature dictates the use of specific personal protective equipment (PPE) to prevent debilitating injuries.

Hazard Identification (2S,6S)-2,6-dimethylpiperazine & Isomers
GHS Pictograms 🔥, corrosive-hand-solid, exclamation-point
Signal Word Danger
Key Hazard Statements H228: Flammable solid.[2] H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.[3] H335: May cause respiratory irritation.[2]
Essential PPE Engineering Controls: Use only within a certified chemical fume hood.[1][4] Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5] Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber), inspecting them before use.[2] Skin & Body Protection: Wear protective clothing to prevent skin exposure.[4][6] Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator. A respirator with an organic vapor cartridge and a P95 particulate filter is often recommended.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids.[1][4]

Section 2: The Disposal Pathway: A Step-by-Step Protocol

Disposing of (2S,6S)-2,6-dimethylpiperazine is not merely "throwing it away." It is a structured process governed by federal and local regulations to ensure hazardous materials do not harm the environment or public health.[7][8] The cardinal rule is that this chemical waste must be handled by a licensed professional waste disposal service and must never be disposed of via standard trash or down the drain.[2][7]

The following workflow outlines the self-validating system required for compliant disposal. Each step is a checkpoint to ensure safety and adherence to regulations.

Experimental Protocol: Waste Handling from Generation to Disposal
  • Waste Identification & Segregation:

    • 1.1: Any material—be it the pure solid, a solution, or contaminated labware (e.g., weigh boats, gloves, pipette tips)—that has come into contact with (2S,6S)-2,6-dimethylpiperazine must be considered hazardous chemical waste.

    • 1.2: This waste stream must be segregated at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[9] The rationale is to prevent dangerous reactions and to ensure the waste is correctly profiled for the disposal facility.

  • Container Selection & Labeling:

    • 2.1: Select a waste container that is in good condition, free of leaks, and compatible with the chemical. The original product container is often an excellent choice.[10] Ensure the container has a secure, tightly-fitting lid.

    • 2.2: Affix a "Hazardous Waste" label to the container immediately. The label must include:

      • The full chemical name: "(2S,6S)-2,6-dimethylpiperazine" (and any other components in the waste).

      • The words "Hazardous Waste".

      • An accurate indication of the hazards (e.g., "Flammable Solid," "Corrosive").

      • The date accumulation started.

  • On-Site Accumulation (Satellite Accumulation Area - SAA):

    • 3.1: Designate a specific location in the lab as your Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[11] A designated spot within a chemical fume hood is a common and acceptable practice.[11]

    • 3.2: Store the sealed waste container in the SAA. The container must remain closed at all times except when adding waste.[11]

    • 3.3: It is prudent practice to use secondary containment (like a tray) to mitigate potential leaks or spills.[12]

  • Requesting Disposal:

    • 4.1: Once the container is full or waste is no longer being added, arrange for its removal. Federal regulations place limits on how long waste can be accumulated.[12]

    • 4.2: Follow your institution's specific procedure for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office or using a designated online portal.

    • 4.3: Do not move the waste from the laboratory yourself. Trained EHS professionals or licensed waste contractors will handle the transport from the SAA to the central accumulation facility before its final shipment to a treatment, storage, and disposal facility (TSDF).[13]

Disposal Workflow Diagram

G start Waste Generation (e.g., contaminated gloves, excess reagent) characterize Characterize as Hazardous Waste: (2S,6S)-2,6-dimethylpiperazine start->characterize container Select Compatible Container with Secure Lid characterize->container label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store check_full Is Container Full or Waste Stream Complete? store->check_full add_waste Keep Container Securely Closed in SAA When Not Adding Waste check_full->add_waste No request_pickup Arrange for Waste Pickup (Contact EHS/Licensed Contractor) check_full->request_pickup Yes add_waste->store end Professional Removal for Final Disposal request_pickup->end

Caption: Decision workflow for compliant hazardous waste disposal.

Section 3: Emergency Procedures for Spills & Exposure

Even with meticulous planning, accidents can happen. A rapid, informed response is critical to mitigating harm.

In Case of a Spill:

  • Small Spill (Solid):

    • Alert personnel in the immediate area. Ensure there are no ignition sources nearby.[14]

    • Wearing your full PPE, gently sweep up or scoop the material using non-sparking tools.[5][6]

    • AVOID creating dust.[2]

    • Place the spilled material and any contaminated cleaning supplies into a pre-labeled hazardous waste container.[14]

    • Clean the spill area and decontaminate equipment.

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.[14]

    • If safe to do so, remove all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.[8]

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] In all cases, provide the Safety Data Sheet (SDS) for (2S,6S)-2,6-dimethylpiperazine to the responding medical personnel.[1]

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of (2S,6S)-2,6-dimethylpiperazine is a non-negotiable aspect of responsible scientific research. By understanding its hazards, adhering to a structured disposal protocol, and being prepared for emergencies, we build a system that protects us and our work. This is not about bureaucracy; it is about a fundamental commitment to safety and environmental stewardship that underpins the integrity of our research.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 2,6-Dimethylpiperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-dimethylpiperazine
Reactant of Route 2
(2S,6S)-2,6-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.